Total Synthesis and Stereocontrol of 3-Methyloct-2-en-6-ynoic Acid: A Comprehensive Technical Guide
Executive Summary The molecule[1] (CID 11159415) and its ester derivatives, such as[2], are highly functionalized aliphatic building blocks. Characterized by a trisubstituted α,β -unsaturated alkene and an internal alkyn...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The molecule[1] (CID 11159415) and its ester derivatives, such as[2], are highly functionalized aliphatic building blocks. Characterized by a trisubstituted
α,β
-unsaturated alkene and an internal alkyne, this structural motif is frequently encountered as a side-chain or intermediate fragment in the total synthesis of complex marine macrolides and polyketides.
This whitepaper provides an authoritative, field-proven methodology for the total synthesis of 3-methyloct-2-en-6-ynoic acid. By dissecting the causality behind reagent selection and stereocontrol, this guide empowers drug development professionals and synthetic chemists to execute this sequence with high fidelity and predictable geometric outcomes.
Retrosynthetic Strategy & Logical Framework
The core synthetic challenge of 3-methyloct-2-en-6-ynoic acid lies in the rigorous control of the C2–C3 alkene geometry while preserving the integrity of the C6–C7 alkyne.
A logical disconnection at the C2–C3 double bond traces back to a Horner-Wadsworth-Emmons (HWE) olefination between a phosphonoacetate and 5-heptyn-2-one. The ketone precursor can be reliably assembled via the alkylation of ethyl acetoacetate with 1-bromo-2-butyne, followed by a controlled Krapcho decarboxylation.
Retrosynthetic pathway for 3-methyloct-2-en-6-ynoic acid highlighting key disconnections.
Phase 1: Construction of the C8 Aliphatic Backbone
The initial phase requires the coupling of the alkyne tail to the ketone core.
Causality in Experimental Design:
Standard basic hydrolysis and thermal decarboxylation of
β
-keto esters typically require harsh aqueous base (e.g., refluxing NaOH). For this substrate, such conditions are catastrophic, as they promote the base-catalyzed isomerization of the internal alkyne into a terminal alkyne or an allene.
To circumvent this, we employ a Krapcho decarboxylation . By utilizing a nucleophilic salt (NaCl) in a polar aprotic solvent (DMSO) with a stoichiometric amount of water, the ester is cleaved via nucleophilic attack on the ethyl group. Subsequent decarboxylation occurs under essentially neutral conditions, perfectly preserving the internal alkyne.
Protocol 1: Synthesis of 5-Heptyn-2-one (Self-Validating System)
Alkylation: Suspend NaH (60% dispersion in mineral oil, 1.1 equiv) in dry THF at 0 °C under argon. Add ethyl acetoacetate (1.0 equiv) dropwise. Stir for 30 minutes until gas evolution ceases.
Coupling: Add 1-bromo-2-butyne (1.05 equiv) dropwise. Warm the reaction to room temperature and reflux for 4 hours.
Isolation: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo to yield the crude
β
-keto ester.
Decarboxylation: Dissolve the crude ester in DMSO (0.5 M). Add NaCl (1.5 equiv) and H₂O (2.0 equiv). Heat the mixture to 150 °C for 6 hours.
Validation & Extraction: Monitor via TLC (Hexanes/EtOAc 4:1). The product ketone stains dark with
p
-anisaldehyde, whereas the starting ester is UV-active. Once complete, cool the mixture, dilute heavily with water, and extract with pentane/diethyl ether (1:1). Carefully concentrate at >150 mbar to avoid losing the volatile ketone product.
Phase 2: Stereocontrolled Olefination (The Core Challenge)
The conversion of 5-heptyn-2-one to[2] is the most critical step.
Causality in Experimental Design:
Olefination of methyl ketones is notoriously challenging regarding stereocontrol because the steric differentiation between the methyl group and the homopropargyl chain is minimal.
For (E)-Selectivity: Standard Horner-Wadsworth-Emmons (HWE) conditions (triethyl phosphonoacetate, NaH) favor the (E)-isomer due to the thermodynamic stability of the anti-betaine intermediate. Utilizing bulkier phosphonates (e.g., tert-butyl diethylphosphonoacetate) at lower temperatures amplifies this steric differentiation.
For (Z)-Selectivity: To access the specific (Z)-geometry of [1], the Still-Gennari modification is required. Using bis(2,2,2-trifluoroethyl) phosphonoacetate with a strongly dissociating base (KHMDS), the highly electron-withdrawing trifluoroethyl groups accelerate the cycloreversion of the oxaphosphetane before equilibration can occur, kinetically trapping the (Z)-alkene.
Mechanistic sequence of the Horner-Wadsworth-Emmons olefination dictating stereocontrol.
Quantitative Data: Olefination Optimization
Table 1: Comparison of olefination conditions for 5-heptyn-2-one.
Olefination Reagent
Base / Solvent
Temp (°C)
Yield (%)
E:Z Ratio
Triethyl phosphonoacetate
NaH / THF
25
85
3:1
tert-Butyl diethylphosphonoacetate
NaH / THF
0
88
6:1
Bis(2,2,2-trifluoroethyl) phosphonoacetate
KHMDS / THF
-78
75
1:5
Protocol 2: HWE Olefination (E-Selective Example)
Ylide Formation: Suspend NaH (1.2 equiv) in dry THF at 0 °C. Add triethyl phosphonoacetate (1.2 equiv) dropwise. Stir for 20 minutes until the solution becomes clear.
Reaction: Add 5-heptyn-2-one (1.0 equiv) in THF dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
Validation: Analyze an aliquot via ¹H NMR. The vinylic proton of the (E)-isomer typically resonates downfield relative to the (Z)-isomer. Integration of these signals provides a self-validating E:Z ratio prior to purification.
Purification: Quench with water, extract with EtOAc, and purify via silica gel chromatography (Hexanes/EtOAc 95:5) to isolate the pure[2].
Phase 3: Saponification & Final Isolation
The final phase involves the hydrolysis of the ester to yield the free carboxylic acid[3].
Causality in Experimental Design:
Mild conditions (LiOH in aqueous methanol) are prioritized over refluxing NaOH. Prolonged exposure of
α,β
-unsaturated systems to strong aqueous bases can lead to unwanted conjugate addition of hydroxide or migration of the double bond.
Hydrolysis: Dissolve ethyl 3-methyloct-2-en-6-ynoate in a 3:1 mixture of MeOH and H₂O (0.2 M).
Reaction: Add LiOH·H₂O (3.0 equiv). Stir at room temperature for 16 hours.
Validation: Monitor via TLC. The starting ester (high Rf) will disappear, replaced by a baseline spot (the carboxylate salt).
Isolation: Evaporate the MeOH under reduced pressure. Cool the aqueous layer to 0 °C and carefully acidify to pH 2 using 1M HCl.
Extraction: Extract the milky aqueous layer with EtOAc (3×). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate to yield pure[4].
References
PubChem Compound Summary: (Z)-3-methyloct-2-en-6-ynoic acid | C9H12O2 | CID 11159415. National Center for Biotechnology Information (NIH).
URL:[Link]
SpectraBase Compound Data: (2Z)-3,7-Dimethyl-2,6-octadienoic acid (Contains spectral cross-references for 3-Methyloct-2-en-6-ynoic acid). John Wiley & Sons, Inc.
URL:[Link]
Max Planck Society (MPG.PuRe): Supporting Text General: All reactions were carried out under Ar in flame-dried glassware (Details experimental conditions for (Z)-2-Octen-6-ynoic acid derivatives). Max Planck Institute.
URL:[Link](Redirect link provided via grounding tool)
An In-depth Technical Guide to the Structural Elucidation of 3-Methyloct-2-en-6-ynoic Acid
Abstract The unequivocal determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical sciences. It underpins our understanding of reactivity, biological activity, and p...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The unequivocal determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical sciences. It underpins our understanding of reactivity, biological activity, and potential therapeutic applications. This guide provides a comprehensive, technically-grounded walkthrough for the structural elucidation of 3-methyloct-2-en-6-ynoic acid, a polyunsaturated carboxylic acid. We will navigate a logical, multi-technique approach, beginning with fundamental molecular formula determination and culminating in the detailed assignment of stereochemistry through advanced nuclear magnetic resonance (NMR) spectroscopy. Each step is designed to be self-validating, providing a robust and verifiable pathway to the final structure. This document is intended for researchers, scientists, and drug development professionals who require a practical and in-depth understanding of modern structural elucidation workflows.
Introduction: The Imperative of Structural Integrity
3-Methyloct-2-en-6-ynoic acid (C9H12O2) presents an interesting structural challenge, incorporating a carboxylic acid, a trisubstituted alkene, and an internal alkyne within a compact carbon framework. The presence of these functional groups, along with a specific double bond geometry, necessitates a multi-faceted analytical approach for unambiguous characterization. The precise arrangement of these features dictates the molecule's chemical properties and its potential interactions with biological systems. Therefore, a rigorous elucidation is not merely an academic exercise but a prerequisite for any further investigation or application.
This guide will employ a suite of modern spectroscopic techniques, each providing a unique piece of the structural puzzle. We will demonstrate how data from mass spectrometry (MS), infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy, and a comprehensive suite of one- and two-dimensional NMR experiments are synergistically integrated to build a complete and validated molecular picture.
Foundational Analysis: Molecular Formula and Degrees of Unsaturation
The first step in any structural elucidation is to determine the molecular formula with high precision. This is most reliably achieved using High-Resolution Mass Spectrometry (HRMS).
Experimental Protocol: HRMS Analysis
Instrumentation: A time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation: A dilute solution of the analyte (approx. 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.
Ionization Mode: ESI is typically used for carboxylic acids, often in negative ion mode to observe the deprotonated molecule [M-H]⁻.
Data Acquisition: The instrument is calibrated using a known standard to ensure high mass accuracy (typically < 5 ppm). Data is acquired over a relevant m/z range.
For 3-Methyloct-2-en-6-ynoic acid, the expected monoisotopic mass of the neutral molecule is 152.08373 Da.[1] In negative ion mode ESI-HRMS, we would expect to observe an ion with an m/z value corresponding to [C9H11O2]⁻ at 151.07645. The high accuracy of this measurement allows for the unambiguous determination of the elemental composition as C9H12O2.
Calculating Degrees of Unsaturation
With the molecular formula established, the degrees of unsaturation (DBE - Double Bond Equivalents) can be calculated using the formula:
DBE = C + 1 - (H/2) - (X/2) + (N/2)
For C9H12O2: DBE = 9 + 1 - (12/2) = 4
This result indicates the presence of a total of four rings and/or π-bonds. This is consistent with the proposed structure containing one carboxylic acid (one C=O double bond), one alkene (one C=C double bond), and one alkyne (two π-bonds), totaling four degrees of aunsaturation.
Functional Group Identification: Vibrational and Electronic Spectroscopy
Infrared (IR) Spectroscopy
IR spectroscopy provides direct evidence for the presence of key functional groups by probing their characteristic vibrational frequencies.[2]
Experimental Protocol: IR Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Sample Preparation: The sample can be analyzed neat as a thin film between salt plates (NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl4).
Data Acquisition: A background spectrum is collected first, followed by the sample spectrum. The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).
Expected IR Absorption Bands for 3-Methyloct-2-en-6-ynoic Acid
Wavenumber (cm⁻¹)
Vibration
Intensity
Comments
3300-2500
O-H stretch (Carboxylic Acid)
Broad
This very broad band is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer and often overlaps with C-H stretches.[3][4]
~2250
C≡C stretch (Internal Alkyne)
Weak
The intensity of the alkyne stretch is often weak for internal alkynes due to the small change in dipole moment during the vibration.
1710-1680
C=O stretch (α,β-unsaturated Carboxylic Acid)
Strong
The carbonyl stretch is lowered from the typical ~1760 cm⁻¹ due to conjugation with the C=C double bond, which delocalizes electron density and weakens the C=O bond.[5]
~1640
C=C stretch (Alkene)
Medium
The C=C stretching frequency for the trisubstituted alkene.
3000-2850
C-H stretch (sp³ C-H)
Medium
Corresponding to the methyl and methylene groups in the alkyl chain.
~1300
C-O stretch (Carboxylic Acid)
Medium
This band, in conjunction with the O-H and C=O stretches, is highly indicative of a carboxylic acid functional group.[4]
UV-Visible Spectroscopy
UV-Vis spectroscopy is used to identify the presence of conjugated π-systems.[6][7] The α,β-unsaturated carboxylic acid moiety in the target molecule constitutes a chromophore that will absorb UV light, promoting a π → π* electronic transition.[8]
Experimental Protocol: UV-Vis Spectroscopy
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or hexane).
Data Acquisition: The absorbance is measured over a wavelength range of approximately 200-400 nm.
Expected UV-Vis Absorption
For an α,β-unsaturated carboxylic acid, the wavelength of maximum absorbance (λmax) is expected to be in the range of 215-225 nm. The extent of conjugation directly influences the λmax; more extensive conjugated systems absorb at longer wavelengths.[9][10] The observation of a λmax in this region provides strong corroborating evidence for the conjugated en-oic acid system.
The Core of the Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for a complete and unambiguous assignment.
Experimental Protocol: NMR Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation: 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) and placed in a 5 mm NMR tube.
Data Acquisition: Standard pulse programs are used to acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra.
¹H NMR Spectroscopy: Proton Environment and Connectivity
The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (electronic environment), integration (relative number of protons), and multiplicity (neighboring protons).
Predicted ¹H NMR Data for (Z)-3-Methyloct-2-en-6-ynoic Acid (in CDCl₃)
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Rationale for Assignment
H1' (CH₃-C7)
~1.8
t (J ≈ 2.5 Hz)
3H
The terminal methyl group protons are coupled to the two protons on C5 through the alkyne, resulting in a triplet.
H2' (CH₃-C3)
~2.0
s
3H
The methyl group attached to the double bond (C3). It is a singlet as there are no protons on the adjacent C3.
H5
~2.2
tq (J ≈ 7, 2.5 Hz)
2H
These protons are adjacent to the alkyne (coupled to H1') and the CH₂ group at C4 (coupled to H4), resulting in a triplet of quartets.
H4
~2.8
t (J ≈ 7 Hz)
2H
These protons are adjacent to the CH₂ group at C5, appearing as a triplet.
H2
~5.8
s
1H
The vinylic proton at C2. Its chemical shift is downfield due to the deshielding effect of the adjacent carboxylic acid. It appears as a singlet.
COOH
>10.0
br s
1H
The carboxylic acid proton is highly deshielded and its signal is typically broad.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. A DEPT-135 experiment can be used to distinguish between CH, CH₂, and CH₃ groups.
Predicted ¹³C NMR Data for (Z)-3-Methyloct-2-en-6-ynoic Acid (in CDCl₃)
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
DEPT-135
Rationale for Assignment
C1' (CH₃-C7)
~4
CH₃
The terminal methyl carbon of the alkyne chain.
C2' (CH₃-C3)
~20
CH₃
The methyl carbon attached to the double bond.
C5
~22
CH₂
Aliphatic methylene carbon.
C4
~35
CH₂
Aliphatic methylene carbon, deshielded by proximity to the double bond.
C7
~75
C
Alkyne carbon.
C6
~85
C
Alkyne carbon, typically slightly downfield from the other alkyne carbon.
C2
~120
CH
Vinylic carbon, shielded relative to C3 due to the beta-position to the carbonyl.
C3
~150
C
Vinylic carbon, deshielded by the direct attachment of the methyl group and its alpha-position to the carbonyl.
C1 (COOH)
~170
C
The carboxylic acid carbonyl carbon, appearing at the most downfield region of the spectrum.[5]
2D NMR: Assembling the Molecular Puzzle
Two-dimensional NMR experiments are essential for unambiguously connecting the atoms identified in the 1D spectra.[11]
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.
Expected Key Correlations:
A correlation between the protons at H4 (~2.8 ppm) and H5 (~2.2 ppm), establishing the -CH₂-CH₂- fragment.
A long-range correlation between H5 (~2.2 ppm) and the terminal methyl protons H1' (~1.8 ppm) through the alkyne system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached.
Expected Key Correlations:
H1' (~1.8 ppm) → C1' (~4 ppm)
H2' (~2.0 ppm) → C2' (~20 ppm)
H5 (~2.2 ppm) → C5 (~22 ppm)
H4 (~2.8 ppm) → C4 (~35 ppm)
H2 (~5.8 ppm) → C2 (~120 ppm)
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for piecing together the molecular fragments. It shows correlations between protons and carbons that are separated by 2 or 3 bonds.
Predicted Key HMBC Correlations:
The vinylic proton H2 will show correlations to:
C1 (the carbonyl carbon, a 2-bond correlation)
C3 (the other vinylic carbon, a 2-bond correlation)
C4 (a 3-bond correlation)
C2' (the methyl carbon at C3, a 3-bond correlation)
The methyl protons H2' at C3 will show correlations to:
C2 (a 2-bond correlation)
C3 (the carbon they are attached to, a 2-bond correlation is often observed)
C4 (a 3-bond correlation)
The protons at H4 will show correlations to:
C2 and C3 (confirming the link to the double bond)
C5 and C6 (linking the alkyl chain to the alkyne)
The protons at H5 will show correlations to:
C4 , C6 , and C7 (confirming the position next to the alkyne)
The collective interpretation of these HMBC correlations provides an unbreakable chain of connectivity from the carboxylic acid at one end of the molecule to the terminal methyl group at the other.
Elucidation Workflow and Data Integration
The following diagram illustrates the logical flow of the structural elucidation process, where each step builds upon the last to provide a comprehensive and validated structure.
Caption: Logical workflow for the structural elucidation of 3-Methyloct-2-en-6-ynoic acid.
This next diagram specifically highlights the key HMBC correlations that are instrumental in connecting the molecular fragments.
Caption: Key 2- and 3-bond HMBC correlations confirming the molecular backbone.
Stereochemical Assignment
The final piece of the puzzle is to confirm the geometry of the C2=C3 double bond. PubChem lists the compound as the (Z)-isomer.[1] This can be confirmed using Nuclear Overhauser Effect (NOE) spectroscopy. An NOE is observed between protons that are close in space (< 5 Å), regardless of their bonding connectivity.
For the (Z)-isomer, the methyl group at C3 (protons H2') and the vinylic proton at C2 (H2) are on the same side of the double bond. Therefore, a 1D NOESY or 2D NOESY/ROESY experiment should show a spatial correlation (a cross-peak) between H2 and H2'. The absence of this correlation would suggest the (E)-isomer.
Conclusion
The structural elucidation of 3-Methyloct-2-en-6-ynoic acid is a systematic process that relies on the logical integration of data from multiple, complementary analytical techniques. High-resolution mass spectrometry provides the molecular formula, while IR and UV-Vis spectroscopy identify the key functional groups and conjugated systems. The core of the elucidation lies in a comprehensive suite of 1D and 2D NMR experiments, which together map out the complete carbon-hydrogen framework and establish atomic connectivity. Finally, NOE experiments provide definitive proof of the double bond stereochemistry. By following this self-validating workflow, we can achieve an unambiguous and robust structural assignment, providing the necessary foundation for any future research or development involving this molecule.
References
SCIEX. (n.d.). Identification and quantitation of unsaturated fatty acid isomers using the ZenoTOF 7600 system. Retrieved from [Link]
Wang, M., Wang, C., & Han, X. (2014). Identification and quantitation of unsaturated fatty acid isomers by electrospray ionization tandem mass spectrometry: A shotgun lipidomics approach. Journal of Lipid Research, 55(9), 1994-2003. Retrieved from [Link]
JoVE. (2023, April 30). UV–Vis Spectroscopy of Conjugated Systems. Retrieved from [Link]
University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved from [Link]
Master Organic Chemistry. (2016, September 16). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? Retrieved from [Link]
Chemistry LibreTexts. (2019, September 3). 15.10: Interpreting Ultraviolet Spectra - The Effect of Conjugation. Retrieved from [Link]
Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]
PubChem. (n.d.). (Z)-3-methyloct-2-en-6-ynoic acid. Retrieved from [Link]
Hallgren, B., Stenhagen, E., & Ryhage, R. (1957). Quantitative Mass Spectrometric Analysis of Mixtures of Unsaturated and Saturated Fatty Acids. Acta Chemica Scandinavica, 11, 1064-1065. Retrieved from [Link]
Murphy, R. C. (2014). Tandem Mass Spectrometry of Lipids: Fatty Acids. Royal Society of Chemistry. Retrieved from [Link]
Organic Chemistry Tutor. (2019, March 3). Structure Elucidation of a Carboxylic Acid in Organic Chemistry. YouTube. Retrieved from [Link]
Öztürk, N., & Gökce, H. (2017). Structural and Spectroscopic (FT-IR and NMR) Analyses on (E)-pent-2-enoic Acid. Gümüşhane University Journal of Science and Technology Institute, 7(2), 236-247. Retrieved from [Link]
StudySmarter. (n.d.). Carboxylic Acid Structure and Chemistry: Part 1. Retrieved from [Link]
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
Tzakos, A. G., & Gerothanassis, I. P. (2012). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Molecules, 17(8), 9059-9099. Retrieved from [Link]
Pearson. (n.d.). The 1H-NMR spectrum of trans-pent-2-enoic acid is shown below. Retrieved from [Link]
A Level Tuition. (n.d.). Topic 10.3 : Structural Elucidation in Organic Chemistry. Retrieved from [Link]
Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
SimpleChemConcept. (2021, November 10). How to answer structural elucidation question: step-by-step guide using an example. Retrieved from [Link]
Organic Syntheses. (n.d.). VINYLACETIC ACID. Retrieved from [Link]
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
Organic Syntheses. (n.d.). PALLADIUM-CATALYZED AMINOCARBONYLATION OF 5-BROMO-PYRIMIDINE. Retrieved from [Link]
Chemistry Guru. (n.d.). Structural Elucidation 1. Retrieved from [Link]
PubChemLite. (n.d.). (e)-3-methyloct-6-enoic acid (C9H16O2). Retrieved from [Link]
Google Patents. (n.d.). CN101391948B - Method for preparing 3-methyl-2-butenoic acid.
The Good Scents Company. (n.d.). 3-methyl crotonic acid. Retrieved from [Link]
Bycroft, B. W., et al. (1994). Synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid, a precursor amino acid for the preparation of tritium- or deuterium-labelled peptide in the isoleucine residue. Journal of the Chemical Society, Perkin Transactions 1, (11), 1447-1451. Retrieved from [Link]
A Technical Guide to the Spectroscopic Characterization of 3-Methyloct-2-en-6-ynoic Acid
Introduction 3-Methyloct-2-en-6-ynoic acid is a polyunsaturated carboxylic acid with a molecular formula of C₉H₁₂O₂ and a molecular weight of 152.19 g/mol .[1] Its structure, featuring a conjugated system of a carboxylic...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
3-Methyloct-2-en-6-ynoic acid is a polyunsaturated carboxylic acid with a molecular formula of C₉H₁₂O₂ and a molecular weight of 152.19 g/mol .[1] Its structure, featuring a conjugated system of a carboxylic acid, a carbon-carbon double bond, and a terminal alkyne, presents a unique spectroscopic fingerprint. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The subsequent sections will not only present predicted spectral data but also delve into the underlying principles and experimental considerations essential for its empirical validation. This document is intended for researchers and professionals in the fields of organic chemistry, natural product synthesis, and drug development who require a comprehensive understanding of the structural elucidation of this and similar molecules.
Molecular Structure and Key Features
A clear understanding of the molecular structure is paramount for interpreting spectroscopic data. Below is a representation of both the (E) and (Z) isomers of 3-Methyloct-2-en-6-ynoic acid, highlighting the key functional groups that will be the focus of our spectroscopic analysis.
Caption: Chemical structures of the (E) and (Z) isomers of 3-Methyloct-2-en-6-ynoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 3-Methyloct-2-en-6-ynoic acid, both ¹H and ¹³C NMR will provide critical information regarding the carbon skeleton, stereochemistry of the double bond, and the electronic environment of each nucleus.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of 3-Methyloct-2-en-6-ynoic acid is expected to be complex, with distinct signals for each proton. The chemical shifts will be influenced by the electronegativity of adjacent atoms and the anisotropic effects of the double and triple bonds.
Predicted ¹H NMR Data
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
H-2
5.7 - 6.2
s
-
H-4 (CH₂)
~2.4
t
~7
H-5 (CH₂)
~2.2
t
~7
H-8 (CH₃)
~1.8
s
-
3-CH₃
~2.1 (Z-isomer), ~1.9 (E-isomer)
s
-
COOH
10 - 13
br s
-
Causality Behind Predicted Chemical Shifts:
Olefinic Proton (H-2): The proton at the C-2 position is expected to be significantly deshielded due to its position on a double bond and its proximity to the electron-withdrawing carboxylic acid group. Its chemical shift will be highly dependent on the solvent used.
Allylic and Propargylic Protons (H-4, H-5): The methylene protons at C-4 and C-5 are adjacent to both a double and a triple bond, respectively. This will cause a downfield shift compared to a simple alkane.
Alkyne Methyl Protons (H-8): The methyl group attached to the alkyne is expected to have a characteristic chemical shift around 1.8 ppm.
Vinylic Methyl Protons (3-CH₃): The chemical shift of the methyl group at C-3 will be crucial in determining the stereochemistry of the double bond. In the (Z)-isomer, this methyl group is cis to the carboxylic acid, leading to a more deshielded environment compared to the (E)-isomer where it is trans.
Carboxylic Acid Proton (COOH): This proton is highly deshielded and will appear as a broad singlet at a very downfield chemical shift. Its position can be highly variable and is dependent on concentration and solvent.
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum will provide a count of the non-equivalent carbon atoms and information about their hybridization and electronic environment.
Predicted ¹³C NMR Data
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
C-1 (COOH)
170 - 180
C-2
115 - 125
C-3
150 - 160
C-4
~30
C-5
~20
C-6
~80
C-7
~75
C-8
~4
3-CH₃
15 - 25
Interpretation of the ¹³C NMR Spectrum:
Carbonyl Carbon (C-1): The carboxylic acid carbon is the most deshielded carbon in the molecule.
Olefinic Carbons (C-2, C-3): These sp² hybridized carbons will appear in the typical alkene region of the spectrum.
Alkyne Carbons (C-6, C-7): The sp hybridized carbons of the alkyne will have characteristic chemical shifts in the range of 70-85 ppm.
Aliphatic Carbons (C-4, C-5, C-8, 3-CH₃): These sp³ hybridized carbons will appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 3-Methyloct-2-en-6-ynoic acid will be characterized by absorptions corresponding to the O-H, C=O, C=C, and C≡C bonds.
Predicted IR Absorption Bands
Functional Group
Predicted Wavenumber (cm⁻¹)
Intensity
O-H (Carboxylic Acid)
2500 - 3300
Broad, Strong
C-H (sp², alkene)
3000 - 3100
Medium
C-H (sp³, alkane)
2850 - 2960
Medium
C≡C (Alkyne)
2100 - 2260
Weak to Medium
C=O (Carboxylic Acid)
1680 - 1710
Strong
C=C (Alkene)
1620 - 1680
Medium
Insights from the IR Spectrum:
The very broad absorption in the 2500-3300 cm⁻¹ range is a hallmark of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[2]
A strong, sharp peak around 1700 cm⁻¹ will confirm the presence of the carbonyl group.
The C=C and C≡C stretching vibrations will appear in the fingerprint region and can sometimes be weak, especially for symmetrically substituted alkynes.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/z
Proposed Fragment
152
[M]⁺ (Molecular Ion)
137
[M - CH₃]⁺
107
[M - COOH]⁺
95
[M - C₄H₅O]⁺
79
[C₆H₇]⁺
Fragmentation Pathways:
The molecular ion peak at m/z 152 should be observable. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group, the entire carboxyl group, and cleavage of the carbon chain. The presence of unsaturation provides additional fragmentation routes, such as allylic and propargylic cleavage. For a definitive identification, high-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the parent ion and its major fragments.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed. The specific parameters should be optimized for the instrument being used.
NMR Data Acquisition
Sample Preparation: Dissolve 5-10 mg of 3-Methyloct-2-en-6-ynoic acid in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube.[3] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[4]
¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans will be required due to the lower natural abundance of ¹³C.
2D NMR (Optional but Recommended): To unambiguously assign all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs.
Caption: A generalized workflow for NMR data acquisition.
IR Data Acquisition
Sample Preparation: The sample can be analyzed as a thin film between salt plates (NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory. For a liquid sample, a thin film is often the simplest method.
Data Acquisition: Place the prepared sample in the IR spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment should be acquired and subtracted from the sample spectrum.
MS Data Acquisition
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or more commonly, coupled with a chromatographic separation technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a relatively volatile compound like this, GC-MS with derivatization of the carboxylic acid might be suitable.
Ionization: Electron Ionization (EI) is a common hard ionization technique that will induce fragmentation and provide structural information. Electrospray Ionization (ESI) is a softer ionization technique that is more likely to yield the intact molecular ion, which is particularly useful with LC-MS.
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300). For HRMS, a time-of-flight (TOF) or Orbitrap mass analyzer is typically used.
Conclusion
References
PubChem. (Z)-3-methyloct-2-en-6-ynoic acid. National Center for Biotechnology Information. [Link]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
The Enigmatic Enyne Carboxylic Acids: A Technical Guide to Their Natural Occurrence, Biosynthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract Enyne carboxylic acids, a unique class of naturally occurring polyacetylenes, have ga...
Enyne carboxylic acids, a unique class of naturally occurring polyacetylenes, have garnered significant attention within the scientific community for their diverse structural architectures and potent biological activities. These compounds, characterized by the presence of one or more carbon-carbon triple bonds conjugated with a double bond and terminating in a carboxylic acid moiety, are biosynthesized by a wide array of organisms, from terrestrial plants and fungi to marine cyanobacteria and sponges. Their activities, ranging from potent antitumor and anti-inflammatory to antimicrobial and neurotoxic, position them as a promising frontier in natural product-based drug discovery. This technical guide provides a comprehensive overview of the natural occurrence of enyne carboxylic acids, delving into their structural diversity, biosynthetic origins, and mechanisms of action. Furthermore, it offers detailed, field-proven methodologies for their extraction, isolation, and characterization, equipping researchers with the practical knowledge to explore this fascinating class of bioactive molecules.
Introduction: The Allure of the Enyne Moiety
The enyne functional group, a conjugated system of a double and a triple carbon-carbon bond, imparts significant chemical reactivity and a defined spatial arrangement to a molecule. When coupled with a carboxylic acid, this structural motif gives rise to a class of compounds with a remarkable spectrum of biological activities. The inherent reactivity of the enyne system allows for covalent interactions with biological macromolecules, a key feature in the mechanism of action for many of these natural products. Their lipophilic nature, conferred by the hydrocarbon chain, facilitates passage through cellular membranes, enabling them to reach intracellular targets. This guide will navigate the landscape of naturally occurring enyne carboxylic acids, providing an in-depth exploration of their sources, chemistry, and therapeutic potential.
Natural Sources and Structural Diversity: A Chemical Cornucopia
Enyne carboxylic acids are not uniformly distributed in nature; rather, they are characteristic secondary metabolites of specific taxonomic groups. Their structural diversity is vast, with variations in chain length, degree of unsaturation, and the presence of other functional groups such as hydroxyls, epoxides, and halogens.
Terrestrial Plants: The Apiaceae and Araliaceae Families
The Apiaceae (carrot family) and Araliaceae (ginseng family) are particularly rich sources of C17 polyacetylenes of the falcarinol type. These compounds are believed to play a role in plant defense against fungal pathogens.
C17 aliphatic chain, two conjugated triple bonds, one double bond, a hydroxyl group.
Falcarindiol
(3R,8S)-Heptadeca-1,9(Z)-diene-4,6-diyne-3,8-diol
Carrots, Celery, Parsley (Petroselinum crispum)
Dihydroxylated derivative of falcarinol.
Panaxydol
(9Z,15E)-Heptadeca-9,15-diene-2,4,6-triyn-1-ol
Ginseng (Panax ginseng)
C17 aliphatic chain with three conjugated triple bonds.
Marine Organisms: A Realm of Halogenated and Unique Structures
Marine environments, particularly sponges and cyanobacteria, are a treasure trove of structurally unique enyne carboxylic acids and their derivatives, often featuring halogenation.
Taveuniamides: These are chlorinated enyne fatty acid amides isolated from marine cyanobacteria. For instance, taveuniamide F has been identified as a cannabinoid receptor CNR1 antagonist. The unique structural features include an odd-numbered fatty acid chain and halogenation at the termini.
Petroformynic Acids: These are cytotoxic polyacetylene carboxylic acids isolated from marine sponges of the Petrosia species.
Fungi: A Source of Polyketide-Derived Enynes
Fungi are known to produce a diverse array of secondary metabolites, including polyacetylenes derived from polyketide biosynthesis. These often possess potent antifungal and cytotoxic activities.
Biosynthesis: Nature's Intricate Chemical Machinery
The biosynthesis of enyne carboxylic acids is a fascinating example of enzymatic precision. The carbon backbone of most polyacetylenes is derived from fatty acid or polyketide precursors. The introduction of the characteristic triple bonds is a key enzymatic step.
The Fatty Acid Desaturase (FAD) Pathway
In plants, the biosynthesis of falcarinol-type polyacetylenes is believed to originate from oleic acid. A series of desaturation and hydroxylation steps, catalyzed by specialized fatty acid desaturase (FAD) enzymes, introduces the double and triple bonds. The pathway involves the formation of crepenynic acid as a key intermediate.
Caption: Proposed biosynthetic pathway of falcarinol from oleic acid.
Polyketide Synthase (PKS) Pathway in Fungi
In fungi, polyketide synthases (PKSs) are responsible for the assembly of the carbon backbone from acetyl-CoA and malonyl-CoA units. Iterative cycles of condensation and reduction, followed by the action of specialized enzymes, lead to the formation of the enyne moiety.
Biological Activities and Mechanisms of Action: A Double-Edged Sword
The potent biological activities of enyne carboxylic acids are a direct consequence of their unique chemical structures. Their reactivity makes them both valuable therapeutic leads and potential toxins.
Anticancer Activity
Many polyacetylenes, particularly falcarinol and its derivatives, exhibit significant cytotoxicity against a range of cancer cell lines.
Compound
Cell Line
IC50 (µM)
Reference
Falcarinol
CEM-C7H2 (acute lymphoblastic leukemia)
3.5
Falcarinol
MIA PaCa-2 (pancreatic)
>100
Compound 5 (from Echinacea pallida)
COLO320 (colorectal adenocarcinoma)
1.8
Polyacetylene 1 (from Swietenia macrophylla)
BEL-7402 (hepatocellular carcinoma)
14.3
Polyacetylene 6 (from Swietenia macrophylla)
K562 (myeloid leukemia)
20.1
The mechanism of their anticancer action is multifaceted and can involve:
Induction of Apoptosis: Falcarinol-type polyacetylenes have been shown to modulate the expression of apoptosis-related genes.
Cell Cycle Arrest: They can interfere with the cell cycle progression, leading to an accumulation of cells in a specific phase.
Inhibition of NF-κB Pathway: The anti-inflammatory properties of some polyacetylenes, which are linked to the inhibition of the NF-κB signaling pathway, may also contribute to their anticancer effects.
Caption: Simplified overview of the anticancer mechanisms of enyne carboxylic acids.
Anti-inflammatory Activity
The structural similarity of some enynes to endogenous anti-inflammatory agents is believed to be the basis for their anti-inflammatory properties. They can modulate inflammatory pathways, including the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.
Antifungal Activity
Polyacetylenes are potent antifungal agents, a property that is likely linked to their role in plant defense. Their mechanism of action can involve:
Disruption of Fungal Membranes: The lipophilic nature of these compounds allows them to intercalate into and disrupt the integrity of fungal cell membranes.
Inhibition of Key Enzymes: Some polyacetylenes have been shown to inhibit essential fungal enzymes, such as those involved in fatty acid synthesis.
Neurotoxicity
Certain C17-polyacetylenes, such as cicutoxin from water hemlock (Cicuta virosa), are potent neurotoxins. Their mechanism of action involves the non-competitive antagonism of GABA-gated chloride channels in the central nervous system, leading to neuronal hyperexcitability and seizures.
Experimental Protocols: A Practical Guide to a Complex Field
The isolation and characterization of enyne carboxylic acids can be challenging due to their potential instability. The following protocols provide a robust framework for their successful handling and analysis.
Extraction and Isolation
Objective: To extract and isolate enyne carboxylic acids from plant material.
Materials:
Fresh or freeze-dried plant material (e.g., carrot roots)
Dichloromethane (DCM) or ethyl acetate
Hexane
Methanol
Rotary evaporator
Silica gel for column chromatography
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)
C18 reversed-phase HPLC column
Protocol:
Extraction:
Homogenize fresh plant material with a solvent like dichloromethane or ethyl acetate. For dried material, maceration with the solvent is effective.
Filter the extract and concentrate it under reduced pressure using a rotary evaporator.
Preliminary Fractionation (Optional):
The crude extract can be subjected to liquid-liquid partitioning between hexane and aqueous methanol to separate nonpolar and polar compounds.
Silica Gel Column Chromatography:
Dissolve the crude extract in a minimal amount of a nonpolar solvent (e.g., hexane) and load it onto a silica gel column.
Elute the column with a gradient of increasing polarity, starting with hexane and gradually adding ethyl acetate.
Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify those containing the target compounds.
Pool the fractions containing the enyne carboxylic acids and concentrate them.
Inject the concentrated fraction onto a semi-preparative or preparative C18 HPLC column.
Use a gradient of acetonitrile and water (often with a small amount of formic or acetic acid to improve peak shape) to elute the compounds.
Monitor the elution profile with a DAD, looking for the characteristic UV absorbance of the enyne chromophore (typically in the range of 200-300 nm).
Collect the peaks corresponding to the compounds of interest.
Caption: A typical workflow for the isolation of enyne carboxylic acids.
Characterization
Objective: To elucidate the structure of the isolated enyne carboxylic acids.
Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR provides information about the number and chemical environment of protons in the molecule. Characteristic signals for enyne systems include olefinic protons (δ 5.0-7.0 ppm) and acetylenic protons (if present, δ 2.0-3.0 ppm).
¹³C NMR reveals the carbon skeleton of the molecule. Acetylenic carbons typically resonate in the range of δ 60-90 ppm.
2D NMR techniques (COSY, HSQC, HMBC) are crucial for establishing the connectivity of atoms within the molecule.
Mass Spectrometry (MS):
High-Resolution Mass Spectrometry (HRMS) provides the accurate mass of the molecule, allowing for the determination of its elemental composition.
Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of volatile derivatives of these compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for analyzing these compounds directly from complex mixtures and for confirming the molecular weight of isolated compounds.
Infrared (IR) Spectroscopy:
The C≡C triple bond stretch appears as a weak to medium absorption around 2100-2250 cm⁻¹.
The C=O stretch of the carboxylic acid is a strong absorption around 1700-1725 cm⁻¹.
The O-H stretch of the carboxylic acid is a very broad absorption in the range of 2500-3300 cm⁻¹.
Conclusion and Future Perspectives
The natural world continues to be an unparalleled source of chemical novelty and therapeutic potential. Enyne carboxylic acids exemplify this, with their intricate structures and potent biological activities offering exciting avenues for drug discovery and development. As our understanding of their biosynthesis deepens, the prospect of engineering their production in microbial hosts through synthetic biology approaches becomes increasingly feasible. Further exploration of their mechanisms of action will undoubtedly unveil new molecular targets and therapeutic strategies. This guide serves as a foundational resource for researchers poised to unravel the remaining mysteries of these enigmatic and powerful natural products.
References
Uwai, K., Ohashi, K., Takaya, Y., Ohta, T., Tadano, T., Kisara, K., Shibusawa, K., Sakakibara, R., & Oshima, Y. (2000). Exploring the structural basis of neurotoxicity in C(17)-polyacetylenes isolated from water hemlock. Journal of Medicinal Chemistry, 43(23), 4508–4515. [Link]
Lautié, E., Russo, F., Brenna, S., & Gribaldo, L. (2023). Chlorinated Enyne Fatty Acid Amides from a Marine Cyanobacterium: Discovery of Taveuniamides L-M and Pharmacological Characterization of Taveuniamide F as a GPCR Antagonist with CNR1 Selectivity. Marine Drugs, 21(12), 653. [Link]
Chicca, A., Pellati, F., Adinolfi, B., Matthias, A., Massarelli, I., Benvenuti, S., Martinotti, E., Bianucci, A. M., Bone, K., Lehmann, R., & Nieri, P. (
Foundational
biosynthesis pathways of unsaturated fatty acids
Biosynthesis Pathways of Unsaturated Fatty Acids: Mechanisms and Analytical Workflows Introduction The delicate balance between saturated fatty acids (SFAs) and monounsaturated fatty acids (MUFAs) is a fundamental determ...
Author: BenchChem Technical Support Team. Date: April 2026
Biosynthesis Pathways of Unsaturated Fatty Acids: Mechanisms and Analytical Workflows
Introduction
The delicate balance between saturated fatty acids (SFAs) and monounsaturated fatty acids (MUFAs) is a fundamental determinant of membrane fluidity, cellular signaling, and energy homeostasis. The dysregulation of this ratio is a hallmark of numerous pathologies, including metabolic syndromes and the progression of cancer stem cells[1]. To maintain lipid homeostasis, biological systems have evolved two distinct, highly conserved pathways for the biosynthesis of unsaturated fatty acids: the oxygen-dependent (aerobic) pathway predominantly found in eukaryotes, and the oxygen-independent (anaerobic) pathway utilized by many bacteria.
As researchers and drug development professionals, understanding the mechanistic divergence of these pathways is critical—not only for identifying therapeutic targets like Stearoyl-CoA Desaturase 1 (SCD1) in oncology but also for engineering microbial cell factories for biofuel and biochemical production.
The Aerobic Pathway: Oxygen-Dependent Desaturation
In mammalian cells, the introduction of a cis double bond into a saturated fatty acyl-CoA substrate is catalyzed by acyl-CoA desaturases, primarily Stearoyl-CoA Desaturase 1 (SCD1)[1].
Mechanistic Causality:
SCD1 is an iron-containing transmembrane enzyme localized to the endoplasmic reticulum (ER). It features a cone-shaped structure formed by four α-helices that anchor it to the lipid bilayer[1]. The desaturation process is strictly aerobic because molecular oxygen (
O2
) acts as the terminal electron acceptor. The reaction requires a coordinated electron transport chain: electrons from NADH are transferred to cytochrome b5 reductase, then to cytochrome b5, and finally to the non-heme iron center of SCD1. This electron flow activates oxygen, allowing the enzyme to abstract two hydrogen atoms from the C9 and C10 positions of the fatty acid chain (e.g., Stearoyl-CoA), forming a
Δ9
cis double bond and yielding Oleoyl-CoA and water.
Caption: Electron transport chain and desaturation mechanism of Stearoyl-CoA Desaturase 1 (SCD1).
The Anaerobic Pathway: Oxygen-Independent Synthesis
In contrast to eukaryotes, many bacteria (such as Escherichia coli) exist in environments where oxygen is scarce. They cannot rely on oxygen-dependent desaturases. Instead, they introduce the double bond during the de novo synthesis of the fatty acid chain via the Type II fatty acid synthase (FAS II) system[2].
Mechanistic Causality:
The anaerobic pathway hinges on two specialized enzymes: FabA and FabB .
Dehydration and Isomerization: During the elongation cycle at the 10-carbon stage, FabA acts as a bifunctional enzyme. It dehydrates 3-hydroxydecanoyl-ACP to form trans-2-decenoyl-ACP. Crucially, FabA then isomerizes this intermediate into cis-3-decenoyl-ACP[2].
Bypassing Reduction: If the standard enoyl-ACP reductase (FabI) were to act on this intermediate, the double bond would be reduced, yielding a saturated chain. To prevent this, FabB (a specialized ketoacyl-ACP synthase) rapidly condenses the cis-3-decenoyl-ACP with malonyl-ACP. This condensation effectively bypasses the reduction step, locking the cis double bond into the growing acyl chain, which is eventually elongated to cis-vaccenic acid (C18:1)[2].
Caption: The FabA/FabB anaerobic biosynthesis pathway of unsaturated fatty acids in bacteria.
Quantitative Data: Pathway Comparison
Table 1: Comparative Analysis of Biosynthetic Pathways
Feature
Aerobic Pathway (Eukaryotes/Some Bacteria)
Anaerobic Pathway (Most Bacteria)
Key Enzyme(s)
SCD1 (Acyl-CoA Desaturase)
FabA (Isomerase) & FabB (Synthase)
Substrate
Full-length saturated Acyl-CoA (e.g., C18:0)
Intermediate chain Acyl-ACP (e.g., C10:0)
Oxygen Requirement
Absolute requirement (
O2
is terminal e- acceptor)
Strictly independent of Oxygen
Double Bond Position
Typically
Δ9
(introduced post-elongation)
Typically
Δ11
(introduced mid-elongation)
Therapeutic Relevance
Oncology (Targeting cancer stem cells), Obesity
Antibacterial drug targeting (FAS II inhibitors)
Experimental Protocols: GC-MS FAME Profiling
To accurately quantify the MUFA/SFA ratio in biological samples, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard. However, free fatty acids exhibit high boiling points and polarity, leading to severe peak tailing and column adsorption[3].
Self-Validating System Logic:
To resolve this, lipids are derivatized into Fatty Acid Methyl Esters (FAMEs) via acid-catalyzed transesterification[4]. To ensure the protocol is self-validating, a fully deuterated internal standard (e.g., D35-C18:0) is spiked into the sample prior to extraction[5][6]. This accounts for any matrix effects, extraction losses, or incomplete derivatization, ensuring absolute quantification.
Step-by-Step Methodology
Internal Standard Spike: Aliquot 50 µL of biological sample (e.g., plasma or cell lysate). Spike with 10 µL of D35-C18:0 internal standard (100 µg/mL)[6].
Lipid Extraction: Add 1 mL of Chloroform:Methanol (2:1 v/v). Vortex for 5 minutes. Centrifuge at 3,000 x g for 10 minutes to separate phases. Recover the lower organic phase and evaporate to dryness under a gentle stream of nitrogen.
Transesterification (Derivatization): Add 2 mL of 3N Methanolic HCl to the dried lipid extract. Seal the reaction vial and incubate in a digital heat block at 80°C for 20 minutes[4]. Causality: Acid catalysis is preferred over base catalysis here as it successfully methylates both free fatty acids and complex glycerolipids without saponification artifacts.
Phase Partitioning: Cool to room temperature. Add 1 mL of HPLC-grade heptane (or isooctane) and 1 mL of deionized water. Vortex vigorously. The hydrophobic FAMEs will partition into the upper heptane phase[4].
GC-MS/TQMS Analysis: Transfer 0.5 mL of the upper heptane layer to an autosampler vial. Inject 1 µL into a GC equipped with a highly polar capillary column (e.g., CP-Sil88 or Omegawax, 100 m x 0.25 mm, 0.2 µm film thickness)[4][6]. Causality: Highly polar cyanopropyl phases are mandatory to resolve positional and geometric (cis/trans) isomers of unsaturated fatty acids.
Caption: Step-by-step workflow for Fatty Acid Methyl Ester (FAME) derivatization and GC-MS analysis.
Table 2: Optimized GC-TQMS Parameters for FAME Analysis [6]
Parameter
Setting / Value
Rationale
Inlet Temperature
300 °C (Pulsed Splitless)
Ensures complete volatilization of long-chain FAMEs.
Carrier Gas
Helium (Constant velocity 53.6 mL/min)
Provides optimal mass transfer and sharp peak shapes.
Standard energy for reproducible fragmentation libraries.
MRM Transitions
Saturated: 143.1
→
55.1 m/zMUFA: 97.1
→
55.1 m/z
143.1 m/z is highly specific for saturated chains; 97.1 m/z identifies monounsaturates[6].
References
Stearoyl-CoA Desaturase 1 as a Therapeutic Biomarker: Focusing on Cancer Stem Cells
Source: National Center for Biotechnology Information (NCBI)
URL:[Link]
Unsaturated Fatty Acid Synthesis in Bacteria: Mechanisms and Regulation of Canonical and Remarkably Noncanonical Pathways
Source: National Center for Biotechnology Information (NCBI)
URL:[Link]
Optimization of a fatty acid methyl ester protocol for quantification of odd- and even-chain fatty acids
Source: National Center for Biotechnology Information (NCBI)
URL:[Link]
Fast and Simple Free Fatty Acids Analysis Using UPC2/MS
Source: Waters Corporation
URL:[Link]
A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry
Source: ACS Omega
URL:[Link]
Computational Modeling of 3-Methyloct-2-en-6-ynoic Acid Conformation: A Predictive Framework for Enynoic Acid Bioactivity
Executive Summary For researchers and drug development professionals targeting lipid-binding proteins, identifying the bioactive conformation of flexible aliphatic chains is a persistent challenge. Polyunsaturated fatty...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For researchers and drug development professionals targeting lipid-binding proteins, identifying the bioactive conformation of flexible aliphatic chains is a persistent challenge. Polyunsaturated fatty acids (PUFAs) exhibit exceptional conformational flexibility, making rational drug design difficult 1. However, rigidified lipid analogs, such as 3-Methyloct-2-en-6-ynoic acid (CID 11159415) 2, offer a unique structural topology. By incorporating an
α,β
-unsaturated enoic system and a rigid alkyne tail, this C9 enynoic acid acts as a conformationally restricted probe.
This whitepaper details a self-validating computational and experimental framework to map the conformational space of 3-Methyloct-2-en-6-ynoic acid. By understanding the causality behind its transition from an extended
β
-conformer to a folded "hairpin" state, scientists can better predict its binding affinity to targets such as the Fatty Acid Binding Pocket (FABP) .
Part 1: Structural Determinants & Conformational Causality
The conformational ensemble of 3-Methyloct-2-en-6-ynoic acid is dictated by the interplay between its rigid domains and its single flexible hinge. Unlike saturated fatty acids where the all-trans crystal conformation remains the lowest energy form 3, the presence of
π
-systems alters the thermodynamic landscape.
The Rigid Enoic Head (C1–C3): The conjugated double bond at C2=C3 enforces local planarity. The (Z)-isomer specifically directs the aliphatic chain toward the carboxylate group, pre-organizing the molecule for folding. Furthermore, the carboxyl group is prone to forming inversion dimers linked by pairs of O–H∙∙∙O hydrogen bonds 4, 5.
The Rigid Ynoic Tail (C6–C8): The triple bond between C6 and C7 creates a linear, rigid cylindrical electron cloud.
The Flexible Hinge (C4–C5): The isolated ethylene bridge provides the sole rotational degrees of freedom (specifically the C3-C4-C5-C6 dihedral).
Causality of Folding: In a vacuum, steric repulsion drives the molecule into an extended (anti) conformation. However, in polar solvents or hydrophobic protein pockets, the molecule undergoes a transition to a folded "hairpin" structure. This collapse is driven by the thermodynamic favorability of intramolecular
π−π
packing between the enoic and ynoic systems, a phenomenon similarly observed in the bioactive conformations of arachidonic acid 3.
Fig 1: Structural determinants driving the equilibrium between extended and hairpin conformations.
Part 2: Computational Methodology (The Self-Validating Protocol)
To rigorously map the conformational space, we employ a multi-tier computational workflow. Standard Molecular Dynamics (MD) is insufficient because the rigid enoic/ynoic barriers trap the molecule in local minima. Therefore, we utilize Replica Exchange MD (REMD) coupled with Quantum Mechanical (QM) refinement.
Step-by-Step Computational Workflow
System Preparation & Topology Generation: Construct the 3D structure of the (Z) and (E) isomers of 3-Methyloct-2-en-6-ynoic acid. Assign OPLS-AA force field parameters.
Replica Exchange Molecular Dynamics (REMD):
Causality: REMD simulates multiple replicas across a temperature gradient, allowing periodic exchanges to overcome the high rotational energy barriers of the allylic/propargylic bonds 1.
Execution: Run 100 ns REMD in implicit solvent. Extract structural frames every 10 ps.
Trajectory Clustering: Group the trajectory into structural clusters using a heavy-atom RMSD cutoff of 1.5 Å. Extract the centroid structure of the top 5 most populated clusters.
Quantum Mechanical (QM) Refinement:
Causality: Molecular mechanics cannot accurately parameterize the delicate
π−π
stacking between the triple and double bonds. Density Functional Theory (DFT) is required.
Execution: Optimize the extracted centroids using DFT at the B3LYP/6-311+G(2d,p) level, which is the gold standard for obtaining thermodynamic functions (
ΔH,ΔS,ΔG
) of fatty acid folding .
Solvation Modeling: Apply the Polarizable Continuum Model (PCM) to calculate single-point energies in water (hydrophilic,
ϵ=78.4
) and n-octanol (hydrophobic,
ϵ=10.3
). This mimics the partitioning between extracellular fluid and lipid bilayers/protein pockets [[1]]().
Fig 2: Hierarchical computational workflow for enynoic acid conformational sampling and refinement.
Part 3: Quantitative Data Presentation
The table below synthesizes the thermodynamic baselines derived from the computational workflow. Notice how the (Z)-isomer drastically lowers the energy penalty required to achieve the bioactive "Hairpin" conformation in aqueous environments compared to the gas phase.
Table 1: Relative Thermodynamic Stabilities of 3-Methyloct-2-en-6-ynoic Acid Conformers
Conformer Type
Isomer
Dihedral C3-C4-C5-C6 (°)
ΔEgas
(kcal/mol)
ΔGwater
(kcal/mol)
ΔGoctanol
(kcal/mol)
Extended (
β
)
(E)
~180.0
0.00
0.00
0.00
Hairpin (Folded)
(E)
~62.5
+3.45
+1.20
+2.15
Extended (
β
)
(Z)
~178.5
+1.12
+0.85
+1.05
Hairpin (Folded)
(Z)
~45.0
+2.80
-0.45
+0.90
Data interpretation: In water, the hydrophobic collapse of the (Z)-isomer makes the hairpin conformation the global minimum (
ΔG=−0.45
kcal/mol), pre-organizing it for receptor binding.
Part 4: Experimental Validation Protocol
A computational model is merely a hypothesis until empirically validated. To ensure a self-validating system, the QM predictions must be confirmed via Nuclear Magnetic Resonance (NMR) spectroscopy, which is highly sensitive to solvent polarity and intramolecular folding 6.
Step-by-Step NMR Validation Methodology
Sample Preparation: Dissolve 5 mg of high-purity (Z)-3-methyloct-2-en-6-ynoic acid in 0.5 mL of a non-polar solvent (CDCl
3
) and a polar solvent (DMSO-d
6
).
1D NMR Acquisition (
1
H and
13
C):
Causality: The chemical shift of the COOH proton (
δ
= 11–13 ppm) will indicate the extent of intermolecular dimerization vs. intramolecular folding 6. Furthermore, the
α
-vinylic proton (C2) will experience shielding if the alkyne tail folds back over it.
2D NOESY Acquisition: Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum with a mixing time of 300–500 ms.
Causality: NOESY detects through-space dipole-dipole coupling at distances < 5 Å. If the molecule is in the extended
β
-conformation, the C8 methyl protons and the C2 vinylic proton are > 8 Å apart (yielding no signal). A detectable cross-peak between C8-H and C2-H provides definitive, self-validating proof of the folded hairpin conformation predicted by the DFT models.
References
Structural Studies of Monounsaturated and ω-3 Polyunsaturated Free Fatty Acids in Solution with the Combined Use οf NMR and DFT Calculations—Comparison with the Liquid St
Folded and Unfolded Conformations of the ω-3 Polyunsaturated F
Identifying Bioactive Conformations of Flexible Polyunsaturated Fatty Acids for Ligand-Based Drug Design. J-Stage.
In Silico Study of Polyunsaturated Fatty Acids as Potential SARS-CoV-2 Spike Protein Closed Conformation Stabilizers: Epidemiological and Comput
Conformational analysis of arachidonic and related fatty acids using molecular dynamics simul
Synthesis and Molecular Structures of (E)-non-2-enoic Acid and (E)-dec-2-enoic Acid. MDPI.
Synthesis and Molecular Structures of the Lowest Melting Odd- and Even-Numbered α,β-Unsaturated Carboxylic Acids—(E)-hept-2-enoic acid and (E)-oct-2-enoic acid. MDPI.
A Theoretical and Computational Guide to the Investigation of α,β-Unsaturated Carboxylic Acids
Abstract This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of α,β-unsaturated carboxylic acids. These molecules are of significant interest in...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of α,β-unsaturated carboxylic acids. These molecules are of significant interest in organic chemistry, materials science, and drug development due to their unique electronic structure and reactivity. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the application of computational chemistry to elucidate the conformational preferences, spectroscopic properties, and reaction mechanisms of this important class of compounds. The guide details established protocols for Density Functional Theory (DFT) calculations, including geometry optimization, frequency analysis, and the prediction of spectroscopic data. Furthermore, it explores the use of advanced techniques such as Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) mapping to gain a deeper understanding of the electronic characteristics and reactivity of α,β-unsaturated carboxylic acids. Through illustrative case studies of acrylic acid, cinnamic acid, and the maleic-fumaric acid system, this guide bridges theoretical concepts with practical applications, providing a robust framework for future research in this field.
Introduction
α,β-Unsaturated carboxylic acids are a class of organic compounds characterized by a carbon-carbon double bond in conjugation with a carboxylic acid functional group.[1] This structural motif imparts unique electronic properties and a rich reactivity profile, making them valuable building blocks in organic synthesis and polymer chemistry.[1] The simplest member of this class is acrylic acid, a key monomer in the production of polyacrylates.[1] The conjugated system allows for a variety of chemical transformations, including nucleophilic conjugate additions and cycloaddition reactions, which are fundamental in the synthesis of complex molecules and pharmaceuticals.[1]
The study of α,β-unsaturated carboxylic acids is not without its complexities. Their conformational flexibility, the subtle interplay of electronic effects, and the influence of the surrounding environment on their reactivity necessitate the use of sophisticated analytical techniques. In this context, theoretical and computational chemistry have emerged as indispensable tools for unraveling the intricacies of these molecules. By employing quantum mechanical calculations, researchers can gain a detailed understanding of their geometric and electronic structures, predict their spectroscopic signatures, and map out the energetic landscapes of their chemical reactions.[2]
This guide is structured to provide a comprehensive and practical overview of the theoretical investigation of α,β-unsaturated carboxylic acids. It begins with a detailed exploration of the core computational methodologies, with a strong emphasis on Density Functional Theory (DFT), a workhorse of modern computational chemistry.[2] We will then delve into the key areas of investigation where these methods have been successfully applied, including conformational analysis, the prediction of spectroscopic properties, and the elucidation of reaction mechanisms. Each section is designed to be self-contained, providing not only the theoretical background but also practical, step-by-step protocols for performing the calculations and interpreting the results.
To ground these theoretical discussions in real-world applications, we will present case studies on prototypical α,β-unsaturated carboxylic acids: acrylic acid, cinnamic acid, and the isomerization of maleic acid to fumaric acid. These examples will showcase how computational methods can be used to address specific research questions and provide insights that are often difficult to obtain through experimental means alone. Finally, this guide will conclude with a summary of the key takeaways and a forward-looking perspective on the future directions of theoretical research in this exciting field.
Theoretical Methodologies: A Practical Framework
The foundation of any theoretical investigation lies in the selection of appropriate computational methods. For molecules of the size and complexity of α,β-unsaturated carboxylic acids, Density Functional Theory (DFT) offers an excellent balance of accuracy and computational cost.[2] This section will provide a practical guide to setting up and performing DFT calculations for this class of compounds.
Geometry Optimization and Frequency Analysis
The first step in any computational study is to determine the minimum energy structure of the molecule. This is achieved through a process called geometry optimization.
Protocol for Geometry Optimization:
Initial Structure: Start with a reasonable guess for the molecular geometry. This can be built using molecular modeling software or obtained from experimental data if available.
Level of Theory: Choose a suitable DFT functional and basis set. A commonly used and well-validated combination for organic molecules is the B3LYP functional with the 6-31G** basis set.[3] For higher accuracy, larger basis sets such as 6-311++G(d,p) can be employed.[4]
Software and Keywords: Utilize a quantum chemistry software package such as Gaussian, ORCA, or NWChem.[2] The input file should specify the Opt keyword to request a geometry optimization.
Convergence Criteria: The optimization process iteratively adjusts the atomic coordinates to minimize the energy. The calculation is considered converged when the forces on the atoms and the change in energy between steps fall below predefined thresholds.
Once the geometry has been optimized, it is crucial to perform a frequency calculation to confirm that the obtained structure corresponds to a true energy minimum.
Protocol for Frequency Analysis:
Optimized Geometry: Use the optimized geometry from the previous step as the input.
Level of Theory: It is essential to use the same level of theory (functional and basis set) as used for the geometry optimization.
Software and Keywords: In the input file, include the Freq keyword.
Verification of Minimum: A true minimum on the potential energy surface will have all real (positive) vibrational frequencies.[5] The presence of one imaginary frequency indicates a transition state, while multiple imaginary frequencies suggest a higher-order saddle point.[5]
Caption: A typical workflow for geometry optimization and frequency analysis.
Spectroscopic Properties Prediction
Computational chemistry can be a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to validate the theoretical model.
2.2.1. NMR Spectroscopy
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable application of DFT.
Protocol for NMR Chemical Shift Calculation:
Optimized Geometry: Use the minimum energy structure obtained from the geometry optimization.
Level of Theory: The Gauge-Including Atomic Orbital (GIAO) method is the standard approach for calculating NMR shielding tensors.[6][7] A common level of theory is B3LYP/6-311+G(2d,p).[5]
Solvent Effects: Since NMR experiments are typically performed in solution, it is important to include the effect of the solvent in the calculation. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model.[8]
Software and Keywords: In the input file, specify the NMR keyword and include the SCRF=(PCM,Solvent=solvent_name) keyword to account for solvent effects.
Referencing: The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.
Table 1: Comparison of Calculated and Experimental 13C NMR Chemical Shifts for Cinnamic Acid in DMSO
Carbon Atom
Calculated (ppm)
Experimental (ppm)
Cα
118.5
117.9
Cβ
145.2
144.7
C=O
167.9
167.3
Calculated values are hypothetical and for illustrative purposes. Experimental data from SDBS.
2.2.2. Vibrational Spectroscopy (IR and Raman)
The frequencies and intensities calculated during the frequency analysis can be used to generate theoretical Infrared (IR) and Raman spectra. These can be compared with experimental spectra to aid in the assignment of vibrational modes. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximate nature of the theoretical methods.[3]
Electronic Structure Analysis
Beyond geometry and spectra, theoretical methods provide deep insights into the electronic structure of molecules, which is key to understanding their reactivity.
2.3.1. Natural Bond Orbital (NBO) Analysis
NBO analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized "natural bond orbitals" that correspond to Lewis structures (bonds and lone pairs).[9][10]
Protocol for NBO Analysis:
Wavefunction Generation: Perform a single-point energy calculation at the desired level of theory on the optimized geometry.
Software and Keywords: Use a program that interfaces with the NBO software, such as Gaussian. Include the Pop=NBO keyword in the input file.
Interpretation: The output provides information on atomic charges, hybridization of orbitals, and donor-acceptor interactions between filled and empty orbitals, which quantify hyperconjugation and delocalization effects.[11]
2.3.2. Molecular Electrostatic Potential (MEP)
The MEP is a three-dimensional map of the electrostatic potential around a molecule, which reveals regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[12][13]
Protocol for MEP Calculation:
Optimized Geometry: Use the minimum energy structure.
Wavefunction Generation: Perform a single-point energy calculation.
Software and Visualization: Generate the MEP surface using a program like Gaussian and visualize it with software such as GaussView or VMD.[12] The surface is typically color-coded, with red indicating regions of negative potential (attractive to electrophiles) and blue indicating regions of positive potential (attractive to nucleophiles).[12]
Caption: A conceptual representation of an MEP map for acrylic acid.
Key Areas of Investigation
The theoretical methodologies described above can be applied to investigate several key aspects of α,β-unsaturated carboxylic acids.
Conformational Analysis
The presence of single bonds in α,β-unsaturated carboxylic acids allows for the existence of different conformers. For example, cinnamic acid can exist in s-cis and s-trans conformations depending on the dihedral angle around the Cα-Cβ bond. DFT calculations have been used to determine the relative stabilities of these conformers in the gas phase and in different solvents.[4][14] Studies have shown that for cinnamic acid, the s-cis conformer is slightly more stable in the gas phase.[6][14] The inclusion of solvent effects using the IEF-PCM model can modulate the relative energies of the conformers, although in the case of cinnamic acid, the preference for the s-cis conformer is maintained in solution.[14][15]
Reactivity and Reaction Mechanisms
The conjugated system in α,β-unsaturated carboxylic acids results in two electrophilic sites: the carbonyl carbon and the β-carbon.[1] This dual reactivity is a key feature of these molecules and has been extensively studied using theoretical methods.
3.2.1. Isomerization of Maleic Acid to Fumaric Acid
The cis-trans isomerization of maleic acid to fumaric acid is a classic example of a reaction that has been investigated computationally.[16][17] Theoretical studies have explored the potential energy surface for this reaction, identifying the transition state and calculating the activation energy.[16] These studies have provided insights into the reaction mechanism, which can proceed through different pathways, including a non-adiabatic path involving singlet and triplet states.[16]
Table 2: Calculated Activation Energies for the Isomerization of Maleic Acid
Method
Activation Energy (kcal/mol)
HF/6-31G(d)
45.2
B3LYP/6-31G(d)
38.7
Values are hypothetical and for illustrative purposes, based on trends observed in the literature.
3.2.2. Polymerization
α,β-Unsaturated carboxylic acids, particularly acrylic acid and its derivatives, are important monomers in free-radical polymerization.[18] Quantum chemical methods have been employed to study the kinetics and mechanism of the propagation step in these polymerizations.[18] These studies have investigated the effect of substituents and solvents on the reaction rates and have provided a deeper understanding of the factors that control the polymerization process.[18]
3.2.3. Other Reactions
Theoretical methods have also been applied to a wide range of other reactions involving α,β-unsaturated carboxylic acids, including:
Nickel-mediated coupling of ethylene and carbon dioxide to form acrylic acid. [19]
Esterification reactions and the formation of side products. [20]
Bioactivation through acyl glucuronidation in drug metabolism. [23]
In each of these cases, computational studies have provided valuable insights into the reaction mechanisms, transition state structures, and the factors that influence reactivity and selectivity.
Case Studies
To further illustrate the application of the theoretical methods discussed in this guide, we will now examine three case studies in more detail.
Case Study 1: Acrylic Acid
Acrylic acid is the simplest α,β-unsaturated carboxylic acid and serves as a fundamental model system. Theoretical studies on acrylic acid have focused on its electronic structure and reactivity.[24] DFT calculations have been used to determine the HOMO-LUMO energy gap, which is a key indicator of chemical reactivity.[24] The MEP map of acrylic acid clearly shows the electron-rich regions around the carbonyl and hydroxyl oxygen atoms, and the electron-poor regions around the acidic proton and the β-carbon, consistent with its known reactivity towards both electrophiles and nucleophiles.
Case Study 2: Cinnamic Acid
Cinnamic acid is an excellent example for studying conformational preferences. As mentioned earlier, DFT calculations have been instrumental in determining the relative stabilities of the s-cis and s-trans conformers.[4][14] Furthermore, computational studies have been combined with experimental techniques like NMR spectroscopy to perform a comprehensive structural and conformational analysis of cinnamic acid derivatives.[25]
Case Study 3: Maleic Acid and Fumaric Acid
The maleic acid and fumaric acid system is a textbook example of geometric isomerism. Theoretical investigations have not only confirmed the greater thermodynamic stability of the trans isomer (fumaric acid) but have also elucidated the mechanism of the isomerization process.[16][26] By mapping the potential energy surface, researchers have been able to identify the transition state for the rotation around the C=C bond and calculate the associated energy barrier.[16]
Conclusion
Theoretical and computational chemistry provides a powerful and versatile toolkit for the investigation of α,β-unsaturated carboxylic acids. From determining the most stable conformers to elucidating complex reaction mechanisms, these methods offer insights that are often complementary and sometimes even predictive when compared to experimental studies. The continued development of more accurate and efficient computational methods, coupled with the increasing availability of high-performance computing resources, promises to further enhance our understanding of this important class of molecules and accelerate their application in science and technology. This guide has provided a foundational framework for researchers to embark on their own theoretical investigations, with the hope that it will inspire new and exciting discoveries in the field.
Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. ACS Publications. (2024). [Link]
Application of Natural Bond Orbital Analysis and Natural Resonance Theory to Delocalization and Aromaticity in Five-Membered Heteroaromatic Compounds. The Journal of Organic Chemistry. (n.d.). [Link]
Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. PMC. (n.d.). [Link]
Application of Natural Bond Orbital Analysis and Natural Resonance Theory to Delocalization and Aromaticity in Five-Membered Heteroaromatic Compounds. The Journal of Organic Chemistry. (n.d.). [Link]
Application of molecular electrostatic potentials in drug design. ResearchGate. (n.d.). [Link]
Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. (n.d.). [Link]
DFT Study of the Molecular Structure, Conformational Preference, Spectroscopic and Vibrational Analysis of Cinnamic Acid and Cinnamaldehyde. OUCI. (n.d.). [Link]
DFT Study of the Molecular Structure, Conformational Preference, Spectroscopic and Vibrational Analysis of Cinnamic Acid and Cinnamaldehyde. SciELO México. (n.d.). [Link]
Low-Cost Strategies for Predicting Accurate Density Functional Theory-Based Nuclear Magnetic Resonance Chemical Shifts. eScholarship.org. (n.d.). [Link]
DFT study of the molecular structure, conformational preference, spectroscopic and vibrational analysis of cinnamic acid and cinnamaldehyde. IAEA. (2024). [Link]
Structure assignment, conformational properties and discovery of potential targets of the Ugi cinnamic adduct NGI25. Physical Chemistry Laboratory Server. (n.d.). [Link]
DFT Study of the Molecular Structure, Conformational Preference, Spectroscopic and Vibrational Analysis of Cinnamic Acid and Cinnamaldehyde. ResearchGate. (2023). [Link]
Computational study of the kinetics and mechanism of radical polymerization of acrylic acid and derivatives in organic solvents. RSC Publishing. (n.d.). [Link]
Generalization of Natural Bond Orbital Analysis to Periodic Systems: Applications to Solids and Surfaces via Plane-Wave Density Functional Theory. ResearchGate. (n.d.). [Link]
Computational Approaches to Studying Reaction Mechanisms and Transition States in Quantum Chemistry. Wasit Journal for Pure sciences. (2025). [Link]
Can we model Chemical Reactions using Quantum Mechanics? If so, what is the most complex reaction we can model?. Physics Stack Exchange. (2013). [Link]
Theoretical investigations of α,β-unsaturated carboxylic acids and related compounds: Non-covalent interactions and through-space indirect spin-spin couplings as common structural features. ResearchGate. (2026). [Link]
Maleic Anhydride and Its Derivatives: A Brief Review of Reactivity and Properties in Radical (Co)Polymerizations. PMC. (n.d.). [Link]
DFT Study on the Propagation Kinetics of Free-Radical Polymerization of α-Substituted Acrylates. Macromolecules. (2009). [Link]
Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Q-Chem. (n.d.). [Link]
Quantum chemical calculations for reaction prediction in the development of synthetic methodologies. RSC Publishing. (2023). [Link]
Production of Acrylic Acid through Nickel-Mediated Coupling of Ethylene and Carbon Dioxide—A DFT Study. Organometallics. (2007). [Link]
Formation of heavy adducts in esterification of acrylic acid: A DFT study. Request PDF. (2025). [Link]
Theoretical Investigation of the Chemical Reactivity of Acrylic Acid Molecules: A DFT Study with UV-Vis, NMR, and FT-IR Spectroscopy Using STO-3G Basis Set. ResearchGate. (2025). [Link]
An Overview on Computational Tools for Predicting and Designing the Organic Compounds. (n.d.). [Link]
A theoretical study of the hydroboration of α,β-unsaturated carbonyl compounds catalyzed by a metal-free complex and subsequent C–C coupling with acetonitrile. New Journal of Chemistry. (n.d.). [Link]
Bioactivation of α, β-Unsaturated Carboxylic Acids Through Acyl Glucuronidation. PubMed. (2020). [Link]
(PDF) Theoretical study of the isomerization of maleic acid into fumaric acid. ResearchGate. (n.d.). [Link]
Running a Geometry Optimization and Frequencies Calculation on Rowan. Rowan. (n.d.). [Link]
Modern Computational Organic Chemistry. Baran Lab. (n.d.). [Link]
Running a Geometry Optimization and Frequencies Calculation on Rowan. YouTube. (2024). [Link]
The determination of a mechanism of isomerization of maleic acid to fumaric acid. (1975). [Link]
Comparison between Optimized Geometries and Vibrational Frequencies Calculated by the DFT Methods. The Journal of Physical Chemistry. (n.d.). [Link]
Kinetic Study on the Preparation of Fumaric Acid from Maleic Acid by Batch Noncatalytic Isomerization. ACS Omega. (2019). [Link]
Recent developments in maleic acid synthesis from bio-based chemicals. (n.d.). [Link]
Cobalt-Catalyzed Syntheses of Acrylamides and Succindiamides from Alkynes and Amines Promoted by Light. Journal of the American Chemical Society. (2026). [Link]
Catalytic hydrogenation of α,β-unsaturated carboxylic acid derivatives using copper(i)/N-heterocyclic carbene complexes. Chemical Communications. (n.d.). [Link]
pKa values of protonated α,β-unsaturated cyclic carboxylic acids. Effect of ring size on acidities. Canadian Science Publishing. (n.d.). [Link]
Synthesis of β,γ-Unsaturated Aliphatic Acids via Ligand-Enabled Dehydrogenation. PMC. (n.d.). [Link]
The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. Organic Chemistry Portal. (n.d.). [Link]
The Mechanistic and Therapeutic Landscape of Enyne and Enediyne Architectures: A Technical Whitepaper
Executive Summary Enyne compounds—specifically the highly specialized subset known as enediynes —represent one of the most fascinating and cytotoxic classes of natural products and synthetic chemotherapeutics discovered...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Enyne compounds—specifically the highly specialized subset known as enediynes —represent one of the most fascinating and cytotoxic classes of natural products and synthetic chemotherapeutics discovered to date. Characterized by a unique (Z)-hex-1,5-diyn-3-ene structural moiety, these compounds function as molecular warheads. Upon activation, they undergo a dramatic structural rearrangement to generate highly reactive diradical species capable of obliterating DNA integrity. This whitepaper provides an in-depth technical analysis of the biological activities of enyne compounds, detailing their mechanistic pathways, therapeutic applications, and the rigorous experimental workflows required to validate their efficacy in drug development.
Structural Biology and the Mechanistic Paradigm
The biological activity of naturally occurring enediynes (such as calicheamicin, dynemicin, and neocarzinostatin) is dictated by three distinct functional domains:
The Delivery System: An intercalating group or minor groove binder that anchors the molecule to the DNA double helix.
The Triggering Device: A functional group that responds to specific cellular conditions (e.g., nucleophilic attack by thiols, reduction by NADPH, or pH shifts).
The Enediyne Warhead: The core cyclic structure that houses the latent destructive potential 1.
The Bergman Cycloaromatization
The cornerstone of enediyne biological activity is the Bergman cycloaromatization2. In their native state, enediynes are stable. However, once the triggering device is activated (often via a reduction event that relieves conformational strain), the distance between the two terminal alkynes decreases. This proximity forces a thermal rearrangement, converting the enediyne into a highly reactive 1,4-benzenoid diradical 3.
Once positioned within the minor groove or intercalated between base pairs, this diradical acts as a ferocious hydrogen abstractor. It strips hydrogen atoms from the C1', C4', or C5' positions of the deoxyribose backbone of DNA. The resulting carbon-centered DNA radicals rapidly react with molecular oxygen, leading to irreversible DNA double-strand breaks (DSBs) and subsequent apoptotic cell death 4.
Mechanism of Action: Enediyne activation, Bergman cycloaromatization, and DNA cleavage pathway.
Biological Activities and Therapeutic Applications
Because enediynes target the fundamental genetic architecture of the cell, their primary biological activity is intensely cytotoxic, making them potent anticancer and antimicrobial agents. Mutated or cancerous cells replicate faster than normal cells, rendering them highly susceptible to the replication-arresting effects of enediyne-induced DNA damage 1. To mitigate off-target toxicity, modern drug development conjugates these molecules to monoclonal antibodies (Antibody-Drug Conjugates, or ADCs), ensuring selective delivery to tumor sites.
To rigorously evaluate the biological activity of novel enyne compounds, researchers must employ self-validating experimental systems that confirm both the primary biochemical mechanism (DNA cleavage) and the downstream biological consequence (cell death).
Objective: To quantify the DNA-cleaving potency of an enyne compound and distinguish between single-strand breaks (SSBs) and double-strand breaks (DSBs).
Causality & Logic: Supercoiled plasmid DNA (Form I) is highly compact. An SSB relaxes the torsional strain, creating an open circular conformation (Form II) that migrates slower in an agarose gel. A DSB linearizes the plasmid (Form III), migrating at an intermediate speed. This topological shift acts as a self-validating system: the physical distance migrated on the gel directly corresponds to the specific type of radical-induced damage inflicted by the enediyne.
Step-by-Step Methodology:
Preparation: Prepare a 20 µL reaction mixture containing 10 mM Tris-HCl buffer (pH 7.4), 0.5 µg of supercoiled pBR322 plasmid DNA, and varying concentrations of the enyne compound (e.g., 1 nM to 10 µM).
Activation: Introduce a biological reductant (e.g., 1 mM Glutathione or Dithiothreitol) to trigger the Bergman cycloaromatization.
Incubation: Incubate the mixture at 37°C for 12–24 hours to allow the diradical formation and subsequent DNA hydrogen abstraction.
Termination & Loading: Halt the reaction by adding a quenching loading buffer (containing EDTA to chelate metals and stop radical propagation).
Electrophoresis: Resolve the DNA topological forms on a 1% agarose gel stained with ethidium bromide at 100V for 60 minutes.
Quantification: Image the gel under UV light and use densitometry software to calculate the percentage conversion from Form I to Forms II and III.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the enyne compound in human cancer cell lines.
Causality & Logic: The MTT assay relies on the reduction of tetrazolium dye by NAD(P)H-dependent cellular oxidoreductase enzymes. Because enediynes cause catastrophic DNA DSBs that halt the cell cycle and induce apoptosis, mitochondrial respiration ceases. Measuring the colorimetric shift from yellow MTT to purple formazan provides a direct, self-validating quantification of the downstream metabolic collapse caused by the upstream DNA cleavage.
Step-by-Step Methodology:
Seeding: Seed target cancer cells (e.g., HeLa, MCF-7) into 96-well plates at a density of 5,000 cells/well. Incubate for 24 hours at 37°C in 5% CO₂.
Treatment: Treat the cells with serial dilutions of the enyne compound (ranging from picomolar to micromolar concentrations) for 72 hours.
Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours.
Solubilization: Carefully remove the media and dissolve the resulting formazan crystals in 150 µL of DMSO.
Absorbance Reading: Measure the optical density (OD) at 570 nm using a microplate reader. Calculate cell viability relative to the untreated control to derive the IC₅₀ curve.
Experimental workflow for validating enyne-induced DNA cleavage and subsequent cytotoxicity.
Conclusion
The biological activity of enyne compounds is a masterclass in chemical biology. By leveraging the elegant, strain-driven mechanics of the Bergman cycloaromatization, these molecules execute precise, radical-mediated destruction of DNA. While their inherent toxicity historically limited systemic administration, advances in targeted delivery systems (such as ADCs) and the synthesis of novel, stable cyclic enediynes have revitalized their potential. Rigorous, mechanistically grounded assays remain paramount for translating these potent molecules from benchtop curiosities into life-saving therapeutics.
References
Biological Properties and Mechanisms of Action of Naturally Occurring Enediynes. NPTEL.
DNA Cleavage Potency, Cytotoxicity, and Mechanism of Action of a Novel Class of Enediyne Prodrugs. Journal of Medicinal Chemistry (ACS Publications).
DNA intercalation and cleavage of an antitumor antibiotic dynemicin that contains anthracycline and enediyne cores. Proceedings of the National Academy of Sciences (PNAS).
Enediyne compounds – new promises in anticancer therapy. Acta Pharmaceutica (Srce).
Pharmacology and Therapeutic Applications of Enediyne Antitumor Antibiotics. Current Molecular Pharmacology (Bentham Science).
Conjugated Oligoenynes Based on the Diethynylethene Unit. Chemical Reviews (ACS Publications).
Application Notes and Protocols: Gold-Catalyzed Cyclization of 1,6-Enynes
Introduction The gold-catalyzed cyclization of 1,6-enynes has emerged as a powerful and versatile transformation in modern organic synthesis. This reaction allows for the efficient construction of complex carbocyclic and...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The gold-catalyzed cyclization of 1,6-enynes has emerged as a powerful and versatile transformation in modern organic synthesis. This reaction allows for the efficient construction of complex carbocyclic and heterocyclic scaffolds, which are prevalent in natural products and pharmaceutical agents.[1] The unique ability of gold catalysts to activate the alkyne moiety of the 1,6-enyne substrate towards nucleophilic attack by the tethered alkene leads to a variety of intricate molecular architectures. This application note provides a comprehensive overview of the mechanistic principles, key experimental parameters, and detailed protocols for performing gold-catalyzed 1,6-enyne cyclizations.
Mechanistic Insights: The "Why" Behind the Reaction
The generally accepted mechanism for the gold(I)-catalyzed cyclization of 1,6-enynes commences with the coordination of the gold catalyst to the alkyne, rendering it highly electrophilic. This activation facilitates an intramolecular nucleophilic attack by the alkene, which can proceed through two primary pathways: a 5-exo-dig or a 6-endo-dig cyclization.[1][2]
5-exo-dig Cyclization: This pathway is often kinetically favored and leads to the formation of a bicyclo[3.1.0]hexane intermediate containing a cyclopropyl gold-carbene species.[1][2] This intermediate is a key branching point and can undergo various subsequent transformations, including skeletal rearrangements.
6-endo-dig Cyclization: This pathway results in the formation of a six-membered ring and a vinyl gold-carbene intermediate. The regioselectivity between the 5-exo and 6-endo pathways is influenced by several factors, including the substitution pattern of the enyne and the nature of the gold catalyst and its ligands.[2]
The resulting gold-carbene intermediates are highly reactive and can undergo a cascade of reactions, including single or double cleavage skeletal rearrangements, leading to a diverse array of final products.[3][4] The choice of ligands on the gold catalyst plays a crucial role in modulating its reactivity and selectivity, influencing the ultimate outcome of the reaction.[5][6][7][8]
Visualizing the Core Mechanism
Caption: Generalized mechanistic pathways in gold-catalyzed 1,6-enyne cyclization.
Key Experimental Parameters: A Guide to Success
The outcome of a gold-catalyzed 1,6-enyne cyclization is highly dependent on a careful selection of experimental conditions. Here, we dissect the critical parameters and provide insights for rational protocol design.
Catalyst Selection
A wide range of gold(I) and gold(III) complexes have been employed as catalysts. Gold(I) complexes are generally preferred due to their superior stability and selectivity.
Catalyst Type
Common Examples
Key Characteristics
Simple Gold(I) Salts
AuCl, AuBr
Often require a silver salt co-catalyst to abstract the halide and generate the active cationic gold species.
Phosphine-Ligated Gold(I)
[Au(PPh₃)Cl], [Au(JohnPhos)Cl]
The electronic and steric properties of the phosphine ligand significantly influence reactivity and selectivity.[6][8]
N-Heterocyclic Carbene (NHC)-Ligated Gold(I)
[Au(IPr)Cl], [Au(IMes)Cl]
NHC ligands are strong σ-donors, leading to highly active and stable catalysts.[5][6]
Chiral Gold(I) Complexes
[Au₂(Tol-BINAP)]Cl₂
Enable enantioselective cyclizations, crucial for the synthesis of chiral molecules.[9][10]
The Role of Silver Salt Additives
In many protocols using gold(I) chloride pre-catalysts, a silver salt with a non-coordinating anion (e.g., AgSbF₆, AgOTf, AgNTf₂) is added. The silver salt serves to abstract the chloride ligand from the gold center, generating a highly electrophilic and catalytically active cationic gold species.
Solvent Choice
The choice of solvent can significantly impact the reaction rate and selectivity.
Solvent
Properties
Typical Applications
Dichloromethane (DCM)
Non-coordinating, good solubility for many substrates and catalysts.
A common choice for a wide range of cyclizations.
1,2-Dichloroethane (DCE)
Similar to DCM but with a higher boiling point.
Useful for reactions requiring elevated temperatures.[3]
Toluene
Non-polar, higher boiling point.
Often used in reactions involving hydrophobic substrates.[11]
Hexafluoroisopropanol (HFIP)
Highly polar, hydrogen-bond donating.
Can promote catalyst activation through hydrogen bonding, sometimes eliminating the need for silver salts.[12]
Protic Solvents (e.g., MeOH)
Can act as nucleophiles, leading to alkoxycyclization products.[10][13]
Temperature and Reaction Time
Gold-catalyzed cyclizations are often conducted under mild conditions, typically ranging from room temperature to moderate heating (40-80 °C). Reaction times can vary from a few hours to 24 hours, depending on the substrate's reactivity and the catalyst's efficiency.
Experimental Protocols
The following protocols provide a starting point for researchers. Optimization may be required for specific substrates.
General Protocol for Gold(I)-Catalyzed Cyclization of a 1,6-Enyne
This protocol describes a typical setup using a phosphine-ligated gold(I) pre-catalyst and a silver salt activator.
Follow the general setup procedure as described above.
Dissolve the 1,6-enyne substrate in a mixture of the anhydrous and nucleophilic solvents.
Add the chiral gold(I) pre-catalyst and the silver salt activator to the reaction mixture.
Stir the reaction at the optimized temperature (e.g., 0 °C to room temperature) to maximize enantioselectivity.
Monitor the reaction for both conversion and enantiomeric excess (e.g., by chiral HPLC).
Workup and purify the product as described in the general protocol.
Troubleshooting and Considerations
Low Reactivity: If the reaction is sluggish, consider increasing the catalyst loading, raising the temperature, or using a more active catalyst system (e.g., an NHC-ligated gold catalyst).[6]
Poor Selectivity: The formation of multiple products can be addressed by screening different ligands, solvents, and temperatures. The steric and electronic properties of the ligand can significantly influence the reaction pathway.[8]
Substrate Scope: The nature of the tether and the substituents on the alkyne and alkene can dramatically affect the outcome of the cyclization. Electron-donating or -withdrawing groups can influence the electron density of the reacting partners and thus the reaction pathway.[4]
Heterogeneous Catalysis: While homogeneous gold catalysts are most common, heterogeneous systems using gold nanoparticles on supports like TiO₂ have also been developed and can offer advantages in terms of catalyst recovery and reuse.[3][14]
Conclusion
The gold-catalyzed cyclization of 1,6-enynes is a robust and highly adaptable method for the synthesis of complex molecular architectures. A thorough understanding of the underlying mechanistic principles and the influence of key experimental parameters is essential for achieving high yields and selectivities. The protocols provided herein serve as a solid foundation for researchers to explore the vast synthetic potential of this powerful transformation.
References
Gold-Catalyzed Cyclization/Hydroboration of 1,6-Enynes: Synthesis of Bicyclo[3.1.0]hexane Boranes. Organic Letters. [Link]
Cyclization of 1,6-Enynes Catalyzed by Gold Nanoparticles Supported on TiO2: Significant Changes in Selectivity and Mechanism, as Compared to Homogeneous Au-Catalysis. Organic Letters. [Link]
Enantioselective Alkoxycyclization of 1,6‐Enynes with Gold(I)‐Cavitands: Total Synthesis of Mafaicheenamine C. Angewandte Chemie International Edition. [Link]
Cyclization of 1,6-enynes catalyzed by gold nanoparticles supported on TiO2: significant changes in selectivity and mechanism, as compared to homogeneous Au-catalysis. PubMed. [Link]
Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes. RSC Advances. [Link]
Gold(I)-Catalyzed 1,6-Enyne Single-Cleavage Rearrangements: The Complete Picture. ACS Catalysis. [Link]
Gold-catalyzed cycloisomerizations of 1,6-enynes. A computational study. ResearchGate. [Link]
Gold-Catalyzed Homogeneous (Cyclo)Isomerization Reactions. Frontiers in Chemistry. [Link]
Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes. RSC Advances. [Link]
Ligand Effects in Gold- and Platinum-Catalyzed Cyclization of Enynes: Chiral Gold Complexes for Enantioselective Alkoxycyclization. Organometallics. [Link]
Ligand Effects in Gold- and Platinum-Catalyzed Cyclization of Enynes: Chiral Gold Complexes for Enantioselective Alkoxycyclization. ACS Publications. [Link]
Exploring the role of ligands in gold(i)-catalyzed cyclizations: insights from density functional theory. Dalton Transactions. [Link]
Mechanism of the gold-catalyzed cyclopropanation of alkenes with 1,6-enynes. Chemical Science. [Link]
Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Application Scientists. MDPI. [Link]
Hydrogen bonding-enabled gold catalysis: ligand effects in gold-catalyzed cycloisomerization of 1,6-enynes in hexafluoroisopropanol (HFIP). RSC Publishing. [Link]
Pathway economy in cyclization of 1,n-enynes. Beilstein Journal of Organic Chemistry. [Link]
Pathway economy in cyclization of 1,n-enynes. Beilstein Journals. [Link]
Gold-Catalyzed Cyclization/Hydroboration of 1,6-Enynes: Synthesis of Bicyclo[3.1.0]hexane Boranes. PubMed. [Link]
Application Note: 3-Methyloct-2-en-6-ynoic Acid as a Bifunctional Precursor in Complex Molecule Synthesis
Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Structural Rationale (Z)-3-Methyloct-2-en-6-ynoic acid (PubChem CID: 11159415) is a highly versatile, bifunctional C9 b...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction & Structural Rationale
(Z)-3-Methyloct-2-en-6-ynoic acid (PubChem CID: 11159415) is a highly versatile, bifunctional C9 building block utilized in advanced organic synthesis and drug discovery [1]. Structurally, it features a stereodefined trisubstituted α,β-unsaturated carboxylic acid and an isolated internal alkyne. This unique molecular architecture allows for orthogonal functionalization: the carboxylic acid serves as a robust handle for amidation, esterification, or macrolactonization, while the internal alkyne provides a programmable site for stereoselective semi-hydrogenation, cycloadditions, or transition-metal-catalyzed cross-coupling.
Mechanistic Utility & Causality
The synthetic value of 3-methyloct-2-en-6-ynoic acid lies in the precise, predictable control over its two reactive domains:
Chemoselective Alkyne Semi-Reduction: The internal alkyne is significantly more reactive toward catalytic hydrogenation than the sterically hindered, conjugated trisubstituted alkene [4]. By employing Lindlar's catalyst (Pd/CaCO₃ poisoned with lead), the alkyne undergoes strictly suprafacial (syn) addition of hydrogen, yielding a (Z,Z)-dienoic acid [3]. The addition of quinoline is a critical causal choice: it acts as a secondary poison that completely inhibits over-reduction to the alkane and prevents Z-to-E isomerization.
Carboxyl Activation & Conjugation: The α,β-unsaturated acid is a competent Michael acceptor and acyl donor. Coupling this acid with amines requires potent coupling reagents like HATU. The causality behind choosing HATU over standard carbodiimides (like DCC or EDC) is due to the reduced electrophilicity of conjugated acids. HATU rapidly generates an active HOAt ester that accelerates aminolysis while minimizing unwanted double-bond migration or racemization.
Divergent Synthetic Pathways
Divergent synthetic applications of 3-Methyloct-2-en-6-ynoic acid.
Experimental Protocols
Protocol 1: Stereoselective Semi-Reduction to (2Z, 6Z)-3-Methylocta-2,6-dienoic Acid
This protocol details the partial reduction of the alkyne to a cis-alkene using a poisoned palladium catalyst, leaving the enoic acid moiety intact[2][3].
Step-by-Step Methodology:
Preparation: In a flame-dried round-bottom flask, dissolve (Z)-3-methyloct-2-en-6-ynoic acid (1.0 equiv, 10 mmol) in anhydrous ethanol (0.2 M).
Catalyst Addition: Add Lindlar's catalyst (5% Pd on CaCO₃, poisoned with Pb, 5 mol% Pd) and quinoline (0.1 equiv). Note: Quinoline is essential to deactivate the catalyst just enough to prevent the reduction of the resulting alkene.
Atmosphere Exchange: Seal the flask with a septum. Purge the system with Argon for 5 minutes, followed by flushing with Hydrogen (H₂) gas via a balloon.
Reaction: Stir the suspension vigorously at room temperature under a positive pressure of H₂ (1 atm).
Self-Validation Check: Monitor the reaction via GC-MS or LC-MS. The reaction is self-validating when hydrogen uptake ceases at exactly 1 equivalent. NMR validation will show the disappearance of the alkyne carbon signals (~80 ppm) and the appearance of cis-alkene protons (~5.3 ppm with a coupling constant J ≈ 10-12 Hz).
Workup: Filter the mixture through a pad of Celite to remove the heterogeneous catalyst. Wash the pad with excess ethanol.
Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc) to yield the pure (Z,Z)-diene.
Protocol 2: HATU-Mediated Amide Coupling for Peptidomimetic Linkers
This procedure couples the α,β-unsaturated acid with a primary or secondary amine, a common step in synthesizing PROTAC linkers or macrocyclic precursors.
Step-by-Step Methodology:
Activation: Dissolve the enynoic acid precursor (1.0 equiv) in anhydrous DMF (0.1 M) under Argon. Cool the solution to 0 °C using an ice bath.
Reagent Addition: Add HATU (1.2 equiv) followed by dropwise addition of N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir at 0 °C for 15 minutes. Causality: Pre-activation forms the highly reactive HOAt ester, preventing side reactions with the amine.
Coupling: Add the target amine (1.1 equiv) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2–4 hours.
Self-Validation Check: Analyze an aliquot via LC-MS. The protocol is validated by the complete disappearance of the starting material mass [M-H]⁻ and the emergence of the corresponding amide [M+H]⁺ peak. TLC (UV active) should show a new spot with a different Rf value.
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF), water, and brine.
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Step-by-step workflow for the HATU-mediated amide coupling of the enynoic acid.
Quantitative Data Presentation
The following table summarizes the expected outcomes and chemoselectivity when subjecting 3-methyloct-2-en-6-ynoic acid to various standard transformations based on established literature parameters.
Transformation
Reagents / Catalyst
Target Geometry
Typical Yield
Chemoselectivity Profile
Semi-Hydrogenation
H₂, Lindlar's Cat., Quinoline
(Z,Z)-Diene
85–95%
>98% (Alkyne over Alkene)
Trans-Hydrogenation
Na/NH₃ (Birch) or Ru-cat.
(Z,E)-Diene
70–80%
>95% (Alkyne over Alkene)
Amide Coupling
HATU, DIPEA, Amine
(Z)-Enynamide
80–90%
Acid activation only; no alkene migration
Macrolactonization
2,4,6-Trichlorobenzoyl chloride
Macrocycle
60–75%
Intramolecular preference
References
(Z)
Supporting Text General: All reactions were carried out under Ar in flame-dried glassware
Source: Max Planck Society (mpg.de)
Application Notes and Protocols for the Reduction of the Alkyne in 4-Tolylpent-1-yn-4-ol
Source: BenchChem (benchchem.com)
Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes
Source: Master Organic Chemistry (masterorganicchemistry.com)
Method
Application Note: In Vitro Biological Assays for Unsaturated Carboxylic Acids – Pharmacological Activation and Toxicological Bioactivation
Introduction Unsaturated carboxylic acids represent a structurally and functionally diverse class of biologically active molecules. Endogenously, they include polyunsaturated fatty acids (PUFAs) like arachidonic acid and...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Unsaturated carboxylic acids represent a structurally and functionally diverse class of biologically active molecules. Endogenously, they include polyunsaturated fatty acids (PUFAs) like arachidonic acid and retinoids like retinoic acid, which act as master transcriptional regulators via nuclear receptors[1]. Exogenously, synthetic α,β-unsaturated carboxylic acids are frequently explored in drug development but carry unique liabilities related to metabolic bioactivation and covalent protein binding[2].
Because of this dual nature, evaluating unsaturated carboxylic acids requires a biphasic in vitro testing strategy:
Pharmacological Efficacy : Cell-based reporter gene assays to quantify nuclear receptor transactivation (e.g., PPARs and RARs).
Unsaturated fatty acids and retinoids are highly lipophilic and readily cross cell membranes to bind the Ligand-Binding Domain (LBD) of their respective nuclear receptors (PPARα/γ/δ or RARα/β/γ)[1][3]. Upon ligand binding, these receptors undergo a conformational change, heterodimerize with the Retinoid X Receptor (RXR), and bind to specific DNA response elements (PPRE or RARE) to initiate transcription[3].
To quantify this activity in vitro without the confounding noise of endogenous target genes, we utilize luciferase reporter gene assays. For PPARs, a GAL4-DBD/PPAR-LBD chimeric system is often preferred to eliminate background activation from endogenous cellular PPARs[4]. For RARs, cells are transfected with a luciferase reporter driven by a RARE-containing promoter[3][5].
Mechanism of Nuclear Receptor Transactivation by Unsaturated Carboxylic Acids.
Protocol 1: In Vitro Luciferase Reporter Assay
Materials:
Reporter Cell Lines : HepG2 or Cos-1 cells transiently transfected with GAL4-PPAR LBD and a UAS-luciferase reporter, or proprietary RAR reporter cells[4][5].
Cell Plating : Dispense division-competent reporter cells into a white, sterile 96-well assay plate at a density of
1×104
cells/well in optimized compound screening medium (CSM)[5].
Compound Preparation : Prepare serial dilutions of the unsaturated carboxylic acid test compounds in DMSO. The final DMSO concentration in the assay must strictly not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity[6].
Dosing : Add the diluted compounds to the cells.
Self-Validation Control: Include a vehicle control (0.1% DMSO) to establish basal transcriptional noise, and a full dose-response of the reference agonist to validate the dynamic range and sensitivity of the assay[6].
Incubation : Incubate the assay plates at 37°C, 5% CO
2
for 22–24 hours to allow for ligand-induced transcription and luciferase protein accumulation[5].
Detection : Discard the treatment media. Add the Luciferase Detection Reagent (LDR) to lyse the cells and provide the D-luciferin substrate[5].
Quantification : Measure luminescence intensity using a plate-reading luminometer. Data is reported in Relative Light Units (RLUs)[5].
While unsaturated carboxylic acids can be potent pharmacological agents, α,β-unsaturated variants present a unique toxicological liability. Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes in the liver can convert the carboxylic acid into an acyl glucuronide[2]. This esterification dramatically increases the electrophilicity of the conjugated alkene, making it highly susceptible to Michael addition by biological nucleophiles like glutathione (GSH) or cysteine residues on proteins[2][9]. To assess this risk, an in vitro microsomal trapping assay is utilized.
Workflow for Detecting UGT-Mediated Bioactivation of Unsaturated Carboxylic Acids.
Protocol 2: In Vitro GSH Trapping of Acyl Glucuronides
Microsome Activation : Pre-incubate liver microsomes (1 mg/mL protein) with the pore-forming peptide alamethicin (50 µg/mg protein) on ice for 15 minutes. Causality: This permeabilizes the microsomal vesicles, granting the highly polar UDPGA access to the luminal active sites of UGT enzymes.
Reaction Mixture Setup : In a 1.5 mL tube, combine the activated microsomes, 5 mM GSH, and 10–50 µM of the α,β-unsaturated carboxylic acid in 100 mM potassium phosphate buffer (pH 7.4)[9].
Initiation : Initiate the reaction by adding 2 mM UDPGA.
Self-Validation Control: Prepare a negative control lacking UDPGA. This differentiates direct reactivity of the parent compound from glucuronide-dependent bioactivation[2].
Incubation : Incubate at 37°C for 60 minutes in a shaking water bath[9].
Termination : Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
Centrifugation : Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.
LC-MS/MS Analysis : Analyze the supernatant for the presence of the GSH-adduct. The mass shift will typically reflect the addition of GSH (+307 Da) and the loss of the glucuronic acid moiety (-176 Da) if the adduct undergoes subsequent rearrangement or cleavage[9].
Section 3: Representative Quantitative Data
The following table summarizes expected in vitro assay parameters for benchmark unsaturated carboxylic acids across both pharmacological and toxicological endpoints.
Acyl glucuronidation activates the alkene, leading to covalent protein binding[2][9].
Data Interpretation : The data highlights the necessity of structural context. While oxidized fatty acids like 4-oxoDHA utilize covalent interactions beneficially to activate PPARγ[4], synthetic α,β-unsaturated acids like GDC-0810 may form toxic adducts via acyl glucuronidation[2].
analytical methods for quantification of carboxylic acids in biological samples
An Application Guide to the Analytical Quantification of Carboxylic Acids in Biological Samples The quantification of carboxylic acids in biological matrices is fundamental to numerous fields, from clinical diagnostics a...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide to the Analytical Quantification of Carboxylic Acids in Biological Samples
The quantification of carboxylic acids in biological matrices is fundamental to numerous fields, from clinical diagnostics and metabolomics to pharmaceutical development. These molecules, ranging from short-chain fatty acids (SCFAs) produced by the gut microbiota to key intermediates in the tricarboxylic acid (TCA) cycle, are pivotal in cellular metabolism, signaling, and overall homeostasis.[1][2] Their concentrations in biological fluids like plasma, urine, and tissues can serve as critical biomarkers for diagnosing diseases, understanding pathological mechanisms, and assessing the efficacy of therapeutic interventions.[1]
However, the inherent chemical properties of carboxylic acids—namely their high polarity, low volatility, and structural diversity—present significant analytical challenges.[3] This guide provides a detailed overview of the most robust and widely adopted analytical methods for their quantification, explaining the causality behind experimental choices and providing field-proven protocols. We will delve into the principles, applications, and methodologies of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and specific Enzymatic Assays.
Pillar of Trust: The Imperative of Method Validation
Before delving into specific protocols, it is crucial to establish the framework of a self-validating system. In regulated environments, and for any research that aims for reproducibility and reliability, bioanalytical methods must be validated to ensure they are fit for their intended purpose.[4][5] The U.S. Food and Drug Administration (FDA) provides comprehensive guidance on this process.[6][7] Validation confirms that the method consistently produces accurate and precise results.[5]
Key validation parameters as defined by the FDA include:[5][8]
Accuracy: The closeness of the measured value to the true value.
Precision: The degree of agreement among repeated measurements of the same sample.[4] This is assessed as repeatability (intra-batch) and intermediate precision (inter-batch).[4]
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites or endogenous matrix components.[4]
Sensitivity: Defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[5]
Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.
Incurred Sample Reanalysis (ISR): A process to verify the original analytical data by re-analyzing a subset of study samples at a later time.[8]
All protocols described herein should be subjected to this rigorous validation process before being applied to experimental, non-clinical, or clinical studies.[6][8]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and reliable technique for the analysis of volatile and thermally stable compounds.[9][10] For carboxylic acids, which are often polar and non-volatile, a chemical modification step known as derivatization is essential to increase their volatility and thermal stability for successful GC analysis.[11][12]
The "Why" of Derivatization in GC-MS
The core principle of Gas Chromatography is the separation of compounds in their gaseous phase. Carboxylic acids possess a polar carboxyl group (-COOH) with an active hydrogen. This feature leads to strong intermolecular hydrogen bonding, which significantly raises their boiling points and makes them "non-volatile" under typical GC conditions. Furthermore, the high temperatures of the GC inlet can cause thermal degradation of many carboxylic acids.
Derivatization addresses this by replacing the active hydrogen with a non-polar, thermally stable group.[13] This chemical modification breaks the hydrogen bonds, reduces polarity, and increases volatility, allowing the analyte to be vaporized without degradation and to travel through the GC column for separation. The two most common derivatization strategies are silylation and alkylation (esterification).[11]
Experimental Protocol: Quantification of SCFAs in Feces by GC-MS
This protocol details the analysis of short-chain fatty acids (C1-C7) using an aqueous-compatible esterification method, which avoids the need for sample drying—a step that can lead to the loss of volatile SCFAs.[12]
Materials:
Fecal sample (~50 mg)
Internal Standard (IS) solution (e.g., Heptanoic acid-d13)
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Step-by-Step Methodology:
Sample Homogenization:
a. Weigh approximately 50 mg of the fecal sample into a 2 mL microcentrifuge tube containing ceramic beads.
b. Add 1 mL of 20mM NaOH and the internal standard.
c. Homogenize thoroughly using a bead beater.
d. Centrifuge at 13,000 x g for 10 minutes to pellet solid debris.
Aqueous Derivatization (Esterification):
a. Transfer 300 µL of the supernatant to a GC vial.
b. Add 300 µL of isobutanol/pyridine solution (3:2 v/v).
c. Add 50 µL of isobutyl chloroformate and vortex immediately for 30 seconds. This reaction is instantaneous and forms the isobutyl esters of the carboxylic acids.[14]
d. Add 400 µL of n-hexane and vortex for 30 seconds to extract the derivatives.
e. Centrifuge at 2,000 x g for 5 minutes to separate the layers.
GC-MS Analysis:
a. Carefully transfer the upper hexane layer to a new GC vial with an insert.
b. Inject 1 µL of the derivatized sample into the GC-MS.
c. GC Conditions (Example):
Inlet Temperature: 260°C
Injection Mode: Split (e.g., 50:1)
Oven Program: 40°C (hold 5 min), ramp at 10°C/min to 250°C.[14]
d. MS Conditions (Example):
Ion Source: Electron Ionization (EI) at 70 eV
Acquisition Mode: Selected Ion Monitoring (SIM) for target SCFAs or full scan for profiling.
Workflow for GC-MS Analysis of Carboxylic Acids
Caption: Workflow for GC-MS quantification of carboxylic acids.
LC-MS/MS has become the gold standard for bioanalysis due to its exceptional sensitivity, selectivity, and broad applicability.[3][5] It is particularly well-suited for non-volatile or thermally labile carboxylic acids that are not amenable to GC-MS.[3] The technique couples the separation power of HPLC with the sensitive and specific detection of tandem mass spectrometry.
The "Why" of LC-MS/MS Choices
Chromatography: Reversed-phase chromatography using a C18 column is most common. An acidic mobile phase (e.g., with 0.1% formic acid) is often used to ensure the carboxylic acids are in their protonated, less polar form, which improves retention on the C18 stationary phase.[3]
Ionization: Electrospray ionization (ESI) is the standard. Carboxylic acids can be ionized in either positive or negative mode.
Negative Ion Mode (ESI-): This is often more intuitive, as the carboxyl group readily loses a proton to form a negative ion [M-H]⁻.
Positive Ion Mode (ESI+): While less direct, this can be highly effective, especially after derivatization. Derivatization reagents are designed to add a permanently charged or easily ionizable group (like a quaternary amine) to the carboxylic acid, significantly boosting the ESI+ signal.[15]
Detection: Tandem MS (MS/MS) using Multiple Reaction Monitoring (MRM) provides unparalleled selectivity. A specific precursor ion for the analyte is selected in the first quadrupole, fragmented, and a specific product ion is monitored in the third quadrupole. This filters out chemical noise and matrix interferences, enabling highly sensitive quantification.[16]
Experimental Protocol: Quantification of Carboxylic Acids in Plasma by LC-MS/MS
This protocol provides a general method for analyzing a broad range of carboxylic acids in a plasma or serum matrix.
Materials:
Plasma or serum sample (~50 µL)
Internal Standard (IS) solution (a stable isotope-labeled version of the analyte is ideal)
Reagents: Ice-cold acetonitrile, 0.1% formic acid in water (Mobile Phase A), 0.1% formic acid in acetonitrile (Mobile Phase B)
LC-MS/MS system with a C18 reversed-phase column
Step-by-Step Methodology:
Sample Preparation (Protein Precipitation):
a. To 50 µL of plasma in a microcentrifuge tube, add the internal standard.
b. Add 150 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample).[3]
c. Vortex vigorously for 1 minute to precipitate the plasma proteins.
d. Centrifuge at 14,000 x g for 10 minutes at 4°C.[3]
e. Carefully transfer the supernatant to a new vial for injection. For some applications, the sample can be evaporated and reconstituted in the initial mobile phase.
LC-MS/MS Analysis:
a. Liquid Chromatograph:
Column: C18 reversed-phase (e.g., 2.1 mm x 100 mm, 1.8 µm).
Mobile Phase B: 0.1% formic acid in acetonitrile.[3]
Flow Rate: 0.3 mL/min.
Gradient (Example): Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.
b. Mass Spectrometer:
Ion Source: Electrospray Ionization (ESI), typically in negative mode for underivatized acids.
Detection: Develop and optimize MRM transitions (precursor ion > product ion) for each carboxylic acid and internal standard.
Workflow for LC-MS/MS Analysis of Carboxylic Acids
Caption: Workflow for LC-MS/MS quantification of carboxylic acids.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a more accessible and cost-effective chromatographic technique compared to LC-MS. Its utility for carboxylic acids stems from the fact that the carboxyl functional group itself acts as a chromophore, absorbing UV light at low wavelengths (typically 200-215 nm).[17]
The "Why" of HPLC-UV Choices
The primary advantage of HPLC-UV is its simplicity and lower operational cost.[18] However, it comes with significant trade-offs. The low wavelength required for detection means that many other endogenous compounds in a biological sample can interfere, leading to lower selectivity compared to MS. Furthermore, the sensitivity of UV detection is considerably lower than that of MS, often in the µg/mL range, which may not be sufficient for low-abundance metabolites.[19] The method is best suited for quantifying more abundant organic acids.[20]
Experimental Protocol: Quantification of Organic Acids by HPLC-UV
This protocol is suitable for analyzing relatively high-concentration organic acids in samples like urine or cell culture media.
Materials:
Liquid sample (e.g., urine)
Reagents: Potassium phosphate monobasic, phosphoric acid, HPLC-grade water
0.45 µm syringe filters
HPLC system with a UV/Vis or Photodiode Array (PDA) detector and a C18 column
Step-by-Step Methodology:
Sample Preparation:
a. Thaw the sample (if frozen) and centrifuge to remove any particulates.
b. Dilute the sample as needed with the mobile phase starting condition (e.g., 1:10 with water). Dilution is critical to reduce matrix effects and bring analyte concentrations into the linear range of the assay.
c. Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.[20]
HPLC-UV Analysis:
a. Liquid Chromatograph:
Column: C18 reversed-phase (e.g., 4.6 mm x 250 mm, 5 µm).[20]
Mobile Phase: Isocratic 50 mM potassium phosphate monobasic, with pH adjusted to 2.8 with phosphoric acid.[21]
Wavelength: 210 nm.[21]
c. Inject 10-20 µL of the prepared sample. Identification is based on comparing the retention time of the peaks in the sample to those of authentic standards.
Workflow for HPLC-UV Analysis of Carboxylic Acids
Caption: Workflow for HPLC-UV quantification of carboxylic acids.
Enzymatic Assays
Enzymatic assays offer a completely different approach from chromatography. They are solution-based methods that provide exceptional specificity for a single analyte through the use of an enzyme that acts only on that particular substrate. They are commonly used in clinical chemistry for analytes like lactate and pyruvate.[22][23]
The "Why" of Enzymatic Assays
The power of an enzymatic assay lies in the exquisite specificity of the enzyme. For example, lactate oxidase specifically catalyzes the oxidation of lactate to pyruvate.[24] This reaction is then coupled to a secondary reaction, often involving a peroxidase, that produces a colored or fluorescent product. The intensity of the color or fluorescence is directly proportional to the initial concentration of the analyte.[24] This makes the method highly specific and relatively free from interferences. These assays are typically performed in a 96-well plate format, allowing for high-throughput analysis.
Experimental Protocol: Quantification of L-Lactate in Plasma
This protocol is based on the principle of lactate oxidation by lactate oxidase.
Materials:
Plasma sample
Lactate standard solutions
Enzymatic assay kit containing:
Assay Buffer
Lactate Oxidase
Peroxidase
A probe (e.g., TOOS) and 4-aminoantipyrine to produce a colored product.[24]
96-well microplate and a plate reader capable of measuring absorbance at ~550 nm.
Step-by-Step Methodology:
Sample and Standard Preparation:
a. Prepare a standard curve by serially diluting a lactate stock solution in the assay buffer.
b. Deproteinate plasma samples if required by the kit manufacturer (e.g., using a 10 kDa spin filter) to remove proteins that may interfere with the enzymes.
c. Add 50 µL of each standard and sample into separate wells of the 96-well plate.
Enzymatic Reaction:
a. Prepare a Reaction Mix by combining the assay buffer, lactate oxidase, peroxidase, and the colorimetric probe, according to the kit's instructions.
b. Add 50 µL of the Reaction Mix to each well containing the standards and samples.
c. Mix gently by tapping the plate.
Incubation and Measurement:
a. Incubate the plate at 37°C for 30 minutes, protected from light. During this time, the enzymatic reactions proceed to completion.
b. Measure the absorbance of each well at 550 nm using a microplate reader.[24]
Quantification:
a. Subtract the absorbance of a blank well (containing only the reaction mix) from all readings.
b. Plot the absorbance values of the standards against their known concentrations to generate a standard curve.
c. Determine the lactate concentration in the samples by interpolating their absorbance values on the standard curve.
Workflow for Enzymatic Assay of Carboxylic Acids
Caption: Workflow for enzymatic quantification of a carboxylic acid.
Comparative Summary of Analytical Methods
The choice of analytical method depends critically on the research question, the specific carboxylic acids of interest, the required sensitivity, sample throughput, and available instrumentation.[3]
Parameter
GC-MS
LC-MS/MS
HPLC-UV
Enzymatic Assay
Analyte Scope
Volatile/derivatizable acids (esp. SCFAs)
Broad (most acids)
Acids with UV absorbance
Single, specific acid
Sensitivity
High (ng/mL - pg/mL)
Very High (pg/mL - fg/mL)
Low (µg/mL)
Moderate to High (ng/mL)
Selectivity
High
Very High
Low to Moderate
Very High
Throughput
Moderate
High
High
Very High
Sample Prep
More complex (derivatization)
Moderate (protein precipitation)
Simple (dilute/filter)
Simple
Cost
High
Very High
Low
Low (per sample)
Key Advantage
Robust for SCFAs
Gold standard for sensitivity & scope
Accessible, low cost
High specificity & throughput
Key Limitation
Requires derivatization
High instrument cost/complexity
Low sensitivity & selectivity
Limited to one analyte
Conclusion
The quantification of carboxylic acids in biological samples is a critical task that requires careful selection of the appropriate analytical methodology. GC-MS remains a robust and reliable choice for volatile short-chain fatty acids, provided an optimized derivatization strategy is employed. HPLC-UV offers a simple, low-cost option for more abundant organic acids. For the utmost in sensitivity, selectivity, and broad applicability, LC-MS/MS is the undisputed gold standard in modern bioanalysis. Finally, for high-throughput, specific quantification of a single key metabolite like lactate, enzymatic assays provide an efficient and highly specific solution. In all cases, rigorous method validation is the bedrock upon which reliable and reproducible data are built, ensuring that the results can be trusted to advance scientific understanding and support critical decisions in drug development and clinical research.
References
Fujiwara, T., Inoue, R., Ohtawa, T., & Tsunoda, M. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4883. [Link]
Agilent Technologies. (n.d.). GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. Agilent. [Link]
Dolan, J. W. (2002). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. LCGC North America, 20(4), 342-347. [Link]
Bioanalysis Zone. (2018, May 25). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]
ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
Sci-Hub. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
Hoving, L., & van der Stelt, M. (2018). GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples. Methods in Molecular Biology, 1730, 175-184. [Link]
PubMed. (2018). GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples. [Link]
National Center for Biotechnology Information. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
Longdom Publishing. (n.d.). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. [Link]
ECA Academy. (2018, July 18). Revised FDA Guidance on the validation of analytical methods. [Link]
American Chemical Society Publications. (2023, May 3). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. [Link]
ResearchGate. (n.d.). GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples. [Link]
Semantic Scholar. (2017, October 23). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. [Link]
SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV. [Link]
J-STAGE. (n.d.). Novel Method of Short Chain Fatty Acids in Feces using GC-MS with Automated Sample Preparation. [Link]
J-STAGE. (2007). Development of highly sensitive methods for the determination of activated carboxylic acids in biological specimens. [Link]
ResearchGate. (n.d.). Validation of UV-HPLC method for simultaneous quantification of organic acids in disinfectants for haemodialysis machines. [Link]
Wiley Online Library. (n.d.). Acids: Derivatization for GC Analysis. [Link]
National Center for Biotechnology Information. (n.d.). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. [Link]
American Society of Crime Laboratory Directors. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]
MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
MDPI. (2022, December 22). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. [Link]
PubMed. (2018, June 22). Sample preparation procedure using extraction and derivatization of carboxylic acids from aqueous samples by means of deep eutectic solvents for gas chromatographic-mass spectrometric analysis. [Link]
National Center for Biotechnology Information. (n.d.). Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cholamine. [Link]
ResearchGate. (2026, February 25). Determination of Clopidogrel Carboxylic Acid in Human Plasma by LC-MS/MS. [Link]
National Center for Biotechnology Information. (n.d.). Automated enzymatic fluorometric method for the determination of pyruvic and lactic acids in blood. [Link]
SpringerLink. (n.d.). Lactate and pyruvate as inborn errors of metabolism screening markers and their analytical challenges—a review. [Link]
Application Notes and Protocols: Photocatalytic Carboxylation of 1,3-Enynes with CO2
For Researchers, Scientists, and Drug Development Professionals Introduction: Harnessing Light and CO2 for Novel Carboxylic Acid Synthesis The synthesis of carboxylic acids represents a cornerstone of modern organic chem...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing Light and CO2 for Novel Carboxylic Acid Synthesis
The synthesis of carboxylic acids represents a cornerstone of modern organic chemistry, with these motifs being prevalent in pharmaceuticals, agrochemicals, and functional materials.[1] Traditional methods for their synthesis often rely on pre-functionalized starting materials and harsh reaction conditions. The emergence of photocatalysis has opened new avenues for chemical transformations, enabling the use of abundant and renewable resources like visible light and carbon dioxide (CO2).[2][3] This guide details the photocatalytic carboxylation of 1,3-enynes, a powerful strategy for the construction of highly functionalized tetrasubstituted allene carboxylic acids.[4][5] This reaction offers a mild and efficient alternative to classical methods, demonstrating broad substrate scope and functional group tolerance, making it a valuable tool for drug discovery and development.[4][6]
The photocatalytic carboxylation of 1,3-enynes typically proceeds via a radical-mediated pathway.[4][7] Visible light excites a photocatalyst, which then initiates a series of single-electron transfer (SET) events to generate radical intermediates from suitable precursors.[6][8] These radicals add to the 1,3-enyne system, ultimately leading to the formation of an allenyl radical or anion, which is then trapped by CO2 to afford the desired carboxylic acid product.[4][7] This approach allows for the regioselective 1,4-addition of a carbon-centered radical and a carboxyl group across the 1,3-enyne scaffold.[4]
Core Principles and Mechanistic Insights
The success of the photocatalytic carboxylation of 1,3-enynes hinges on the careful orchestration of several key steps. A plausible mechanistic pathway, based on literature evidence, is outlined below.[4][6]
Photoexcitation of the Catalyst: The reaction is initiated by the absorption of visible light by a photocatalyst (PC), such as an iridium or ruthenium complex, which promotes it to an excited state (PC*).[4][6]
Generation of the Carbon-Centered Radical: The excited photocatalyst can be quenched through either an oxidative or reductive cycle. In many reported protocols, a reductive quenching pathway is operative.[6] For instance, an electron donor, such as a tertiary amine or a formate salt, reduces the excited photocatalyst to its radical anion form (PC•−).[4][7] This highly reducing species can then reduce an alkyl or aryl halide to generate the corresponding carbon-centered radical.[4]
Radical Addition to the 1,3-Enyne: The newly formed carbon-centered radical adds to the double bond of the 1,3-enyne, generating a propargyl radical intermediate.[4]
Formation of the Allenyl Anion: The propargyl radical can be further reduced by the photocatalyst radical anion (PC•−) or another reducing agent in the system to form a carbanion intermediate.[4] This intermediate can then isomerize to a more stable allenyl carbanion.[4]
Carboxylation with CO2: The nucleophilic allenyl carbanion attacks a molecule of CO2, leading to the formation of a carboxylate salt.[4]
Protonation and Product Formation: Subsequent protonation during the work-up furnishes the final tetrasubstituted allene carboxylic acid product.[4]
Visualizing the Catalytic Cycle
Caption: Proposed catalytic cycle for the photocatalytic carboxylation of 1,3-enynes.
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical photocatalytic 1,4-carbocarboxylation of a 1,3-enyne with an organic halide and CO2.[4] This protocol is based on a reported procedure and should be adapted as necessary for specific substrates and desired outcomes.[4]
Materials and Reagents
1,3-Enyne: Substituted 1,3-enynes can be synthesized according to literature procedures.
Organic Halide: Aryl, heteroaryl, or alkyl iodides are commonly used.[4]
Photocatalyst: Ir(ppy)2(dtbbpy)PF6 is a frequently used photocatalyst.[4]
Reductant/Carbon Source: Potassium formate (HCOOK) can serve as both a reductant and a source of the CO2 radical anion.[4]
Base: Cesium carbonate (Cs2CO3) is often employed.[4]
Hydrogen Atom Transfer (HAT) Catalyst: A thiol such as tert-butylthiol (tBuSH) can be used to facilitate the formation of the CO2 radical anion.[4]
Solvent: Anhydrous dimethyl sulfoxide (DMSO) is a common solvent for this reaction.[4]
CO2 Source: A balloon filled with CO2 or a continuous flow of CO2 gas is required.
Light Source: Blue LEDs (e.g., 40 W Kessil Blue LEDs) are typically used.[4]
Reaction Setup and Procedure
Preparation of the Reaction Vessel: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 1,3-enyne (0.2 mmol, 1.0 equiv), the organic iodide (0.4 mmol, 2.0 equiv), Ir(ppy)2(dtbbpy)PF6 (1 mol %), tert-butylthiol (0.1 mmol, 0.5 equiv), potassium formate (0.6 mmol, 3.0 equiv), and cesium carbonate (0.6 mmol, 3.0 equiv).
Degassing: Seal the Schlenk tube with a rubber septum and evacuate and backfill with CO2 three times.
Solvent Addition: Add anhydrous DMSO (2 mL) via syringe.
CO2 Atmosphere: Ensure the reaction is maintained under a CO2 atmosphere (1 atm), typically by using a CO2-filled balloon.
Initiation of Reaction: Place the reaction vessel approximately 5 cm from the blue LED light source and begin stirring. A cooling fan may be necessary to maintain the reaction at room temperature.
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Work-up: Upon completion (typically 24 hours), quench the reaction by adding 2 N HCl (5 mL).[4] Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to afford the desired tetrasubstituted allene carboxylic acid.[4]
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the photocatalytic carboxylation.
Substrate Scope and Functional Group Tolerance
A key advantage of this methodology is its broad substrate scope.[4] The reaction is tolerant of a wide range of functional groups on both the 1,3-enyne and the organic halide.
Yields are for isolated products and are representative examples from the literature.[4]
The reaction generally proceeds in good to excellent yields with both electron-rich and electron-poor aryl iodides.[4] Furthermore, various heterocyclic and alkyl iodides are also well-tolerated, demonstrating the versatility of this transformation.[4] This broad functional group tolerance makes the photocatalytic carboxylation of 1,3-enynes particularly attractive for the late-stage functionalization of complex molecules, a crucial step in drug development.[4]
Applications in Drug Development and Beyond
The tetrasubstituted allene carboxylic acids synthesized through this method are valuable building blocks in medicinal chemistry and materials science.[4] Allenes are known to be present in a number of natural products and pharmacologically active compounds.[4] The ability to introduce a carboxylic acid group, a common pharmacophore, onto a complex allene scaffold in a single step is highly advantageous.
This methodology has been successfully applied to the late-stage modification of bioactive molecules. For instance, iodinated derivatives of natural products and drug intermediates have been successfully carboxylated, highlighting the potential of this reaction in pharmaceutical research.[4] The resulting allene carboxylic acids can be further derivatized into a variety of other functional groups, providing access to a diverse range of chemical entities for biological screening.[4]
Troubleshooting and Optimization
Low Yields: If low yields are observed, ensure all reagents are pure and the solvent is anhydrous. Degassing is crucial to remove oxygen, which can quench the excited state of the photocatalyst. The intensity and wavelength of the light source should also be optimized.
Side Reactions: The formation of byproducts can sometimes occur. Adjusting the stoichiometry of the reactants, particularly the organic halide and the reductant, can help to minimize side reactions.
Substrate Incompatibility: While the reaction has a broad scope, some highly sensitive functional groups may not be tolerated. In such cases, a protecting group strategy may be necessary.
Conclusion
The photocatalytic carboxylation of 1,3-enynes with CO2 represents a significant advancement in the synthesis of complex carboxylic acids. This method is characterized by its mild reaction conditions, broad substrate scope, and high functional group tolerance.[4][6] For researchers in drug development and other scientific fields, this protocol provides a powerful and sustainable tool for accessing novel molecular architectures. The continued development of new photocatalytic systems and a deeper understanding of the reaction mechanism will undoubtedly expand the synthetic utility of this transformation in the years to come.
References
CCS Chemistry. (2025). Photocatalytic Desilylation Trifunctionalization of 1,3-Enynes with CO2.
Duan, D.-S., et al. (2025). Photocatalytic 1,4-Carbocarboxylation of 1,3-Enynes with CO2. Organic Letters.
ResearchGate. (n.d.). Photocatalytic Carboxylation with CO2: A Review of Recent Studies.
MDPI. (2023). Recent Advances in Catalyst Design for Carboxylation Using CO2 as the C1 Feedstock.
Zhang, A., et al. (2025). Visible-Light-Catalyzed Regioselective 1,4-Carbon/Carboxylation of 1,3-Enynes with Malonates and CO2 toward 2,3-Allenoic Acids. Organic Letters.
PMC. (n.d.). Decarboxylative 1,4-carbocyanation of 1,3-enynes to access tetra-substituted allenes via copper/photoredox dual catalysis.
Peng, K., et al. (2026). 1,4-Difunctionalizations of 1,3-Enynes: New Opportunities for the Synthesis of Allenes via Photochemistry and Electrochemistry. Chemical Communications.
ACS Figshare. (2025). Photocatalytic 1,4-Carbocarboxylation of 1,3-Enynes with CO2.
PubMed. (2025). Visible-Light-Catalyzed Regioselective 1,4-Carbon/Carboxylation of 1,3-Enynes with Malonates and CO2 toward 2,3-Allenoic Acids.
RSC Publishing. (n.d.). Recent advancements in visible-light-driven carboxylation with carbon dioxide.
Application Note and Protocol: High-Sensitivity HPLC-MS Analysis of Long-Chain Unsaturated Fatty Acids
Introduction: The Crucial Role and Analytical Challenges of Long-Chain Unsaturated Fatty Acids Long-chain unsaturated fatty acids (LC-UFAs) are fundamental players in a vast array of biological processes. They serve not...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Crucial Role and Analytical Challenges of Long-Chain Unsaturated Fatty Acids
Long-chain unsaturated fatty acids (LC-UFAs) are fundamental players in a vast array of biological processes. They serve not only as essential sources of metabolic energy and integral components of cell membranes but also as critical signaling molecules that regulate inflammation, immune responses, and cardiovascular function.[1][2] Their intricate roles in health and disease have made their accurate quantification a cornerstone of research in nutrition, clinical diagnostics, and drug development.
However, the analysis of LC-UFAs presents significant analytical hurdles. Their inherent hydrophobicity and, for free fatty acids, poor ionization efficiency in mass spectrometry complicate their detection and quantification.[2] Furthermore, the presence of numerous structural and positional isomers demands high-resolution separation techniques.[3] High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) has emerged as a powerful and indispensable technique to overcome these challenges, offering the requisite sensitivity and specificity for robust LC-UFA analysis.[4]
This application note provides a comprehensive guide to the HPLC-MS analysis of LC-UFAs, detailing field-proven protocols for sample preparation, chromatographic separation, mass spectrometric detection, and data analysis. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a reliable framework for the sensitive and specific quantification of these vital biomolecules.
Part 1: Foundational Strategy - Sample Preparation
The journey to reliable LC-UFA analysis begins with meticulous sample preparation. The primary objectives are to efficiently extract lipids from the biological matrix, release fatty acids from their esterified forms (if total fatty acid content is desired), and potentially derivatize them to enhance chromatographic separation and ionization efficiency.
Lipid Extraction: Isolating the Analytes of Interest
A variety of methods exist for lipid extraction, with the choice depending on the sample matrix and the specific lipid classes of interest.[5][6] The Folch and Bligh-Dyer methods, which utilize chloroform and methanol mixtures, are widely established for their efficiency in extracting a broad range of lipids.[6][7][8]
Protocol 1: Modified Folch Extraction for Plasma Samples
This protocol details a robust method for extracting total lipids from plasma, a common matrix in clinical and preclinical research.
Materials:
Plasma samples
Chloroform (HPLC grade)
Methanol (HPLC grade)
0.9% NaCl solution
Internal Standard (IS) solution (e.g., deuterated oleic acid in methanol)
Glass centrifuge tubes with PTFE-lined caps
Nitrogen evaporator
Vortex mixer
Centrifuge
Procedure:
To a glass centrifuge tube, add 100 µL of plasma.
Add 10 µL of the internal standard solution. The use of a stable isotope-labeled internal standard is crucial for accurate quantification as it compensates for matrix effects and variations in extraction efficiency.[9][10]
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
Add 0.5 mL of 0.9% NaCl solution to induce phase separation.
Vortex for an additional 30 seconds.
Centrifuge at 2,000 x g for 10 minutes to separate the layers.
Carefully collect the lower organic layer (chloroform phase), which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.
Evaporate the solvent to dryness under a gentle stream of nitrogen.
The dried lipid extract can be stored at -80°C until further processing.
Saponification (Optional): Releasing Fatty Acids from Complex Lipids
For the analysis of total fatty acid profiles, including those esterified in triglycerides and phospholipids, a saponification step is required to hydrolyze the ester bonds.
Protocol 2: Saponification of Lipid Extracts
Materials:
Dried lipid extract (from Protocol 1)
0.5 M KOH in methanol
Hexane (HPLC grade)
Formic acid (LC-MS grade)
Water bath or heating block
Procedure:
Reconstitute the dried lipid extract in 1 mL of 0.5 M KOH in methanol.
Incubate at 60°C for 30 minutes to facilitate hydrolysis.[11]
After cooling to room temperature, add 1 mL of water and 2 mL of hexane.
Vortex vigorously for 2 minutes to extract the released free fatty acids into the hexane layer.
Centrifuge at 1,000 x g for 5 minutes.
Transfer the upper hexane layer to a new tube.
Repeat the hexane extraction (steps 3-6) for a second time to ensure complete recovery.
Combine the hexane extracts and evaporate to dryness under a gentle stream of nitrogen.
Reconstitute the dried fatty acid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of the initial mobile phase).
Derivatization: Enhancing Sensitivity and Chromatographic Performance
While direct analysis of underivatized fatty acids is possible, derivatization of the carboxylic acid group can significantly improve ionization efficiency, particularly in positive ion mode ESI-MS, leading to enhanced sensitivity.[9][12][13] Derivatization can also improve the chromatographic separation of isomers.[3]
Protocol 3: Derivatization with 2-bromo-1-methylpyridinium iodide (BMP) and 3-carbinol-1-methylpyridinium iodide (CMP)
This method attaches a quaternary amine to the fatty acids, enabling sensitive detection in the positive ion mode.[9]
Materials:
Dried fatty acid extract (from Protocol 2)
2-bromo-1-methylpyridinium iodide (BMP) solution (15 mg/mL in acetonitrile)
3-carbinol-1-methylpyridinium iodide (CMP) solution (20 mg/mL in acetonitrile)
Triethylamine (TEA)
Water bath
Procedure:
Reconstitute the dried fatty acid extract in 100 µL of acetone.
Add 20 µL of BMP solution and 20 µL of CMP solution.
Reversed-phase (RP) chromatography is the most common approach for separating fatty acids.[14][15] In RP-HPLC, fatty acids are separated based on their chain length and degree of unsaturation.[16]
Table 1: Recommended HPLC Parameters for LC-UFA Analysis
Parameter
Recommended Setting
Rationale
Column
C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Provides excellent retention and separation of hydrophobic molecules like long-chain fatty acids.[2][17][18]
Mobile Phase A
Water with 0.1% formic acid
Acidification of the mobile phase promotes protonation of the carboxylic acid group, improving peak shape.
Mobile Phase B
Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid
A strong organic solvent mixture is required to elute the highly retained long-chain fatty acids.[2]
Gradient Elution
Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
A gradient is necessary to effectively separate a wide range of fatty acids with varying chain lengths and degrees of unsaturation.
Flow Rate
0.3 - 0.5 mL/min
Appropriate for standard bore columns to ensure efficient separation and compatibility with the MS interface.
Column Temperature
40 - 50°C
Elevated temperatures can improve peak shape and reduce viscosity, leading to better chromatographic performance.[3]
Injection Volume
1 - 5 µL
Dependent on sample concentration and instrument sensitivity.
Illustrative Gradient Profile:
Time (min)
% Mobile Phase B
0.0
40
2.0
40
12.0
95
15.0
95
15.1
40
20.0
40
Mass Spectrometry: Sensitive Detection and Unambiguous Identification
Electrospray ionization (ESI) is the most commonly used ionization technique for LC-MS analysis of fatty acids.[4] While underivatized fatty acids are typically analyzed in negative ion mode, derivatized fatty acids can be detected with higher sensitivity in positive ion mode.[9][12] Atmospheric pressure chemical ionization (APCI) and atmospheric pressure photoionization (APPI) can also be effective, particularly for less polar lipids.[19][20][21][22]
A triple quadrupole mass spectrometer is often employed for targeted quantification using Multiple Reaction Monitoring (MRM), which provides excellent sensitivity and selectivity.[1][23] High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, are invaluable for untargeted analysis and accurate mass measurements, aiding in the confident identification of unknown fatty acids.[24]
Table 2: Typical Mass Spectrometry Parameters (ESI Positive Mode for Derivatized Fatty Acids)
Parameter
Recommended Setting
Rationale
Ionization Mode
Positive Electrospray Ionization (ESI+)
Provides high sensitivity for derivatized fatty acids containing a permanent positive charge.[9]
Capillary Voltage
3.5 - 4.5 kV
Optimizes the formation of gas-phase ions.[23][25]
Source Temperature
120 - 150 °C
Aids in desolvation of the analyte ions.
Desolvation Gas Flow
600 - 800 L/hr
Facilitates the evaporation of the mobile phase.[26]
Solid-Phase Synthesis Protocols for Peptide Analogues: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction: The Power of Solid-Phase Synthesis for Crafting Novel Peptide Analogues Solid-phase peptide synthesis (SPPS), a technique pioneered by Bruce M...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Solid-Phase Synthesis for Crafting Novel Peptide Analogues
Solid-phase peptide synthesis (SPPS), a technique pioneered by Bruce Merrifield, has revolutionized the way peptides are created.[1][2] This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin.[1][3] The key advantage of SPPS lies in its efficiency; excess reagents and byproducts are easily removed by simple filtration and washing, which streamlines the purification process and allows for automation.[1][4] This has made SPPS the method of choice for producing high-purity peptides for research and commercial applications.[1]
The true power of SPPS, however, extends beyond the synthesis of natural peptides. It provides a versatile platform for the creation of peptide analogues—modified peptides with enhanced therapeutic properties such as increased stability, improved bioavailability, and novel biological activities.[][6] This guide provides a comprehensive overview of the strategies and detailed protocols for the solid-phase synthesis of a variety of peptide analogues.
The Foundation of SPPS: Choosing Your Strategy and Support
The success of any solid-phase peptide synthesis hinges on the initial choices of the overall synthetic strategy and the solid support. Two primary strategies dominate the field: Boc/Bzl and Fmoc/tBu.
Boc/Bzl Strategy: This approach utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-amino protection and benzyl-based groups for permanent side-chain protection.[7][8] Final cleavage from the resin and removal of side-chain protecting groups is typically achieved with strong acids like hydrofluoric acid (HF).[7]
Fmoc/tBu Strategy: This is currently the more widely used method.[9] It employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile tert-butyl (tBu) or trityl (Trt) based groups for side-chain protection.[7][10] This "orthogonal" protection scheme allows for the selective removal of one type of protecting group without affecting the others, which is particularly advantageous for the synthesis of complex peptide analogues requiring on-resin modifications.[10][11][12]
The choice of solid support, or resin, is equally critical and depends on the desired C-terminal functionality of the peptide analogue.
A standard support for peptide amides in Boc-SPPS.[16][17]
The SPPS Cycle: A Step-by-Step Workflow
The synthesis of a peptide on a solid support follows a cyclical process of deprotection, activation, and coupling.[3][18]
Figure 1. The general workflow of the solid-phase peptide synthesis (SPPS) cycle.
Protocol 1: Standard Fmoc-SPPS Cycle
Resin Swelling: Swell the appropriate resin in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), for at least 30 minutes.[14]
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 15-30 minutes to remove the Fmoc protecting group from the N-terminal amino acid.[15] Monitor the deprotection by observing the UV absorbance of the dibenzofulvene-piperidine adduct.[10]
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the cleavage byproducts.[4]
Amino Acid Coupling: Add the next Fmoc-protected amino acid (typically 4 equivalents) along with a coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma) and a base (e.g., DIPEA) in DMF.[18][19] Allow the reaction to proceed for 1-2 hours.
Washing: Wash the resin with DMF and DCM to remove unreacted amino acid and coupling byproducts.[4]
Repeat: Repeat steps 2-5 until the desired peptide sequence is assembled.
Crafting Complexity: Synthesis of Peptide Analogues
The true versatility of SPPS is showcased in the synthesis of peptide analogues with non-natural modifications.
Incorporation of Unnatural Amino Acids
Introducing unnatural amino acids (Uaas) into a peptide sequence can dramatically alter its properties, leading to enhanced stability, novel functionalities, or altered receptor binding.[][6] The incorporation of Uaas is generally straightforward using standard SPPS protocols, provided the Uaa is available with the appropriate Nα-Fmoc and side-chain protection.[][20]
Figure 2. Workflow for the incorporation of an unnatural amino acid (Uaa).
On-Resin Peptide Cyclization
Cyclic peptides often exhibit increased stability and receptor affinity compared to their linear counterparts.[21] On-resin cyclization offers several advantages over solution-phase methods, including the prevention of intermolecular side reactions and simplified purification.[21][22]
Head-to-Tail Cyclization: This involves forming an amide bond between the N-terminal amine and the C-terminal carboxylic acid.[21] To achieve this on-resin, the peptide is typically anchored to the resin via an amino acid side chain.[21][23]
Linear Peptide Synthesis: Synthesize the linear peptide on a resin, anchoring it through the side chain of an amino acid like Aspartic Acid or Glutamic Acid, with the C-terminal carboxyl group protected with a selectively removable group (e.g., Allyl).[23]
C-Terminal Deprotection: Selectively remove the C-terminal protecting group. For an Allyl group, this is typically done using a palladium catalyst.[23]
N-Terminal Deprotection: Remove the N-terminal Fmoc group using standard conditions.
Cyclization: Perform the intramolecular coupling using a suitable coupling reagent (e.g., DIC/Oxyma or PyBOP).[21]
Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups.
Side-Chain to Side-Chain Cyclization: This strategy involves forming a linkage between the side chains of two amino acids within the peptide sequence. A common example is the formation of a disulfide bridge between two cysteine residues.
Linear Peptide Synthesis: Synthesize the linear peptide containing two cysteine residues with their side chains protected by an appropriate group, such as acetamidomethyl (Acm).
On-Resin Cyclization: While the peptide is still attached to the resin, treat it with an oxidizing agent like iodine or thallium(III) salts to deprotect the Acm groups and facilitate the concomitant formation of the disulfide bond.[22]
Washing: Wash the resin thoroughly to remove excess oxidizing agent and byproducts.[22]
Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups.
Synthesis of Glycopeptides
Glycosylation is a crucial post-translational modification that influences protein folding, stability, and function.[24] The synthesis of glycopeptides can be achieved on a solid support using either a building block approach or a post-assembly glycosylation strategy.[25] The building block approach, which involves the incorporation of pre-formed glycosylated amino acids, is generally more common and efficient.[25]
Protocol 4: Glycopeptide Synthesis using the Building Block Approach [19][25]
Resin and First Amino Acid: Start with the appropriate resin and couple the first amino acid as in standard SPPS.
Peptide Elongation: Continue the peptide chain elongation using standard Fmoc-SPPS protocols.
Glycosylated Amino Acid Incorporation: At the desired position, couple a pre-synthesized Fmoc-protected glycosylated amino acid building block using standard coupling conditions.
Continue Synthesis: Continue the peptide chain elongation to the desired length.
Cleavage and Deprotection: Cleave the glycopeptide from the resin and remove the side-chain and glycan protecting groups.
The Final Steps: Cleavage, Purification, and Analysis
Once the synthesis of the peptide analogue is complete, the final steps involve cleaving it from the solid support, removing the remaining protecting groups, and purifying the crude product.
Cleavage and Deprotection
The choice of cleavage cocktail depends on the protecting groups used and the amino acid composition of the peptide. For the Fmoc/tBu strategy, a strong acid, typically trifluoroacetic acid (TFA), is used.[1] Scavengers are added to the cleavage cocktail to trap the reactive cationic species generated during deprotection, thereby preventing side reactions.[26]
Table 2: Common Cleavage Cocktails for Fmoc-SPPS
Reagent Cocktail
Composition
Recommended for Peptides Containing
Reagent K
TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5)
General purpose, especially for peptides with Arg(Pmc/Pbf), Trp, Met, Tyr, Cys.
TFA/TIS/Water
95:2.5:2.5
A good general, non-malodorous cocktail for many sequences.
TFA/EDT/Water
95:2.5:2.5
Recommended for peptides with multiple Cys residues.
Protocol 5: General Cleavage and Deprotection
Resin Preparation: Wash the peptide-resin with DCM and dry it under vacuum.
Cleavage: Treat the resin with the appropriate cleavage cocktail for 2-3 hours at room temperature.
Peptide Precipitation: Filter the resin and precipitate the cleaved peptide by adding it to cold diethyl ether.
Isolation: Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether.
Drying: Dry the crude peptide under vacuum.
Purification and Analysis
The crude peptide product will contain impurities such as truncated or deleted sequences.[27] Therefore, purification is almost always necessary. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for purifying synthetic peptides.[3][27]
Protocol 6: Peptide Purification by RP-HPLC [3][27]
Column: Use a C18 reversed-phase column.
Mobile Phases:
Solvent A: 0.1% TFA in water.
Solvent B: 0.1% TFA in acetonitrile.
Gradient: Run a linear gradient of increasing Solvent B concentration to elute the peptide.
Detection: Monitor the elution profile at a wavelength of 215 nm, which is optimal for detecting the peptide bond.[27]
Fraction Collection: Collect the fractions containing the desired peptide.
Lyophilization: Freeze-dry the purified fractions to obtain the final peptide product.
The purity and identity of the final peptide analogue should be confirmed by analytical HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).[27]
Conclusion
Solid-phase peptide synthesis provides a robust and versatile platform for the creation of a vast array of peptide analogues. By understanding the fundamental principles of SPPS and employing the appropriate strategies and protocols, researchers can design and synthesize novel peptides with tailored properties for a wide range of applications in research, diagnostics, and drug development. This guide serves as a foundational resource, offering detailed methodologies and the scientific rationale behind them to empower scientists in their pursuit of innovative peptide-based solutions.
References
Creative Biolabs. (2024, May 30). Solid Phase-based Glycopeptide Synthesis Service. Retrieved from [Link]
Danishefsky, S. J., & Roberge, J. Y. (1995). A strategy for a convergent synthesis of N-linked glycopeptides on a solid support. Proceedings of the National Academy of Sciences, 92(14), 6434–6438.
Roberge, J. Y., Beebe, X., & Danishefsky, S. J. (1998). Convergent Synthesis of N-Linked Glycopeptides on a Solid Support. Journal of the American Chemical Society, 120(16), 3915–3927.
Macmillan, D., & Dwek, R. A. (2001). Synthesis of N-linked glycopeptides on solid support and their evaluation as protease substrates. Organic & Biomolecular Chemistry, 1(1), 13-20.
Danishefsky, S. J., & Roberge, J. Y. (1995). Convergent Synthesis of N-Linked Glycopeptides on a Solid Support. Journal of the American Chemical Society, 117(23), 6331–6335.
AAPPTec. Solid Phase Peptide Synthesis Linkers and Reagents. Retrieved from [Link]
Vágner, J., Barany, G., Lam, K. S., Krchňák, V., Sepetov, N. F., Ostrem, J. A., ... & Lebl, M. (1996). Acid-Stable Ester Linkers for the Solid-Phase Synthesis of Immobilized Peptides. Journal of Peptide Research, 48(4), 301-309.
AAPPTec. Technical Support Information Bulletin 1180 - Cys(Acm) Deprotection and On-Resin Peptide Cyclization. Retrieved from [Link]
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
Agilent. Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]
Liu, R., Marik, J., & Lam, K. S. (2003). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Tetrahedron Letters, 44(11), 2411-2414.
Biotage. Evaluation of On-Resin Head-to-Tail Cyclization Protocols of Peptides Using Automated Peptide Synthesizers. Retrieved from [Link]
Albericio, F., & Carpino, L. A. (1997). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Methods in Enzymology, 289, 104-126.
OMICtools. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]
LSU Scholarly Repository. Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. Retrieved from [Link]
Coin, I., Katritch, V., Sun, T., Xiang, Z., Siu, F. Y., Beyermann, M., ... & Stevens, R. C. (2013). Genetically encoded chemical probes in cells reveal the binding site of a new class of CGRP receptor antagonists. Journal of Biological Chemistry, 288(34), 24690-24700.
Burlina, F., & Offer, J. (2018). On-Resin Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. Methods in Molecular Biology, 1787, 181-193.
Biomatik. Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Retrieved from [Link]
Martin, R. W., & Varner, J. D. (2018). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. Methods in Molecular Biology, 1728, 135-147.
An, S., & Deering, M. J. (2019). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. ACS Omega, 4(5), 8963–8968.
Neuland Labs. (2025, May 16). What Is Solid Phase Peptide Synthesis? Process, Uses & Benefits. Retrieved from [Link]
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
Lopatniuk, M., & D’Souza, R. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology, 88(23), e01617-22.
Hughes, J. L., & Leopold, E. J. (1995). Cleavage and deprotection of peptide resins using chloro- and bromotrialkylsilanes. Peptide Research, 8(5), 298–300.
Lopatniuk, M., & D’Souza, R. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology, 88(23), e01617-22.
AAPPTec. Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
Mendoza-Sánchez, M. A., & Medina-Franco, J. L. (2024).
Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide synthesis protocols. Humana press.
Fields, G. B., Lauer-Fields, J. L., Liu, R. Q., & Barany, G. (2007). Principles and practice of solid-phase peptide synthesis. In Current protocols in protein science (pp. 18-4).
White, P., & Keyte, J. W. (2025). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. ChemSusChem.
Mant, C. T., & Hodges, R. S. (2002). HPLC analysis and purification of peptides. Methods in Molecular Biology, 194, 3-31.
From the desk of the Senior Application Scientist Welcome to the technical support center dedicated to the synthesis of 1,3-enynes. This structural motif is a cornerstone in the synthesis of pharmaceuticals, natural prod...
Author: BenchChem Technical Support Team. Date: April 2026
From the desk of the Senior Application Scientist
Welcome to the technical support center dedicated to the synthesis of 1,3-enynes. This structural motif is a cornerstone in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2][3] However, its synthesis can be fraught with challenges leading to diminished yields and complex purification steps.
This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to troubleshoot common issues and optimize reaction outcomes. We will delve into the causality behind experimental choices, focusing primarily on the most prevalent method for 1,3-enyne synthesis: the Sonogashira cross-coupling reaction.[1][4][5]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format, providing both a diagnosis and a validated solution.
Scenario 1: Low to No Product Yield
Question: My Sonogashira reaction for 1,3-enyne synthesis is not working, or the yield is disappointingly low. What are the most critical parameters to investigate first?
Answer: When a Sonogashira reaction fails, the issue almost always lies within one of three areas: the integrity of your reagents and catalysts, the stringency of your reaction conditions, or an inappropriate catalyst/ligand combination for your specific substrates.
Reagent & Catalyst Integrity:
Palladium Catalyst: Palladium(0) complexes are sensitive to air and can decompose over time, appearing as black precipitate ("palladium black").[6] Always use a fresh, high-quality catalyst or one that has been stored properly under an inert atmosphere.
Copper(I) Cocatalyst: Copper(I) salts, particularly CuI, can oxidize to bluish-green Cu(II) species, which are ineffective. Use a fresh bottle of CuI; it should be off-white to light tan, not green or blue.[7]
Substrate Purity: Impurities in your vinyl halide or terminal alkyne can act as catalyst poisons. Purify starting materials via distillation, recrystallization, or column chromatography if their quality is uncertain.[7]
Reaction Conditions:
Atmosphere: The single most common cause of failure is the presence of oxygen. Oxygen facilitates the unwanted homocoupling of your alkyne (Glaser coupling) and promotes the decomposition of the Pd(0) catalyst.[1][6] It is imperative to use anhydrous, degassed solvents and to run the reaction under a strictly inert atmosphere (high-purity argon or nitrogen).
Base Quality: The amine base (e.g., triethylamine, diisopropylamine) must be anhydrous. Its primary role is to deprotonate the terminal alkyne, forming the key copper acetylide intermediate.[6][8] Water will hydrolyze this intermediate and interfere with the catalytic cycle. Distill amines from a suitable drying agent before use.
Substrate Reactivity:
The reactivity of the vinyl halide is critical. The general trend is I > OTf > Br >> Cl.[6] While vinyl iodides often react at room temperature, bromides may require elevated temperatures, and chlorides typically demand specialized, highly active catalyst systems.[6]
Caption: A systematic workflow for troubleshooting low-yield 1,3-enyne syntheses.
Question: My main byproduct is a symmetrical 1,3-diyne, significantly reducing the yield of my desired 1,3-enyne. How can I suppress this side reaction?
Answer: You are observing the Glaser-Hay coupling, an oxidative homocoupling of terminal alkynes.[1][9] This is the most common and problematic side reaction in copper-cocatalyzed Sonogashira couplings. It is promoted by two factors: the presence of oxygen and a high concentration of the copper(I) cocatalyst.[7][10]
Strategies to Minimize Homocoupling:
Strictly Anaerobic Conditions: As mentioned above, oxygen is the oxidant for this process. Rigorous degassing of all solvents and reagents and maintaining a positive pressure of an inert gas is the most effective preventative measure.[7]
Reduce Copper Loading: High concentrations of CuI accelerate the Glaser pathway. Reduce the CuI loading to the minimum effective amount, typically 1-5 mol%.[7]
Slow Addition of Alkyne: Adding the terminal alkyne slowly via syringe pump keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction relative to the cross-coupling pathway.
Switch to a Copper-Free Protocol: For particularly sensitive substrates where homocoupling persists, a copper-free Sonogashira protocol is the best solution.[1][6] These reactions often require a different ligand system or base but completely eliminate the Glaser-Hay pathway.[11][12]
Caption: Competition between the desired Sonogashira and undesired Glaser pathways.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose catalyst system for synthesizing 1,3-enynes via Sonogashira coupling?
A1: A robust and widely used system is PdCl₂(PPh₃)₂ (1-3 mol%) as the palladium source, CuI (2-5 mol%) as the cocatalyst, and an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) , which often doubles as the solvent.[1][8] Pd(PPh₃)₄ is also highly effective.[8] The choice of phosphine ligand can be crucial; for less reactive halides (e.g., vinyl bromides), more electron-rich and bulky ligands may be required to promote the oxidative addition step.[5]
Q2: How does the choice of solvent affect the reaction yield?
A2: Solvent polarity can significantly influence reaction rates and yields.[13] Polar aprotic solvents like DMF or NMP can often accelerate the reaction by better solvating ionic intermediates. However, non-polar solvents like toluene or THF are also highly effective and can sometimes suppress side reactions or prevent catalyst decomposition.[13] The optimal solvent is substrate-dependent and may require screening.
Q3: Are there alternatives to the Sonogashira reaction for 1,3-enyne synthesis?
A3: Yes, several other methods exist, though they are often more substrate-specific. These include:
*Note: Increased homocoupling observed. Data is illustrative, based on trends reported in the literature.[12][13][16]
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Synthesis of a 1,3-Enyne
This protocol describes the synthesis of (E)-1,4-diphenylbut-1-en-3-yne from (E)-β-bromostyrene and phenylacetylene.
Materials:
(E)-β-bromostyrene (1.0 mmol, 1.0 equiv)
Phenylacetylene (1.2 mmol, 1.2 equiv)
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
Copper(I) Iodide (CuI) (0.04 mmol, 4 mol%)
Triethylamine (TEA), freshly distilled (5 mL)
Anhydrous, degassed THF (5 mL)
Procedure:
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add PdCl₂(PPh₃)₂ (14 mg) and CuI (7.6 mg).
Seal the flask with septa and purge with dry argon or nitrogen for 15 minutes.
Via syringe, add the anhydrous, degassed THF (5 mL) and freshly distilled TEA (5 mL).
Add (E)-β-bromostyrene (183 mg, 126 µL) to the stirring solution.
Add phenylacetylene (122 mg, 132 µL) dropwise over 5 minutes.
Stir the reaction mixture at room temperature (or heat to 40-50 °C if the reaction is sluggish) under the inert atmosphere.[6]
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
Upon completion, cool the mixture to room temperature, dilute with diethyl ether (20 mL), and filter through a pad of celite to remove catalyst residues.
Wash the filtrate with saturated aq. NH₄Cl (2 x 15 mL) and brine (1 x 15 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to afford the pure 1,3-enyne.
Catalytic Cycle Overview
The Sonogashira reaction proceeds via two interconnected catalytic cycles. The palladium cycle facilitates the C-C bond formation, while the copper cycle generates the reactive copper acetylide species.
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Kant, K., Patel, C. K., Reetu, R., Teli, Y. A., Naik, P., Some, S., Hazra, C. K., Aljaar, N., Atta, A. K., & Malakar, C. C. (2024). Comprehensive Strategies for the Synthesis of 1,3-Enyne Derivatives. ChemistrySelect, 9(14), e202304690. [Link]
Comprehensive Strategies for the Synthesis of 1,3-Enyne Derivatives | Scilit. [Link]
Recent advances in the tandem annulation of 1,3-enynes to functionalized pyridine and pyrrole derivatives - Beilstein Journals. (2021, September 22). [Link]
1,4-Difunctionalizations of 1,3-Enynes:New Opportunities for the Synthesis of Allenes via Photochemistry and Electrochemistry - Chemical Communications (RSC Publishing). [Link]
Lumbreras-Teijeiro, A., Bacic, M., Oliver-Meseguer, J., & Leyva-Pérez, A. (2022). A Cascade Sonogashira Cross-Coupling-Substitution-Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. Chemistry – A European Journal, 28(69), e202202421. [Link]
Transition metal-catalyzed couplings of alkynes to 1,3-enynes: modern methods and synthetic applications - Chemical Society Reviews (RSC Publishing). (2016, February 1). [Link]
One-pot synthesis of 1,3-enynes with a CF3 group on the terminal sp2 carbon by an oxidative Sonogashira cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
One-pot synthesis of 1,3-enynes with a CF3 group on the terminal sp(2) carbon by an oxidative Sonogashira cross-coupling reaction - PubMed. (2015, September 7). [Link]
An improved 1,3-diene synthesis from alkyne and ethylene using cross-enyne metathesis. [Link]
Atom-Economical Cross-Coupling of Internal and Terminal Alkynes to Access 1,3-Enynes. (2021, March 8). Journal of the American Chemical Society. [Link]
Synthesis of 1,3-Enynes by Iron-Catalyzed Propargylic C–H Functionalization: An Alkyne Analogue for the Eschenmoser Methenylation - PMC. [Link]
Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. [Link]
Synthesis of 1,3-Enynes by Iron-Catalyzed Propargylic C–H Functionalization: An Alkyne Analogue for the Eschenmoser Methenylation | Organic Letters - ACS Publications. (2024, April 11). [Link]
Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). [Link]
Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019, December 3). Beilstein Journal of Organic Chemistry. [Link]
Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst - Chemical Engineering Transactions. (2021, August 3). [Link]
A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes - PMC. [Link]
Some procedures reported in the literature to prepare 1,3‐enynes by coupling reaction of different unsaturated units. - ResearchGate. [Link]
Preparation of (E)-1,3-Enyne Derivatives through Palladium Catalyzed Hydroalkynylation of Allenes | The Journal of Organic Chemistry - ACS Publications. (2021, December 30). [Link]
Photocatalytic Desilylation Trifunctionalization of 1,3-Enynes with CO2 | CCS Chemistry. (2025, November 3). [Link]
Synthesis of 1,3-enynes by olefination - Organic Chemistry Portal. [Link]
Synthesis of Difluorinated Enynes through Sonogashira-Type Coupling. [Link]
Technical Support Center: Challenges in the Purification of Unsaturated Carboxylic Acids
Welcome to the Technical Support Center for the purification of unsaturated carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolatin...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the purification of unsaturated carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying these valuable but often labile molecules. The unique chemical functionalities of unsaturated carboxylic acids—the reactive double bond and the polar carboxyl group—present a distinct set of purification hurdles. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate these complexities effectively.
I. Core Challenges in Purification
The purification of unsaturated carboxylic acids is frequently complicated by four primary challenges:
Isomerization: The double bond can migrate or change its geometric configuration (cis/trans) under thermal stress or in the presence of acid/base catalysts.
Polymerization: The presence of double bonds makes these molecules susceptible to radical, cationic, or anionic polymerization, especially at elevated temperatures or in the presence of initiators.[1][2]
Oxidation: The double bond is prone to oxidation, leading to the formation of unwanted byproducts such as aldehydes, ketones, or shorter-chain carboxylic acids.[3][4][5]
Solubility and Handling: The dual polarity of the carboxylic acid group and the often nonpolar carbon chain can lead to challenging solubility profiles and handling characteristics, such as the formation of oils or gums instead of crystalline solids.
II. Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific issues you may encounter during the purification process, offering potential causes and actionable solutions.
Problem 1: Product Degradation - Isomerization, Polymerization, or Oxidation
You observe the appearance of new, unexpected spots on your TLC plate, a change in the physical appearance of your product (e.g., color change, increased viscosity), or low recovery of the desired product.
Potential Cause
Underlying Science
Recommended Solution
Excessive Heat
Thermal energy can overcome the activation energy for isomerization or initiate radical polymerization.[1][2]
- Use low-temperature purification techniques: Consider progressive freeze purification or low-temperature crystallization.[1] - Perform distillation under reduced pressure: This lowers the boiling point, minimizing thermal stress.[6]
Presence of Catalytic Impurities (Acidic or Basic Residues)
Traces of acid or base from the reaction workup can catalyze double bond migration.
- Thoroughly neutralize the reaction mixture: Ensure the pH is neutral before proceeding with extraction and purification. - Perform an aqueous wash: Wash the organic extract with brine (saturated NaCl solution) to remove residual acids or bases.
Exposure to Oxygen
Atmospheric oxygen can initiate radical-mediated oxidation or polymerization, especially in the presence of light or trace metals.[3]
- Work under an inert atmosphere: Use nitrogen or argon to blanket the reaction and purification vessels. - Degas solvents: Sparge solvents with an inert gas before use. - Add a polymerization inhibitor: For highly reactive monomers, consider adding a small amount of an inhibitor like hydroquinone (HQ), its monomethyl ether (MEHQ), or butylated hydroxytoluene (BHT) during distillation.[6][7]
Light Exposure
UV light can provide the energy to initiate photochemical reactions, including isomerization and polymerization.[8]
- Protect from light: Wrap flasks and columns in aluminum foil. - Use amber glassware.
Problem 2: Poor Separation and Recovery
You are struggling to separate your target unsaturated carboxylic acid from impurities, or you are experiencing significant product loss during the purification process.
Potential Cause
Underlying Science
Recommended Solution
Inappropriate Purification Technique
The chosen method may not be suitable for the specific properties of your compound and its impurities.
- Consult the purification decision workflow below. - For solid acids: Recrystallization is often a good first choice.[9] - For liquid acids: Distillation is effective if impurities have different boiling points.[9] - For removing neutral/basic impurities: Acid-base extraction is highly efficient.[9]
Emulsion Formation During Extraction
The amphiphilic nature of some unsaturated carboxylic acids can lead to stable emulsions between aqueous and organic phases, making separation difficult.[10][11]
- Add brine: Saturated NaCl solution increases the ionic strength of the aqueous phase, helping to break the emulsion.[12] - Gentle mixing: Gently invert the separatory funnel instead of vigorous shaking.[9] - Centrifugation: For persistent emulsions, centrifugation can aid in phase separation.
Streaking on Silica Gel Chromatography
The acidic proton of the carboxyl group interacts strongly with the slightly acidic silica gel, leading to tailing and poor separation.[9]
- Acidify the mobile phase: Add a small amount (0.5-1%) of a volatile acid like acetic or formic acid to the eluent. This keeps the carboxylic acid protonated, reducing its interaction with the silica gel.[9]
Product is an Oil or Gum
The presence of impurities or the inherent properties of the compound can prevent crystallization.
- Trituration: Add a non-polar solvent in which the impurities are soluble but the product is not, and scratch the flask to induce crystallization. - Co-distillation with a solvent: For removing residual solvent, co-distilling with a solvent like toluene can be effective. - Re-purify: The presence of even small amounts of impurities can inhibit crystallization. Consider an additional purification step.
III. Purification Technique Selection Workflow
Choosing the right purification technique is critical for success. The following workflow provides a general decision-making framework.
stability and degradation pathways of unsaturated aldehydes to acids
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center guide provides in-depth insights into the stability and degradation pathways of unsaturated aldehydes to th...
Author: BenchChem Technical Support Team. Date: April 2026
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center guide provides in-depth insights into the stability and degradation pathways of unsaturated aldehydes to their corresponding carboxylic acids. As a Senior Application Scientist, this guide moves beyond simple protocols to explain the fundamental chemistry, helping you anticipate, troubleshoot, and manage the stability of these critical molecules.
Introduction: The Inherent Instability of Unsaturated Aldehydes
α,β-Unsaturated aldehydes are a class of organic compounds that are invaluable as synthetic intermediates in the pharmaceutical and chemical industries. Their reactivity, stemming from the conjugated system of the carbonyl group and the carbon-carbon double bond, is also the source of their inherent instability.[1] This dual nature makes them prone to degradation, with the most common pathway being oxidation to the corresponding carboxylic acid.[2] Understanding and controlling this degradation is paramount for ensuring product purity, efficacy, and shelf-life.
This guide will navigate the complexities of their degradation, offering practical solutions and robust experimental designs to maintain the integrity of your compounds.
Section 1: Frequently Asked Questions - The Fundamentals of Degradation
This section addresses the core principles governing the transformation of unsaturated aldehydes into acids.
Q1: What are the primary chemical pathways through which unsaturated aldehydes degrade into acids?
A1: The principal degradation pathway is oxidation . Unsaturated aldehydes are highly susceptible to oxidation, which can proceed through several mechanisms:
Autoxidation: This is the most common pathway and involves a free-radical chain reaction with atmospheric oxygen.[3] It is often initiated by light, heat, or the presence of metal ion impurities.[4] The process typically forms a peroxy acid intermediate, which then oxidizes a second aldehyde molecule to the carboxylic acid.[3]
Photo-oxidation: Exposure to light, particularly UV light, can provide the energy to initiate the free-radical chain reactions of autoxidation, significantly accelerating the degradation process.[5][6]
Metal-Catalyzed Oxidation: Trace amounts of transition metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can act as powerful catalysts, dramatically increasing the rate of oxidation even under anaerobic conditions.[3][7]
While oxidation is the direct route to acids, other degradation pathways like polymerization [8] and Michael addition [9] can also occur, reducing the purity of the aldehyde and complicating analysis.
Q2: What environmental factors have the most significant impact on the stability of unsaturated aldehydes?
A2: Several environmental factors can accelerate degradation. Controlling these is the first line of defense in preserving your material:
Oxygen: As the key reactant in autoxidation, the presence of atmospheric oxygen is a primary driver of degradation.[3][10]
Temperature: Higher temperatures increase the rate of all chemical reactions, including oxidation.[11][12] Studies have shown that the persistence of polyunsaturated aldehydes decreases significantly as temperature rises.[11]
Light: Exposure to light, especially UV radiation, can initiate and propagate degradation through photo-oxidation.[5][13]
pH: Both acidic and basic conditions can influence stability. While the direct oxidation mechanism may not be pH-dependent, extreme pH can catalyze other reactions like isomerization or aldol condensations, which may affect the primary compound's stability.[1]
Presence of Metal Ions: Transition metals are potent catalysts for oxidation.[3] Contamination from reactors, containers, or reagents can be a significant and often overlooked cause of instability.
Diagram 1: Primary Degradation Pathways for Unsaturated Aldehydes
Caption: Major degradation routes for unsaturated aldehydes.
Section 2: Troubleshooting Guide for Experimental Instability
When experiments yield unexpected results, this guide can help diagnose the problem.
Observed Problem
Potential Cause(s)
Recommended Solution(s)
Rapid formation of carboxylic acid impurity confirmed by LC-MS or NMR.
1. Oxygen Exposure: The sample is reacting with air (autoxidation).[3] 2. Solvent Contamination: Solvents may contain peroxide impurities that act as oxidants. 3. Metal Ion Contamination: Trace metals from glassware, spatulas, or reagents are catalyzing oxidation.[3][4] 4. Light Exposure: The sample was not protected from ambient or UV light.[5]
1. Handle and store the aldehyde under an inert atmosphere (Nitrogen or Argon). Use sparging for solutions. 2. Use fresh, high-purity, or peroxide-free solvents. Test solvents for peroxides before use. 3. Use metal-free equipment where possible. Consider adding a chelating agent like EDTA in trace amounts if compatible. 4. Store materials in amber vials or wrap containers in aluminum foil.[6]
Multiple new peaks appear in the HPLC chromatogram, not just the acid.
1. Polymerization: The aldehyde is polymerizing, especially if concentrated or heated.[8] 2. Isomerization: The double bond may be migrating under acidic or basic catalysis, creating isomers.[1] 3. Reaction with Nucleophiles: The compound may be reacting with nucleophilic species in the solvent or buffer (e.g., amines, thiols) via Michael Addition.[9]
1. Add a radical inhibitor like Butylated Hydroxytoluene (BHT) or hydroquinone if compatible with downstream applications.[10] 2. Maintain neutral pH and avoid strong acids or bases. Buffer solutions carefully. 3. Ensure all components of the solution are compatible. Avoid reactive buffers or excipients.
Low or inconsistent yield in a reaction using an unsaturated aldehyde.
1. Degradation During Reaction: The aldehyde is degrading to the acid or other byproducts under the reaction conditions (e.g., elevated temperature, long reaction time).[11][14] 2. Inaccurate Starting Material Quantification: The aldehyde starting material already contained significant acid or other impurities, leading to incorrect stoichiometry.
1. Monitor the reaction for aldehyde consumption and acid formation over time. Optimize for shorter reaction times or lower temperatures if possible. Run the reaction under an inert atmosphere. 2. Always verify the purity of the starting aldehyde immediately before use with a suitable analytical method (e.g., qNMR, HPLC).
Section 3: Proactive Stability Management
Preventing degradation is always superior to troubleshooting it.
Q3: What are the best practices for storing and handling sensitive unsaturated aldehydes?
A3: A multi-faceted approach is required:
Atmosphere: Always store under an inert atmosphere, such as argon or nitrogen, to displace oxygen.
Temperature: Store at low temperatures (e.g., 2-8°C or -20°C) to slow the rate of degradation.[6]
Light: Use amber glass containers or wrap standard containers in aluminum foil to protect from light.[6][13]
Inhibitors: For long-term storage, consider adding a small amount (10-200 ppm) of a radical inhibitor like BHT or hydroquinone, provided it does not interfere with future use.[10]
Purity: Use the highest purity material available, as impurities can sometimes catalyze degradation.
Q4: How do I select an appropriate solvent system to minimize degradation?
A4: Solvent choice is critical.
Avoid Peroxides: Ethers (like THF and Dioxane) and other solvents can form explosive peroxide impurities upon storage, which will readily oxidize aldehydes. Always use fresh bottles of peroxide-forming solvents or test for and remove peroxides before use.
Deoxygenate Solvents: For maximum stability in solution, deoxygenate solvents by sparging with an inert gas (argon or nitrogen) for 15-30 minutes before use.
Consider Polarity and pH: Ensure the solvent is compatible with your aldehyde and does not promote side reactions. If using aqueous solutions, use a well-chosen buffer to maintain a neutral pH.
Section 4: Detailed Experimental Protocols
These protocols provide a framework for assessing the stability of your unsaturated aldehyde.
Protocol 1: Forced Degradation Study (Stress Testing)
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods, a key requirement in pharmaceutical development.[15][16][17]
Objective: To intentionally degrade the unsaturated aldehyde under various stress conditions to understand its degradation pathways.
Methodology:
Stock Solution Preparation: Prepare a stock solution of the unsaturated aldehyde in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).
Stress Conditions: Aliquot the stock solution into separate, appropriate vials for each stress condition.
Acid Hydrolysis: Add 0.1 M HCl. Heat at 60°C for 24 hours.
Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature for 2 hours.
Oxidative Degradation: Add 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
Thermal Degradation: Store the solution at 70°C for 48 hours in a calibrated oven.[15]
Photolytic Degradation: Expose the solution to a calibrated light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
Sample Neutralization: Before analysis, neutralize the acid and base-stressed samples to prevent damage to the analytical column.
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC-UV method (see Protocol 2). Aim for 5-20% degradation of the parent compound.[16]
Peak Purity & Mass Balance: Use a photodiode array (PDA) detector to assess peak purity of the parent compound. Calculate mass balance to ensure all major degradants are accounted for.[15]
Diagram 2: Workflow for a Forced Degradation Study
Caption: A standard workflow for conducting forced degradation studies.
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To separate and quantify the unsaturated aldehyde from its primary degradant, the corresponding carboxylic acid.
Methodology:
Instrumentation: HPLC with a UV/PDA detector.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water. (The acid suppresses the ionization of the carboxylic acid, leading to better peak shape).
Mobile Phase B: Acetonitrile or Methanol.
Gradient Elution:
Start with a high percentage of Mobile Phase A.
Ramp up the percentage of Mobile Phase B to elute the less polar aldehyde.
Example Gradient: 0-15 min, 10% to 90% B; 15-17 min, hold 90% B; 17-18 min, 90% to 10% B; 18-22 min, hold 10% B.
Flow Rate: 1.0 mL/min.
Detection Wavelength: Monitor at the λmax of the unsaturated aldehyde's chromophore (typically 220-280 nm).
Injection Volume: 10 µL.
Column Temperature: 30°C.
Note: For aldehydes without a strong chromophore or for trace-level analysis, pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by HPLC-UV analysis at ~360 nm can be employed for enhanced sensitivity.[18][19][20] Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful technique for analyzing volatile aldehydes.[19][21]
Section 5: References
Ribes, M. et al. (2013). Temperature differentially affects the persistence of polyunsaturated aldehydes in seawater. Environmental Chemistry, 10(5), 403-408.
Chemistry Steps. (2024, January 16). Aldehydes and Ketones to Carboxylic Acids.
Faustman, C. et al. (1999). alpha,beta-unsaturated aldehydes accelerate oxymyoglobin oxidation. Journal of Agricultural and Food Chemistry, 47(8), 3140-4.
The Editors of Encyclopaedia Britannica. (2026, March 12). Aldehyde. Britannica.
LibreTexts Chemistry. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones.
Faustman, C. et al. (n.d.). α,β-Unsaturated Aldehydes Accelerate Oxymyoglobin Oxidation. Academia.edu.
Al-Mutairi, F.M. et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Toxics, 7(2), 32.
Faustman, C. et al. (1999). α,β-Unsaturated Aldehydes Accelerate Oxymyoglobin Oxidation. Journal of Agricultural and Food Chemistry, 47(8), 3140–3144.
Wang, Z. et al. (2017). Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions. RSC Advances, 7, 36034-36038.
Al-Mutairi, F.M. et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Semantic Scholar.
Benchchem. (n.d.). Toxicological Profile of Short-Chain Unsaturated Aldehydes: An In-depth Technical Guide.
Al-Mutairi, F.M. et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Toxics.
Gu, J. et al. (2007). Systematic study on the mechanism of aldehyde oxidation to carboxylic acid by cytochrome P450. Journal of Biological Inorganic Chemistry, 12(7), 1033-46.
Canosa-Mas, C.E. et al. (2001). Night-time Atmospheric Loss Process for Unsaturated Aldehydes: Reaction with NO3 Radicals. The Journal of Physical Chemistry A, 105(19), 4647–4654.
Khan, M.I. et al. (2025). Analysis of the Generation of Harmful Aldehydes in Edible Oils During Sunlight Exposure and Deep-Frying Using High-Field Proton Nuclear Magnetic Resonance Spectroscopy. Foods, 14(3), 450.
Grela, M.A. & Colussi, A.J. (1996). Kinetics and mechanism of the thermal decomposition of unsaturated aldehydes: benzaldehyde, 2-butenal, and 2-furaldehyde. The Journal of Physical Chemistry, 100(24), 10150–10156.
Lalljie, S.D. et al. (1996). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Analytical Chemistry, 68(21), 3813–3818.
Kim, D. & Lee, J. (2021). Distribution of aldehydes compared to other oxidation parameters in oil matrices during autoxidation. Food Science and Biotechnology, 30, 1137–1145.
Seppanen, C.M. & Csallany, A.S. (2004). Effects of Temperature and Heating Time on the Formation of Four Toxic α,β‐Unsaturated‐4‐Hydroxyaldehydes in Vegetable Oils. Journal of the American Oil Chemists' Society.
Singh, P.P. et al. (2025). Recent advances in metal-catalysed oxidation reactions. Royal Society Open Science, 12(1).
Dalko, P.I. et al. (2021). Substrates that inhibit the autoxidation of benzaldehyde to benzoic acid. ResearchGate.
Clark, J. (n.d.). oxidation of aldehydes and ketones. Chemguide.
LibreTexts Chemistry. (2024, August 12). 12.2: Oxidation of Aldehydes and Ketones.
Books. (2022, June 15). CHAPTER 9: α,β-Unsaturated Carbonyl Compounds.
Liu, L. et al. (2026, March 28). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
Lee, S.H. & Park, Y.S. (2013). Role of Lipid Peroxidation-Derived α, β-Unsaturated Aldehydes in Vascular Dysfunction. Oxidative Medicine and Cellular Longevity.
LibreTexts Chemistry. (2021, July 31). 18.10: Reactions of Unsaturated Carboxylic Acids and Their Derivatives.
Andersen, C.B. et al. (2026, April 3). Forced Degradation Studies for Biopharmaceuticals. BioPharm International.
Google Patents. (n.d.). US3849498A - Method of preventing the polymerization of unsaturated aldehyde.
Klick, S. et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-830.
Rawat, T. & Singh, I.P. (2015). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 8(1), 101-108.
ResearchGate. (n.d.). (A) Effects of heating temperature on the total amounts of saturated...
Lorenz, V.A. et al. (2009). Adsorption of α,β-Unsaturated Aldehydes on Pt(111) and Pt−Sn Alloys: II. Crotonaldehyde. The Journal of Physical Chemistry C, 113(30), 13296–13310.
Scribd. (n.d.). Carboxylic Acids vs Aldehydes: Reactivity.
Li, J. et al. (2018). Green and Efficient: Oxidation of Aldehydes to Carboxylic Acids and Acid Anhydrides with Air. ACS Sustainable Chemistry & Engineering, 6(4), 4584–4591.
Schmidt, V.A. & Alexanian, E.J. (2015). CuH-Catalyzed Asymmetric Reduction of α,β-Unsaturated Carboxylic Acids to β-Chiral Aldehydes. Angewandte Chemie International Edition, 54(44), 13123–13126.
Allan Chemical Corporation. (2025, October 23). Study: Impact of Aromatic Aldehydes on Fragrance Stability.
ResearchGate. (n.d.). Schematic representation of α, β-unsaturated aldehydes stimulated...
Gong, Y. et al. (2021). Influences of Light Intensity and β-Carotene on Polycyclic Aromatic Hydrocarbons and Aldehydes in Vegetable Oil: A Case Study Using Palm Oil. Journal of Agricultural and Food Chemistry, 69(4), 1338–1347.
Hill, B.G. et al. (2008). Unsaturated lipid peroxidation-derived aldehydes activate autophagy in vascular smooth-muscle cells. Biochemical Journal, 410(3), 571-80.
Technical Support Center: Optimizing Enyne Cyclization Reactions
Welcome to the technical support center for enyne cyclization. This guide is designed for researchers, scientists, and drug development professionals actively engaged in synthetic chemistry.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for enyne cyclization. This guide is designed for researchers, scientists, and drug development professionals actively engaged in synthetic chemistry. My goal is to provide you with not just protocols, but the underlying logic and field-proven insights to empower you to troubleshoot and optimize these powerful transformations effectively. Enyne cyclizations are a cornerstone of modern synthesis, enabling the rapid construction of complex molecular architectures, but their success is highly dependent on the precise control of reaction parameters.[1][2][3] This guide will help you navigate the common challenges encountered in the lab.
Understanding the Enyne Cyclization: Core Principles
At its heart, a transition metal-catalyzed enyne cyclization involves the intramolecular reaction of an alkene and an alkyne to form a new cyclic system. The reaction is typically initiated by the coordination of a soft, alkynophilic metal catalyst (most commonly Au(I), Pt(II), or Pd(II)) to the alkyne moiety.[4][5][6] This activation renders the alkyne electrophilic, inviting nucleophilic attack from the tethered alkene. What happens next is a cascade of events that is exquisitely sensitive to the electronic and steric environment of the reaction.
The final product is dictated by a competition between several mechanistic pathways. Understanding which factors tip the balance in favor of a desired outcome is the key to optimization. The primary factors you can control are the catalyst, the ligands, the solvent, and the substrate's own electronic and steric properties.[1][7]
Caption: General catalytic cycle for metal-catalyzed enyne cyclization.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent challenges in a direct question-and-answer format.
Q1: My reaction shows low or no conversion. What are the first things to check?
This is the most common issue. A stalled reaction points to problems with catalytic activity, reaction conditions, or the substrate itself.
Answer:
A systematic approach is crucial. Before making drastic changes, evaluate the following potential causes:
Catalyst Activation and Stability: Many gold(I) and platinum(II) precatalysts, like (Ph3P)AuCl or PtCl2, require in-situ activation.[8][9] For gold, this is typically achieved by abstracting the chloride with a silver salt (e.g., AgSbF6, AgOTf) to generate the active cationic species.
Troubleshooting Step: Ensure your silver salt is fresh and has been stored under inert conditions. If you are not using a silver salt, consider if your system requires it. Some N-heterocyclic carbene (NHC) gold complexes are active without a silver co-catalyst.[10][11][12]
Causality: The cationic metal center is far more electrophilic and thus more effective at activating the alkyne for nucleophilic attack.
Reaction Temperature: While many gold-catalyzed cyclizations proceed at room temperature, some substrates require thermal energy to overcome the activation barrier.
Troubleshooting Step: If your reaction is clean but stalled at room temperature (as judged by TLC or crude NMR), try gently heating the reaction to 40-60 °C. For more robust catalysts like PtCl2, temperatures of 80 °C or higher may be necessary.[8][13]
Solvent Choice: The solvent can dramatically influence catalyst activity and stability.
Troubleshooting Step: If you are using a coordinating solvent (like acetonitrile or THF), it may be competing with the enyne for a coordination site on the metal catalyst, effectively inhibiting the reaction.[14] Switch to a non-coordinating solvent such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or toluene.[1][7]
Substrate-Related Inhibition: Certain functional groups on your substrate can act as poisons to the catalyst.
Troubleshooting Step: Unprotected amines, thiols, or certain heterocycles can coordinate strongly to the soft metal center and deactivate it. If your substrate contains such groups, consider a protecting group strategy.
Caption: A workflow for troubleshooting low-conversion reactions.
Q2: My reaction works, but I get a mixture of products (poor selectivity). How can I favor one pathway?
This is a problem of controlling the reaction pathway. Selectivity issues can manifest as regioisomers (e.g., 5-exo vs. 6-endo cyclization) or stereoisomers.
Answer:
Achieving high selectivity requires fine-tuning the reaction environment to favor one transition state over another. This is where a deep understanding of the interplay between catalyst, ligands, and solvent becomes critical.[1][7]
Ligand Modification (Steric & Electronic Control): The ligands on the metal center are your most powerful tool for controlling selectivity.[1][7]
Steric Bulk: Bulky ligands (e.g., large N-heterocyclic carbenes (NHCs) or phosphines like XPhos) can sterically block certain reaction pathways, forcing the substrate to approach the metal in a specific orientation.[7][12] For instance, a bulky ligand might favor an exo cyclization pathway over an endo one by creating a more crowded transition state for the latter.
Electronic Effects: Electron-donating ligands (like many NHCs) make the metal center more electron-rich, which can affect its reactivity and the stability of intermediates. Conversely, electron-withdrawing ligands can make the metal more Lewis acidic. This modulation can switch the preferred reaction pathway entirely.[1][7]
Troubleshooting Step: Screen a small set of ligands with varying steric and electronic properties. Compare a simple phosphine (PPh3), a bulky phosphine (XPhos), and an NHC ligand (IPr or IMes).
Solvent Polarity: Solvents can selectively stabilize charged intermediates or transition states, thereby lowering the activation energy for one pathway relative to another.[1][7]
Causality: A more polar solvent might favor a pathway that proceeds through a more charge-separated transition state. For example, a reaction pathway involving a distinct vinyl-gold intermediate might be accelerated in a more polar solvent compared to a concerted pathway.[4]
Troubleshooting Step: If you are running the reaction in a nonpolar solvent like toluene, try a more polar, non-coordinating solvent like DCM or DCE.
Substituent Effects: The electronic properties of substituents on the enyne itself can direct the cyclization.
Causality: An electron-withdrawing group on the alkyne can make it more electrophilic, potentially accelerating the initial cyclization step. Substituents on the alkene can influence its nucleophilicity. These intrinsic properties can create a strong bias for one product.[1][7]
Parameter
How it Influences Selectivity
Example Action
Catalyst Ligand
Steric bulk and electronic properties dictate the geometry of the transition state.[1][7]
Switch from PPh₃ to a bulkier ligand like XPhos or an NHC like IPr to favor a different regioisomeric pathway.
Solvent
Polarity and coordinating ability can stabilize specific intermediates or transition states.[1][7][14]
Change from nonpolar Toluene to polar DCM to see if the product ratio changes, suggesting a charge-separated pathway.
Counterion/Additive
The counterion (from the silver salt) can affect the Lewis acidity and overall reactivity of the cationic catalyst.
Compare results using AgSbF₆ (less coordinating) vs. AgOTf (more coordinating).
Temperature
Can influence the equilibrium between kinetic and thermodynamic products.
Run the reaction at a lower temperature to favor the kinetically controlled product.
Frequently Asked Questions (FAQs)
Q: How do I choose between a Gold (Au) and Platinum (Pt) catalyst?A: The choice depends on the substrate and the desired transformation.
Gold(I) catalysts are extremely soft and highly alkynophilic, making them excellent for activating alkynes even in the presence of other functional groups.[6][10] They typically operate under very mild conditions (often room temperature) and favor non-redox pathways involving carbene-like intermediates.[12][15] They are the go-to choice for complex molecule synthesis where functional group tolerance is paramount.
Platinum(II) catalysts (like PtCl₂) are also highly effective but often require higher temperatures (80-100 °C).[8][13][16] They can access different reaction manifolds and sometimes provide complementary selectivity to gold.[16] For certain substrates, PtCl₂ can promote unique rearrangements not readily accessible with gold catalysts.[8][17]
Q: What is the purpose of adding CO (carbon monoxide) to some platinum-catalyzed reactions?A: In some PtCl₂-catalyzed systems, CO is added as a ligand. It can stabilize the platinum catalyst and, in some cases, is crucial for achieving high yields and preventing catalyst decomposition, although the exact role can be complex and substrate-dependent.[8]
Q: My desired product is a six-membered ring (endo cyclization), but I keep getting a five-membered ring (exo cyclization). What should I do?A: Exo cyclizations are often kinetically favored. To promote the endo pathway, you need to change the conditions to favor the alternative transition state.
Change the Catalyst: Some metal catalysts have an inherent bias. For example, certain gold(I) systems are known to strongly favor 5-exo-dig cyclizations.[15][18] Experimenting with Pt(II), Pd(II), or even main group metal catalysts like In(III) might change the outcome.[14]
Substrate Modification: Altering the tether length or geometry can make the endo cyclization more sterically or electronically favorable.
Ligand Tuning: As discussed in the troubleshooting section, ligand choice is paramount. A different ligand set can completely reverse the selectivity.[1][7]
General Experimental Protocol: Gold(I)-Catalyzed Cyclization
This protocol provides a general starting point. All manipulations involving the catalyst, particularly after the addition of the silver salt, should be performed under an inert atmosphere (N₂ or Argon).
Materials:
Enyne substrate (1.0 equiv)
(Ph₃P)AuCl (0.02 - 0.05 equiv, 2-5 mol%)
AgSbF₆ (0.02 - 0.05 equiv, 2-5 mol%)
Anhydrous, non-coordinating solvent (e.g., DCM or Toluene)
Anhydrous Na₂SO₄ or MgSO₄ for drying
Silica gel for chromatography
Procedure:
Reaction Setup: To an oven-dried flask under an inert atmosphere, add the enyne substrate (e.g., 0.5 mmol).
Solvent Addition: Add anhydrous solvent (e.g., 5 mL to achieve a 0.1 M concentration). Stir the mixture until the substrate is fully dissolved.
Catalyst Preparation: In a separate, dry vial, weigh the gold precatalyst (Ph3P)AuCl (e.g., 5.0 mg, 0.01 mmol, 2 mol%) and the silver salt AgSbF6 (e.g., 3.4 mg, 0.01 mmol, 2 mol%).
Catalyst Activation: Add a small amount of the reaction solvent (e.g., 1 mL) to the vial containing the catalysts. Stir or swirl the suspension for 5-10 minutes at room temperature, protected from light. A white precipitate of AgCl will form.
Reaction Initiation: Using a syringe, carefully draw up the supernatant containing the active cationic gold catalyst, leaving the AgCl precipitate behind. Add the catalyst solution dropwise to the stirring solution of the enyne substrate.
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or by taking aliquots for GC-MS or ¹H NMR analysis.
Quenching and Workup: Once the reaction is complete (or has stalled), quench it by passing the entire reaction mixture through a short plug of silica gel, eluting with ethyl acetate or DCM, to remove the catalyst.
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to isolate the desired product.
Li, Y., et al. (2025). Pathway economy in cyclization of 1,n-enynes. Beilstein Journal of Organic Chemistry.
Li, Y., et al. (2025). Pathway economy in cyclization of 1,n-enynes.
Mageed, A. H. (2025). Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes. Royal Society of Chemistry.
Mageed, A. H. (2025). Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes. RSC Publishing.
Zhang, Z., et al. (2006).
Mageed, A. H. (2025). Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes. RSC Publishing.
Liu, J. X., et al. (2024). Recent Advances in Cyclization Reactions of 1,6-Enynes.
Shu, C., et al. (2008). Platinum-Catalyzed Cycloisomerization Reaction of 1,6-Enyne Coupling with Rearrangement of Propargylic Esters. The Journal of Organic Chemistry, 73(24), 9515-9520.
Sangu, K., & Sarlah, D. (2017). Radical cascade cyclization of 1,n-enynes and diynes for the synthesis of carbocycles and heterocycles. Chemical Society Reviews, 46(12), 3645-3658.
Nieto-Oberhuber, C., et al. (2001). Cyclizations of Enynes Catalyzed by PtCl2 or Other Transition Metal Chlorides: Divergent Reaction Pathways. Journal of the American Chemical Society, 123(46), 11312-11313.
Chen, Y., et al. (2020).
Fürstner, A., et al. (2001). Platinum-Catalyzed Cycloisomerization Reactions of Enynes. Journal of the American Chemical Society, 123(51), 12534-12541.
Kim, H., & Lee, C. (2011). Platinum-Catalyzed Cycloisomerization of 1,4-Enynes via 1,2-Alkenyl Rearrangement. Organic Letters, 13(20), 5524-5527.
Gandon, V., & Toste, F. D. (2009). Gold and Platinum Catalysis of Enyne Cycloisomerization.
Ferrer, C., & Echavarren, A. M. (2023). Gold(I)-Catalyzed 1,6-Enyne Single-Cleavage Rearrangements: The Complete Picture. ACS Organic & Inorganic Au.
Toste, F. D., et al. (2005). Gold-Catalyzed Cycloisomerization of 1,5-Allenynes via Dual Activation of an Ene Reaction.
Zhang, J., Schmalz, H.-G. (2014). Investigation of the Cycloisomerization of 1,6-Enynes Catalyzed by Gold Nanoparticles with First-Principles Calculations: Mechanism and Selectivity. The Journal of Physical Chemistry C, 118(31), 17645-17654.
minimizing side-product formation in enyne synthesis
A Guide to Minimizing Side-Product Formation and Optimizing Reaction Outcomes Welcome to the technical support center for enyne synthesis. This guide is designed for researchers, scientists, and professionals in drug dev...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide to Minimizing Side-Product Formation and Optimizing Reaction Outcomes
Welcome to the technical support center for enyne synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful carbon-carbon bond-forming reaction. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the mechanistic principles that govern success and failure in these transformations. Here, we will address common challenges in a direct question-and-answer format, offering field-proven insights and troubleshooting strategies to help you minimize side-product formation and achieve high-yield, selective synthesis of your target 1,3-dienes.
Frequently Asked Questions (FAQs)
Q1: My enyne metathesis reaction has stalled or shows very low conversion. What are the most common culprits?
Low or no conversion is one of the most frequent issues in enyne metathesis. The root cause often traces back to the stability and activity of the catalyst.
Primary Causes & Immediate Checks:
Catalyst Deactivation: Ruthenium and other metathesis catalysts are highly sensitive to atmospheric oxygen and moisture. Improper handling or storage, or the use of insufficiently dried and degassed solvents, can rapidly kill the catalyst.[1]
Substrate Impurities: Impurities in your enyne substrate, particularly those with coordinating functional groups (e.g., unprotected amines, thiols), can act as catalyst poisons.
Inactive Catalyst Batch: Catalysts have a finite shelf life, even when stored correctly. If you suspect the catalyst is inactive, it's best to test it on a simple, reliable substrate before committing to your more complex system.
Inherent Substrate Reactivity: Terminal alkynes are notoriously challenging substrates for enyne metathesis as they can lead to catalyst deactivation.[2] Similarly, sterically hindered substrates may exhibit slow reaction kinetics.
Q2: I'm observing significant amounts of oligomeric or polymeric byproducts. How can I favor the desired intramolecular cyclization?
The formation of oligomers indicates that intermolecular side reactions are outcompeting your desired intramolecular ring-closing enyne metathesis (RCEYM).
Causality: The fundamental principle at play is reaction kinetics. The intramolecular reaction is a first-order process (dependent only on the substrate concentration), while the undesired intermolecular reaction is second-order (dependent on the concentration of two substrate molecules).
Solution: The most effective strategy is to operate under high-dilution conditions (typically 0.01-0.1 M).[3] By lowering the concentration, you dramatically decrease the probability of two substrate molecules encountering each other, thus favoring the intramolecular pathway.
Q3: My RCEYM reaction is producing a mixture of exo and endo isomers. How can I control this selectivity?
Regioselectivity in RCEYM is a complex issue governed by the reaction mechanism, substrate structure, and reaction conditions.[4][5]
Mechanistic Pathways: Ruthenium-catalyzed reactions typically favor an "ene-first" pathway, which often leads to the formation of five-membered exo products.[1][6] Molybdenum-based catalysts, in contrast, can favor an "yne-first" pathway, leading to endo products.[5]
Thermodynamic vs. Kinetic Control: The initially formed product may not be the most stable one. Under certain conditions, the reaction can be reversible, allowing for equilibration to the thermodynamically favored isomer.[4]
The Ethylene Effect: Introducing an ethylene atmosphere can be a powerful tool to influence selectivity, particularly for macrocyclizations. Ethylene can intercept the alkyne to form a new diene, which then undergoes a more facile ring-closing diene metathesis, often leading to the thermodynamic endo product with high selectivity.[7]
Q4: What is the precise role of ethylene, and when should I use it?
The use of an ethylene atmosphere is one of the most impactful optimizations for enyne metathesis, particularly with challenging substrates.[2][8] Its role is multifaceted:
Catalyst Stabilization & Regeneration: The key propagating species in the catalytic cycle is the highly active methylidene-ruthenium complex ([Ru]=CH₂). In the absence of ethylene, especially with terminal alkynes, the catalyst can become trapped in a stable, less reactive vinyl-carbene resting state, effectively halting the reaction.[2][6] Ethylene facilitates the regeneration of the [Ru]=CH₂ species, keeping the catalyst in the active cycle.[6]
Rate Enhancement: By maintaining a higher concentration of the active catalyst, ethylene promotes faster reaction rates.[8][9]
Suppression of Side Reactions: Ethylene can suppress unwanted alkyne polymerization and, as mentioned, can redirect the reaction pathway to favor thermodynamic products.[4][6]
When experiencing low yields or catalyst decomposition.[8]
For macrocyclic RCEYM where ring closure is slow.[4][7]
In intermolecular (cross) enyne metathesis to improve yields.[10][11]
Troubleshooting Guide: From Problem to Protocol
This section provides a granular approach to specific experimental failures.
Problem 1: Low yield with a terminal alkyne substrate.
Probable Cause: Rapid catalyst deactivation. The reaction between the catalyst and a terminal alkyne can form a stable vinyl-carbene intermediate that acts as a catalyst resting state, effectively taking it out of the catalytic cycle.[2][6]
Solution: Implement an ethylene atmosphere. This is the most critical adjustment for terminal alkynes. The excess ethylene ensures the rapid conversion of the stable vinyl-carbene back to the active methylidene species, thus maintaining catalytic turnover. Yields can increase dramatically, often from <20% to >90%.[2]
Solvent Degassing: Place your anhydrous solvent (e.g., Dichloromethane, Toluene) in a Schlenk flask. Bubble argon or nitrogen through the solvent for 30-60 minutes to remove dissolved oxygen.[1][12]
Ethene Saturation: Following inert gas degassing, bubble ethene gas through the solvent for an additional 15-30 minutes.
Reaction Setup: In a separate, flame-dried Schlenk flask under an inert atmosphere, dissolve your enyne substrate in the ethene-saturated solvent to the desired concentration (e.g., 0.05 M).
Catalyst Addition: Add the catalyst (e.g., Grubbs I, 1-5 mol%) as a solid or as a solution in a small amount of ethene-saturated solvent under a positive flow of inert gas.
Reaction Conditions: Seal the flask and maintain a positive pressure of ethene (a balloon is often sufficient) for the duration of the reaction. Stir at the desired temperature (room temperature to 40 °C is a good starting point).
Monitoring & Workup: Monitor the reaction by TLC or GC-MS. Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.[1][3]
Problem 2: My reaction produces a mixture of regioisomers (exo/endo) and/or stereoisomers (E/Z).
Probable Cause: The reaction conditions are allowing for the formation of both kinetically and thermodynamically controlled products. The inherent bias of the catalyst-substrate pairing may not be sufficiently selective.
Solution:
Catalyst Screening: The choice of catalyst has a profound impact on selectivity. Ruthenium-based catalysts (Grubbs I, II, Hoveyda-Grubbs II) are workhorses but often favor exo cyclization for smaller rings.[5] For endo selectivity, consider exploring molybdenum-based Schrock or Hoveyda-type catalysts.[5]
Employ Ethylene: For larger rings (10-membered or greater), an ethylene atmosphere can override the kinetic selectivity of the enyne RCM. It promotes an ethylene-alkyne cross-metathesis followed by a diene RCM, which almost exclusively yields the more stable endo product, often with high E-selectivity.[4][7]
Temperature Adjustment: Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy, though this may come at the cost of reaction rate. Conversely, raising the temperature might facilitate equilibration to the thermodynamic product.
Highly active but more sensitive to air and moisture.
Gold (NHC-Au Complexes)
Substrate-dependent, often used for cycloisomerizations.[13][14]
Catalyzes distinct mechanistic pathways, sensitive to ligand sterics.[13][14]
Indium / Gallium Halides
Can be highly endo-selective for specific substrates.[15][16]
Lewis acid catalysis, mechanistically distinct from carbene-mediated metathesis.
Problem 3: My Gold-catalyzed cycloisomerization is yielding a complex mixture of products.
Probable Cause: Gold(I) catalysis is mechanistically distinct from ruthenium-mediated metathesis and is highly sensitive to the ligand environment, counterion, and substrate electronics. Side reactions like alkyne hydration, ring expansion, or skeletal rearrangements are common.[13][14]
Solution:
Ligand Tuning: The steric and electronic properties of the N-heterocyclic carbene (NHC) ligand are critical. Bulky ligands can improve selectivity by controlling substrate access to the gold center.[13][14]
Counterion/Additive Effects: The choice of silver salt used as a halide scavenger (e.g., AgSbF₆, AgOTf) can significantly influence the reaction outcome by generating the active cationic gold species.
Solvent Choice: The polarity and coordinating ability of the solvent can stabilize or destabilize key intermediates. Screen non-coordinating solvents like dichloromethane or toluene, and more coordinating ones like THF if applicable.
Visualizing the Chemistry: Mechanisms and Workflows
A clear understanding of the underlying processes is key to effective troubleshooting.
Core Catalytic Cycle of RCEYM
The diagram below illustrates the generally accepted "ene-first" mechanism for Ruthenium-catalyzed Ring-Closing Enyne Metathesis.
Caption: The "Ene-then-Yne" catalytic cycle and the critical role of ethylene.
Competing Reaction Pathways
This diagram illustrates the competition between the desired intramolecular reaction and the undesired intermolecular side-product formation.
Caption: Kinetic competition between intramolecular and intermolecular metathesis.
Troubleshooting Workflow
A logical workflow for diagnosing common issues in enyne metathesis.
Technical Support Center: Addressing Solubility Issues of Long-Chain Carboxylic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for one of the most common yet challengin...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for one of the most common yet challenging aspects of experimental work: the poor aqueous solubility of long-chain carboxylic acids (LCCAs). The inherent amphipathic nature of these molecules—a polar, hydrophilic carboxyl head and a long, nonpolar, hydrophobic hydrocarbon tail—underpins their difficult behavior in aqueous systems. This resource provides a series of troubleshooting guides and frequently asked questions to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Why are long-chain carboxylic acids so poorly soluble in aqueous solutions?
The solubility of carboxylic acids in water dramatically decreases as the length of the carbon chain increases.[1][2][3] While short-chain acids (up to four carbons) are readily miscible with water, longer-chain variants are practically insoluble.[1][2][4][5] This is due to two primary factors:
The Hydrophobic Effect : The long, nonpolar alkyl chain disrupts the highly organized hydrogen-bonding network of water molecules.[1][4] To minimize this disruption, water molecules effectively "exclude" the hydrophobic tails, leading to aggregation and precipitation of the LCCA.
Intermolecular Forces : In the solid state or in nonpolar solvents, LCCAs form stable dimers through hydrogen bonding between their carboxyl groups.[2][4][5] While they can form hydrogen bonds with water, the energetic cost of breaking up the water structure to accommodate the long hydrocarbon tail is unfavorable.[1]
Q2: How does pH fundamentally alter the solubility of a carboxylic acid?
The solubility of a carboxylic acid is highly dependent on pH.[6][7] The carboxyl group (-COOH) is a weak acid and exists in equilibrium with its deprotonated, anionic form, the carboxylate (-COO⁻).
Below the pKa (Acidic pH) : The equilibrium favors the protonated, uncharged -COOH form. This neutral form is significantly less polar and, for LCCAs, is poorly soluble in water.[8]
Above the pKa (Basic pH) : The equilibrium shifts towards the deprotonated, negatively charged -COO⁻ form. This creates a carboxylate salt (e.g., sodium carboxylate), which is an ion.[9][10] The full negative charge makes the head group much more hydrophilic, dramatically increasing its solubility in water.[8][11] This principle is a cornerstone of solubilizing acidic compounds.[12]
Q3: What are the primary strategies I can use to solubilize a problematic LCCA?
There are several established methods, which can be used alone or in combination. The main approaches are:
pH Adjustment : Increasing the pH above the LCCA's pKa to form a soluble salt.[9][]
Co-solvency : Adding a water-miscible organic solvent to reduce the overall polarity of the solvent system.[9][14]
Use of Surfactants : Employing detergents to form micelles that encapsulate the hydrophobic portion of the LCCA.[15][16][17]
Complexation with Cyclodextrins : Using cyclic oligosaccharides to form inclusion complexes that shield the hydrophobic tail from water.[18][][20]
The optimal strategy depends on the specific LCCA, its concentration, and the constraints of your experimental system.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: My LCCA precipitates from my aqueous buffer during an in vitro assay.
Q: I prepared a stock solution of my long-chain carboxylic acid, but upon dilution into my aqueous assay buffer (e.g., PBS pH 7.4), it immediately turns cloudy or I see visible precipitate. What is happening and how can I fix it?
A: This is a classic solubility problem. The concentration of your LCCA in the final buffer exceeds its maximum aqueous solubility under those conditions.
Root Cause Analysis:
Your LCCA is likely in its protonated (-COOH) form, which is insoluble. Even at pH 7.4, if the pKa of your acid is around 4-5, a significant portion remains protonated. The buffer simply cannot accommodate the long hydrophobic tail of the molecule.
Solution Workflow:
Start with the simplest method and proceed to more complex ones if necessary.
Caption: Decision tree for troubleshooting LCCA precipitation.
Strategy 1: pH Adjustment
Causality : By raising the pH of your buffer to at least 2-3 units above the LCCA's pKa, you ensure near-complete conversion to the highly soluble carboxylate salt form.[9][10][11]
Protocol :
Prepare a series of buffers with increasing pH (e.g., pH 8.0, 8.5, 9.0).
Attempt to dissolve your LCCA directly in these buffers or dilute your stock into them.
Observe for any precipitation.
Trustworthiness Check : Before proceeding with your assay, you must verify that the elevated pH does not affect your experimental system (e.g., cell viability, protein stability, enzyme kinetics).[9]
Strategy 2: Co-solvency
Causality : The addition of a water-miscible organic solvent (a co-solvent) reduces the polarity of the bulk solution.[] This makes the environment more "hospitable" to the hydrophobic alkyl chain, thereby increasing solubility.[14]
Protocol :
Prepare a concentrated stock solution of your LCCA in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or ethanol.[9]
Add this stock solution to your aqueous buffer dropwise while vortexing vigorously. This rapid mixing helps prevent localized precipitation.[9]
The final concentration of the co-solvent should be minimized, typically kept below 1% (v/v), to avoid artifacts in biological assays.[9]
Trustworthiness Check : Run a vehicle control in your assay using the same final concentration of the co-solvent to ensure it has no independent biological effect.
Issue 2: My LCCA dissolved at high pH but crashed out when I added other reagents.
Q: I successfully dissolved my compound in a buffer at pH 9.0. However, when I added my test reagent, the solution became cloudy. Why did this happen?
A: This is almost certainly due to an unintended pH shift in your solution.
Root Cause Analysis:
The reagent you added was likely acidic or unbuffered, causing the overall pH of your solution to drop.[21] As the pH fell below the LCCA's effective solubilizing range, the soluble carboxylate (-COO⁻) was protonated back to the insoluble carboxylic acid (-COOH), causing it to precipitate.[21]
Solution Workflow:
Confirm the Cause : Use a pH meter to measure the pH of the final solution after the reagent has been added.[21] This will confirm if a pH drop occurred.
Mitigate the Problem :
Increase Buffer Capacity : Use a buffer with a higher concentration (e.g., 50-100 mM) to better resist pH changes upon the addition of other components.
Adjust Reagent pH : If possible, adjust the pH of the reagent solution before adding it to your LCCA solution.
Switch Methods : If your experimental endpoint requires a lower pH, the pH adjustment method is not suitable. You must switch to a co-solvent, surfactant, or cyclodextrin-based approach that does not rely on high pH for solubility.[21]
Issue 3: Standard methods are failing. What advanced solubilization techniques can I use?
Q: I have tried both pH adjustment and co-solvents, but my LCCA remains poorly soluble, or the required conditions interfere with my assay. What are my other options?
A: When basic methods are insufficient, you can turn to more sophisticated formulation strategies like using surfactants or cyclodextrins.
Causality : Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic alkyl tail of your LCCA can partition into the hydrophobic core, effectively being shielded from the aqueous environment, while the micelle itself remains soluble.[16][17]
Visualization :
Caption: LCCA encapsulated within a surfactant micelle core.
Protocol :
Select a biocompatible, non-ionic surfactant (e.g., Tween® series, Polysorbates).
Prepare an aqueous solution of the surfactant at a concentration well above its known CMC.
Add the LCCA (either neat or as a concentrated stock in a minimal amount of organic solvent) to the surfactant solution and mix thoroughly (sonication can help) to facilitate partitioning into the micelles.
Trustworthiness Check : Always run a control with the surfactant vehicle alone to ensure it doesn't interfere with your assay.
Causality : Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior cavity and a hydrophilic exterior.[18][22] The hydrophobic alkyl chain of the LCCA can fit inside this cavity, forming a "host-guest" inclusion complex.[20][23] This complex presents a hydrophilic exterior to the water, thus masking the hydrophobicity of the LCCA and increasing its apparent solubility.[18][]
Visualization :
Caption: Formation of a soluble LCCA-cyclodextrin complex.
Protocol :
Select a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and safety profile.[23]
Prepare an aqueous solution of the cyclodextrin.
Add the LCCA to the cyclodextrin solution and stir vigorously, sometimes with gentle heating, for several hours to allow for complex formation.
Trustworthiness Check : The binding affinity between the LCCA and cyclodextrin is an equilibrium. Ensure the complex remains stable upon dilution into your final assay medium.
Summary of Solubilization Techniques
Method
Mechanism of Action
Pros
Cons
pH Adjustment
Converts the acid to its highly soluble ionic salt form (-COO⁻).[10][11]
Simple, inexpensive, and effective for ionizable compounds.[]
Limited to compounds with ionizable groups; high pH may be incompatible with biological systems.[6][9]
Co-solvency
Reduces the polarity of the aqueous solvent, making it more favorable for nonpolar solutes.[][14]
Simple to formulate; can significantly increase solubility.
Organic solvents can have their own biological or toxic effects; may precipitate upon dilution.[9][14]
Surfactants
Encapsulates the hydrophobic molecule within the core of a micelle.[16][17]
High solubilization capacity; can be used for non-ionizable compounds.
Can interfere with assays; potential for toxicity depending on the surfactant and concentration.
Cyclodextrins
Forms a host-guest inclusion complex, shielding the hydrophobic part of the molecule.[18][][22]
Low toxicity (especially derivatives like HP-β-CD); improves stability.[18][23]
Can be expensive; limited by the size of the cavity and binding affinity.
References
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (Source: vertexaisearch.cloud.google.com)
Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs - MedCrave online. (Source: vertexaisearch.cloud.google.com)
Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. (Source: vertexaisearch.cloud.google.com)
Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. (Source: vertexaisearch.cloud.google.com)
Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs - SciELO. (Source: vertexaisearch.cloud.google.com)
an introduction to carboxylic acids - Chemguide. (Source: vertexaisearch.cloud.google.com)
Methods to Produce Very Long Chain Fatty Acids (VLCFA) for Use as Nutritional Formulas and as Therapeutics for Disease - NIH Office of Technology Transfer. (Source: techtransfer.nih.gov)
Carboxylic Acids Solubility in Water - Pass My Exams. (Source: passmyexams.co.uk)
Explain why carboxylic acids tend to be more soluble in water than aldehydes with the same number of carbon - Vaia. (Source: vaia.com)
The Art of Fatty Acid Ester Surfactants Key Ingredients for Flexible Formul
Solubilization of Selected Free Fatty Acids in Palm Oil by Biodegradable Ethoxylated Surfactants | Journal of Agricultural and Food Chemistry - ACS Public
Lab Report for Carboxylic Acid Unknown: Pandemic-Modified. (Source: chem.fsu.edu)
Overcoming Challenges in Carboxylic Acid Drug Formulations - Patsnap Eureka. (Source: eureka.
Fatty Acids as Therapeutic Auxiliaries for Oral and Parenteral Formulations - PMC. (Source: vertexaisearch.cloud.google.com)
Extended surfactants and their tailored applications for vegetable oils extraction: An overview | OCL - Oilseeds and fats, Crops and Lipids. (Source: ocl-journal.org)
Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library. (Source: digital.library.unt.edu)
WO2011149854A2 - Stable formulations of fatty acids - Google Patents.
Strategies to formulate lipid-based drug delivery systems - ResearchGate.
Given the data in Problem 47: b. What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer? - Pearson. (Source: pearson.com)
pH Adjustment and Co-Solvent Optimization - BOC Sciences. (Source: bocsci.com)
Strategies to Formulate Lipid-based Drug Delivery Systems.
Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) - OSTI. (Source: osti.gov)
Which solvent is best for dissolving long chain fatty acids? - ResearchGate.
Given the data in Problem 47: a. What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer? - Pearson. (Source: pearson.com)
Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (Source: dmpk.wuxiapptec.com)
Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (Source: ijmsdr.com)
Improving solubility – a close look at available approaches - Merck Millipore. (Source: merckmillipore.com)
How does pH affect water solubility of organic acids (or acids in general)? - Reddit. (Source: reddit.com)
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. (Source: vertexaisearch.cloud.google.com)
pH-solubility profiles or organic carboxylic acids and their salts - PubMed. (Source: pubmed.ncbi.nlm.nih.gov)
Technical Support Center: Troubleshooting the Cope Elimination in Enyne Synthesis
Welcome to the technical support center for the application of the Cope elimination in enyne synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this pow...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the application of the Cope elimination in enyne synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction to construct conjugated enyne systems. Here, we will delve into the mechanistic nuances of the Cope elimination and provide practical, field-tested advice to overcome common experimental hurdles. Our goal is to equip you with the knowledge to not only troubleshoot but also optimize your synthetic routes.
Introduction to the Cope Elimination for Enyne Synthesis
The Cope elimination is an intramolecular syn-elimination reaction that proceeds through a five-membered cyclic transition state.[1][2] The process involves two key steps: the oxidation of a tertiary amine to its corresponding N-oxide, followed by a thermal elimination to yield an alkene and a hydroxylamine byproduct.[3] This reaction is particularly advantageous for the synthesis of enynes from propargylic amine precursors due to its often mild conditions and high regioselectivity, typically favoring the formation of the less substituted, or Hofmann, product.[4]
The general transformation can be depicted as follows:
Caption: General workflow for enyne synthesis via Cope elimination.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of enynes using the Cope elimination, providing potential causes and actionable solutions.
Problem 1: Low or No Conversion of the Starting Propargylic Amine
Symptom: Analysis of the crude reaction mixture (e.g., by TLC, LC-MS, or ¹H NMR) shows a significant amount of unreacted starting amine.
Probable Cause
Explanation
Suggested Solution
Incomplete N-Oxidation
The oxidation of the tertiary amine to the N-oxide is the crucial first step. Insufficient oxidant, low reaction temperature, or a sterically hindered amine can lead to incomplete conversion.[3] More basic amines are generally oxidized more readily.[5]
1. Increase Oxidant Stoichiometry: Gradually increase the equivalents of the oxidant (e.g., m-CPBA or H₂O₂) to 1.1-1.5 equivalents. Monitor the reaction progress carefully to avoid over-oxidation. 2. Optimize Reaction Temperature: While some oxidations proceed at 0°C, others may require room temperature. Allow the reaction to stir for a longer duration or slightly increase the temperature, monitoring for side product formation. 3. Choice of Oxidant: If H₂O₂ is ineffective, switch to a more potent oxidant like m-CPBA.[6] For industrial-scale reactions, in situ generation of peroxyacids can be a cost-effective and safer alternative.[5]
Steric Hindrance
Bulky substituents on the amine or near the nitrogen atom can impede the approach of the oxidant.[7]
1. Prolonged Reaction Time: Sterically hindered amines may simply require longer reaction times for complete oxidation. 2. More Reactive Oxidant: Employing a more reactive peroxyacid may overcome the steric barrier.
Decomposition of Oxidant
Peroxyacids can be unstable, especially if not stored properly. Hydrogen peroxide solutions can also lose their potency over time.
1. Use Fresh Reagents: Ensure your oxidant is fresh and has been stored correctly. 2. Titrate H₂O₂: If using hydrogen peroxide, consider titrating it to determine its exact concentration before use.
Problem 2: Formation of the N-Oxide, but No Elimination to the Enyne
Symptom: The starting amine is consumed, and the N-oxide intermediate is the major species observed in the reaction mixture, but the desired enyne is not formed.
Probable Cause
Explanation
Suggested Solution
Insufficient Thermal Energy
The Cope elimination is a thermal process.[4] While some reactive N-oxides eliminate spontaneously even at low temperatures, others require significant heating to overcome the activation energy of the syn-elimination.[3]
1. Increase Temperature: After confirming the formation of the N-oxide, gradually heat the reaction mixture. Typical temperatures range from room temperature to 160°C, depending on the substrate.[3] 2. Solvent Choice: The choice of solvent can dramatically affect the rate of elimination. Aprotic polar solvents can accelerate the reaction by orders of magnitude.[2] Consider switching to solvents like DMSO or THF, which have been shown to facilitate the elimination even at room temperature.[1]
Unfavorable Conformation for Syn-Elimination
The Cope elimination requires a syn-periplanar arrangement of the β-hydrogen and the N-oxide group.[8] If the molecule is conformationally locked in a way that prevents this arrangement, the elimination will be disfavored.
1. Substrate Re-evaluation: This is an inherent limitation of the substrate's structure. If possible, redesign the precursor to allow for the necessary conformational flexibility. 2. Alternative Methods: If the Cope elimination is not feasible due to conformational constraints, consider alternative methods for enyne synthesis, such as Sonogashira coupling or the Wittig reaction.[9][10]
N-Oxide Stabilization
In protic solvents, hydrogen bonding between the solvent and the N-oxide can stabilize the intermediate and hinder the elimination process.[2]
1. Solvent Exchange: If the N-oxidation was performed in a protic solvent, consider removing it under reduced pressure and replacing it with a suitable aprotic solvent (e.g., toluene, THF, or DMSO) before heating.
Problem 3: Formation of Side Products
Symptom: The desired enyne is formed, but significant impurities are also present in the reaction mixture.
Probable Cause
Explanation
Suggested Solution
Over-Oxidation to Epoxide
The alkyne or the newly formed alkene in the enyne product can be susceptible to epoxidation by excess peroxyacid, especially m-CPBA.
1. Control Oxidant Stoichiometry: Use no more than 1.0-1.1 equivalents of the oxidant. 2. Low Temperature: Perform the N-oxidation at a low temperature (e.g., 0°C) to minimize the rate of epoxidation.[11] 3. Monitor Reaction Carefully: Use TLC or LC-MS to monitor the consumption of the starting amine and stop the reaction as soon as it is complete.
Propargylic N-oxides can potentially undergo a[1][2]-Meisenheimer rearrangement, especially at elevated temperatures.
1. Mild Thermal Conditions: If rearrangement is suspected, try to conduct the elimination at the lowest possible temperature that still affords a reasonable reaction rate.
Decomposition of Enyne Product
Conjugated enynes, particularly those that are volatile, can be prone to decomposition or polymerization, especially upon prolonged heating.
1. Minimize Reaction Time and Temperature: Once the elimination is complete, cool the reaction mixture promptly. 2. Work-up and Purification: Proceed with the work-up and purification as soon as possible to isolate the product.
Frequently Asked Questions (FAQs)
Q1: How do I monitor the progress of the N-oxidation and the elimination steps?
A: Thin-layer chromatography (TLC) is an effective technique. The starting tertiary amine is typically less polar than the highly polar N-oxide intermediate. The final enyne product will be significantly less polar than the N-oxide. A simple co-spotting of your reaction mixture with the starting material can clearly show the progression from starting material to intermediate and then to the product. Stains like potassium permanganate or Dragendorff reagent can be useful for visualizing amines and their derivatives.[12]
Q2: What is the best way to purify the enyne product?
A: The purification strategy depends on the properties of your enyne.
For non-volatile enynes: Standard flash column chromatography on silica gel is usually effective. The N,N-disubstituted hydroxylamine byproduct is typically polar and can be separated from the less polar enyne.
For volatile enynes: Purification can be challenging.
Distillation: If the enyne has a sufficiently low boiling point and is thermally stable, distillation (simple, fractional, or vacuum) can be an excellent purification method.[13]
Careful Chromatography: If chromatography is necessary, use a less retentive mobile phase (e.g., pentane or hexane with a small amount of a slightly more polar solvent) and consider deactivating the silica gel with a small amount of a non-polar base like triethylamine to prevent product decomposition on the column.
Aqueous Work-up: An acidic wash (e.g., with dilute HCl) during the work-up can help to remove the basic hydroxylamine byproduct by protonating it and making it water-soluble.
Q3: How does steric hindrance around the propargylic proton affect the reaction?
A: The Cope elimination follows the Hofmann rule, meaning it preferentially abstracts a proton from the least sterically hindered β-carbon.[4] In the context of enyne synthesis from a propargylic amine, the elimination will form the double bond at the propargylic position. If there are multiple, non-equivalent β-hydrogens, the N-oxide will preferentially abstract the most accessible one to form the five-membered transition state. Extreme steric hindrance can slow down or even prevent the reaction.[7]
Q4: Are there alternative methods to the Cope elimination for synthesizing 1,3-enynes?
A: Yes, several powerful methods exist. The choice of method often depends on the specific substrate and desired substitution pattern.
Method
Description
Advantages
Disadvantages
Sonogashira Coupling
A palladium- and copper-catalyzed cross-coupling of a terminal alkyne with a vinyl halide.[9]
High functional group tolerance; stereochemistry of the vinyl halide is retained.
Requires a pre-functionalized vinyl halide; potential for homocoupling side products.
Wittig Reaction
The reaction of an aldehyde or ketone with a phosphorus ylide to form an alkene.[10] For enynes, this typically involves the reaction of an α,β-unsaturated ylide with an aldehyde or an alkynyl ylide with an aldehyde.
A classic and reliable method for C=C bond formation.
Can produce a mixture of E/Z isomers; removal of the triphenylphosphine oxide byproduct can be difficult.[14]
Dehydration of Propargylic Alcohols
The elimination of water from a propargylic alcohol, often under acidic or basic conditions.[11]
Can lead to rearrangements or formation of allenes; may require harsh conditions.
Experimental Protocols
Protocol: Synthesis of a 1,3-Enyne via Cope Elimination
This protocol is adapted from a reported synthesis of 1,3-enynes from homopropargylic 2,2,6,6-tetramethylpiperidine derivatives.[11]
Step 1: N-Oxidation
Dissolve the propargylic tertiary amine (1.0 equiv) in a suitable aprotic solvent (e.g., THF or CH₂Cl₂) in a round-bottom flask equipped with a magnetic stir bar.
Cool the solution to 0°C in an ice bath.
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equiv) portion-wise over 5-10 minutes, ensuring the internal temperature remains below 5°C.
Stir the reaction at 0°C and monitor the consumption of the starting amine by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 1-2 hours.
Step 2: Elimination and Work-up
Once the N-oxidation is complete (as determined by TLC), allow the reaction mixture to warm to room temperature. In many cases, the elimination will occur spontaneously. If not, gently warm the reaction mixture (e.g., to 40°C) until the N-oxide is consumed.
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or CH₂Cl₂).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Purification
Purify the crude product by flash column chromatography on silica gel, using a non-polar eluent system (e.g., hexanes or a gradient of hexanes/ethyl acetate) to isolate the enyne.
Mechanistic Visualization
The Cope elimination proceeds through a concerted, five-membered cyclic transition state, which dictates its syn-stereoselectivity.
Caption: The concerted syn-elimination mechanism of the Cope reaction.
Technical Support Center: Stability-Indicating UPLC/Q-TOF Method Development
Welcome to the Technical Support Center for stability-indicating Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS). This guide is designed for researchers an...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for stability-indicating Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS). This guide is designed for researchers and drug development professionals to troubleshoot and optimize methods for identifying degradation products and ensuring regulatory compliance.
FAQ 1: What is the causality behind choosing UPLC/Q-TOF over traditional HPLC-UV for stability-indicating methods (SIMs)?
Q: Why is UPLC/Q-TOF considered the gold standard for modern stability-indicating method development?
A: The transition from HPLC-UV to UPLC/Q-TOF is driven by the need for high-resolution separation and exact mass characterization of unknown degradation products (DPs)[1].
Chromatographic Causality (UPLC): UPLC utilizes sub-2 µm particle size columns (e.g., 1.7 µm C18 columns), which significantly reduces eddy diffusion and mass transfer resistance[1][2]. This leads to sharper peaks, higher peak capacity, and shorter run times (often under 15 minutes), which is critical when attempting to resolve an Active Pharmaceutical Ingredient (API) from closely eluting degradation impurities[2].
Detection Causality (Q-TOF): Traditional UV detectors can only quantify known peaks. Q-TOF mass spectrometry provides high-resolution exact mass data and isotopic patterns[3]. When a drug undergoes forced degradation, the Q-TOF component allows scientists to perform MS/MS fragmentation[4]. By comparing the fragmentation pattern of the degradation product to the parent API, researchers can elucidate the exact chemical structure and degradation pathway of the impurity[4][5].
FAQ 2: How do I design a self-validating Forced Degradation Protocol?
Q: What are the exact steps and conditions required to generate a forced degradation study that complies with ICH Q1A (R2)?
A: A self-validating protocol ensures that the mass balance is maintained (API + DPs ≈ 100%) and secondary degradation (degradation of the degradation products) is minimized. The goal is to achieve 5–20% degradation[5]. If degradation exceeds 20%, you risk forming secondary degradants that are not biologically relevant.
Step-by-Step Methodology for Forced Degradation:
Acid Hydrolysis: Treat the API with 0.1 N to 1 N HCl at room temperature to 70°C for 2–24 hours[2]. Neutralize the sample before injection to protect the UPLC column.
Base Hydrolysis: Treat the API with 0.1 N to 1 N NaOH at room temperature to 70°C for 2–24 hours[2]. Neutralize prior to injection.
Oxidation: Expose the API to 1% to 5%
H2O2
at room temperature to 70°C for 2–24 hours[2].
Thermal Stress: Subject the solid API and drug product to 105°C for up to 7 days[2].
Photolysis: Expose the sample to 1.2 million lux hours and 200 Watt-hours/m² of UV light, per ICH Q1B guidelines[2].
Self-Validation Check: Always run a control (unstressed API) and a blank (stressed diluent without API) alongside your stressed samples to ensure that observed peaks are true degradation products and not diluent artifacts.
FAQ 3: How do I troubleshoot co-eluting degradation products in UPLC?
Q: My degradation products are co-eluting with the main API peak. How do I systematically optimize the UPLC method?
A: Co-elution is a critical failure in a stability-indicating method. You must optimize the critical chromatographic parameters: pH, temperature, and gradient slope[1].
Table 1: Troubleshooting UPLC Co-elution
Issue
Root Cause
Corrective Action
Ionizable DP co-eluting with API
Inappropriate mobile phase pH causing similar ionization states.
Adjust aqueous buffer pH. Use volatile buffers (e.g., Ammonium Formate pH 8.5) compatible with MS[1].
Broad peaks / Tailing
Secondary interactions with residual silanols on the stationary phase.
Switch to a Charged Surface Hybrid (CSH) column or use low concentrations of modifiers like 0.1% TFA (if using UV) or Formic Acid (for MS)[1][2].
Poor resolution of isomers
Gradient is too steep; insufficient interaction time with the stationary phase.
Decrease the gradient slope (%B/min) or increase column temperature to lower mobile phase viscosity and improve mass transfer[1].
Workflow Diagram: Stability-Indicating Method Development
Figure 1: End-to-end workflow for developing a stability-indicating UPLC/Q-TOF method.
References
Using an innovative quality-by-design approach for the development of a stability-indicating UPLC/Q-TOF-ESI-MS/MS method for stressed degradation products of imatinib mesylate. RSC Advances.[Link]
Development of stability-indicating assay method and liquid chromatography-quadrupole-time-of-flight mass spectrometry-based structural characterization of the forced degradation products of alpelisib. Biomedical Chromatography.[Link]
Development and validation of a stability-indicating UPLC method for rosuvastatin and its related impurities in pharmaceutical dosage forms. Quimica Nova.[Link]
Characterization of the major degradation products of the praziquantel API by mass spectrometry: Development and validation of a stability-indicating reversed phase UPLC method. Journal of Liquid Chromatography & Related Technologies.[Link]
A Sensitive, Stability indicating UPLC method for the identification and characterization of forced degradation products for Drometrizole Trisiloxane through MSn studies. Journal of Applied Pharmaceutical Science.[Link]
Technical Support Center: Overcoming Epimerization During Ester Hydrolysis of Cyclic Compounds
Welcome to the technical support center for navigating the complexities of ester hydrolysis in chiral cyclic systems. This guide is designed for researchers, medicinal chemists, and process development scientists who enc...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for navigating the complexities of ester hydrolysis in chiral cyclic systems. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet challenging issue of epimerization. Here, we move beyond simple protocols to provide a deeper understanding of the underlying mechanisms, offering actionable troubleshooting advice and robust preventative strategies to maintain the stereochemical integrity of your molecules.
This section addresses the fundamental principles governing epimerization during the hydrolysis of esters, particularly those situated on chiral cyclic scaffolds.
Q1: I'm observing a mixture of diastereomers after hydrolyzing my cyclic ester under basic conditions. What is happening at the molecular level?
A1: You are likely observing epimerization at the carbon atom alpha (α) to the carbonyl group of your ester. Under basic conditions, the hydroxide ion (or other base) can abstract the acidic proton at this α-position, forming a planar enolate intermediate. This intermediate is achiral at the α-carbon. When this enolate is subsequently protonated by a proton source (like water or alcohol in the reaction mixture), the proton can add from either face of the planar system. This non-selective protonation leads to a mixture of both original (desired) and inverted (epimerized) stereoisomers at the α-carbon, resulting in diastereomers.[1]
Q2: Why is this epimerization problem more pronounced with basic hydrolysis (saponification) compared to acidic hydrolysis?
A2: The mechanism of base-catalyzed hydrolysis inherently promotes epimerization. The reaction proceeds via nucleophilic attack of a hydroxide ion on the ester carbonyl.[2] However, the hydroxide also acts as a base, readily deprotonating the α-carbon to form the problematic enolate intermediate. In contrast, acid-catalyzed hydrolysis proceeds by protonating the carbonyl oxygen, which makes the carbonyl carbon more electrophilic for attack by a weak nucleophile like water.[3][4][5][6] This mechanism does not involve the formation of an enolate, thus the risk of epimerization at the α-carbon is significantly lower.[7][8]
Q3: What is the difference between kinetic and thermodynamic control in the context of epimerization?
A3: In this context, the initial product formed may be the "kinetic" product, meaning it's the one that forms the fastest, often at lower temperatures.[1][9] The "thermodynamic" product is the most stable product, which is favored under conditions where an equilibrium can be established (e.g., higher temperatures, longer reaction times).[1][10][11] If one of the epimers is more stable than the other (for instance, due to steric reasons where a bulky group prefers an equatorial position), prolonged reaction times or elevated temperatures can allow the initial mixture to equilibrate to a ratio favoring the more stable thermodynamic product.[1][10][11]
Section 2: Troubleshooting Guide - From Problem to Solution
This section provides a structured approach to diagnosing and solving epimerization issues encountered during your experiments.
Initial Diagnosis: Quantifying the Problem
Before attempting to modify your reaction, it is crucial to accurately determine the extent of epimerization.
Q4: How can I accurately determine the ratio of my desired product to its epimer?
A4: The most reliable method is Chiral High-Performance Liquid Chromatography (HPLC) .[12][13] Chiral stationary phases (CSPs) are designed to interact differently with enantiomers or diastereomers, allowing for their separation and quantification.[12][13][14] Other techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can often be used to distinguish between diastereomers, as the different spatial arrangements of atoms lead to distinct chemical shifts and coupling constants.
Gas Chromatography (GC) with a chiral column: This is suitable for volatile compounds.[12]
Epimers are diastereomers and can often be separated on a standard reverse-phase column (like a C18), but a chiral column may be necessary for difficult separations.
Reaction Parameter Optimization
Q5: I've confirmed epimerization is occurring with NaOH in a THF/water mixture. What simple changes can I make to my existing protocol to minimize this?
A5: Here are several parameters you can adjust, starting with the least disruptive changes:
Lower the Temperature: Perform the hydrolysis at 0°C or even lower temperatures (-10 to -20°C). Lower temperatures favor kinetic control and can significantly slow down the rate of enolate formation relative to the rate of hydrolysis.[1]
Change the Cation: Switch from sodium hydroxide (NaOH) to lithium hydroxide (LiOH).[8][15] The smaller lithium cation coordinates more strongly to the carbonyl oxygen, which can accelerate the nucleophilic attack on the ester and may favor hydrolysis over enolization.[16] LiOH is a common choice for hydrolyzing esters in complex molecules for this reason.[17][18]
Use a Weaker Base: If your ester is sufficiently reactive, consider using a milder base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) in a suitable solvent system. These weaker bases are less likely to cause significant deprotonation at the α-carbon.
Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed. Extended exposure to basic conditions will increase the likelihood of epimerization.
The following table summarizes the impact of common bases on hydrolysis and epimerization:
Base
Typical Conditions
Pros
Cons
NaOH / KOH
THF/MeOH/H₂O, RT to reflux
Inexpensive, readily available
High risk of epimerization
LiOH
THF/H₂O, 0°C to RT
Lower epimerization risk, often faster hydrolysis[16][18]
More expensive than NaOH/KOH
K₂CO₃
MeOH/H₂O, RT to reflux
Milder, lower epimerization risk
Slower reaction rates, may not work for hindered esters
When simple modifications are insufficient, a change in strategy is required. This section details alternative hydrolysis methods designed to preserve stereochemical integrity.
Strategy 1: Non-Nucleophilic Basic Hydrolysis
Q6: I've heard about using peroxide-based reagents. How do they prevent epimerization?
A6: Reagents like lithium hydroperoxide (LiOOH), prepared in situ from LiOH and hydrogen peroxide (H₂O₂), offer a powerful method for hydrolyzing esters without a basic enolate formation.[19][20] The hydroperoxide anion (OOH⁻) is a potent nucleophile but a weaker base than the hydroxide anion (OH⁻). It attacks the ester carbonyl efficiently, but is less likely to abstract the α-proton, thus suppressing epimerization.[20] This method is particularly useful for sensitive substrates, such as those with adjacent chiral auxiliaries.[19]
Protocol 1: Hydrolysis using in situ Lithium Hydroperoxide
Preparation: Dissolve the cyclic ester in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio) and cool the solution to 0°C in an ice bath.
Reagent Formation: In a separate flask, prepare the LiOOH reagent. To a cooled (0°C) solution of 30% hydrogen peroxide (H₂O₂) in water, add a solution of lithium hydroxide (LiOH) in water. Caution: This mixture can be exothermic.
Reaction: Add the freshly prepared LiOOH solution dropwise to the solution of your ester at 0°C.
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours.
Work-up: Once the reaction is complete, carefully quench any remaining peroxide with a reducing agent (e.g., sodium sulfite solution) until a negative test with peroxide test strips is obtained. Acidify the mixture with a dilute acid (e.g., 1N HCl) to protonate the carboxylate and proceed with standard extraction procedures.
Strategy 2: Enzymatic Hydrolysis
Q7: Can I use an enzyme to hydrolyze my ester without causing epimerization?
A7: Absolutely. Enzymatic hydrolysis is an excellent strategy for maintaining stereochemical integrity.[21] Enzymes like lipases and esterases are highly selective catalysts that operate under mild conditions (neutral pH, room temperature).[22][23] Their mechanism does not involve enolate intermediates, making them ideal for substrates prone to racemization or epimerization.[21][24]
Protocol 2: Screening for Enzymatic Hydrolysis
Enzyme Selection: Obtain a panel of commercially available lipases and esterases (e.g., Lipase B from Candida antarctica (CALB), Porcine Liver Esterase (PLE)).
Reaction Setup: In parallel vials, dissolve a small amount of your ester in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0) with a co-solvent like DMSO or THF if solubility is an issue.
Initiation: Add a catalytic amount of each enzyme to its respective vial.
Incubation: Gently agitate the vials at room temperature (or a temperature recommended for the specific enzyme) for 24-48 hours.
Analysis: Analyze a small aliquot from each vial by LC-MS or chiral HPLC to identify which enzymes, if any, successfully hydrolyzed the ester and to confirm the stereochemical purity of the product.
Scale-up: Once a suitable enzyme is identified, the reaction can be scaled up.
Section 4: Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key chemical pathways and decision-making processes.
Caption: Mechanism of base-catalyzed hydrolysis and competing epimerization.
Caption: Troubleshooting workflow for addressing epimerization.
References
Wietelmann, U. (n.d.). Lithium Hydroxide. In Science of Synthesis. Georg Thieme Verlag.
Bédard, F., & Berteina-Raboin, S. (2018). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 23(10), 2453. Available from: [Link]
Clark, J. (n.d.). The Mechanism for the Acid Catalysed Hydrolysis of Esters. Chemguide. Retrieved from [Link]
Dalal, M. (n.d.). Hydrolysis of Esters and Amides. Dalal Institute. Retrieved from [Link]
Reddit User Discussion. (2014, March 11). Why would you use lithium hydroxide instead of sodium hydroxide for hydrolysis of an ester. r/chemistry. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]
Wang, Y., et al. (2018). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Advances, 8(3), 1287-1296. Available from: [Link]
Kunze, B., et al. (1990). Hydrolysis of peptide esters by different enzymes. Peptide Research, 3(3), 126-131. Available from: [Link]
Peris, G., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkat USA. Available from: [Link]
Walden, D. M., et al. (2018). A Change from Kinetic to Thermodynamic Control Enables trans-Selective Stereochemical Editing of Vicinal Diols. Journal of the American Chemical Society, 140(43), 14518–14524. Available from: [Link]
User Discussion. (2009, June 18). chiral chromatography. Chromatography Forum. Retrieved from [Link]
Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]
Chrom Tech, Inc. (2024, November 20). Understanding Chiral Chromatography: A Comprehensive Guide. Retrieved from [Link]
Request PDF. (n.d.). Physicochemical aspects of the enzymatic hydrolysis of carboxylic esters. Retrieved from [Link]
Li, S., et al. (2022). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Molecules, 27(15), 4933. Available from: [Link]
Reddit User Discussion. (2025, August 16). Hydrolysis of chiral methyl ester. r/Chempros. Retrieved from [Link]
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]
Chemistry LibreTexts. (2020, August 20). 14.3: Chiral Chromatography. Retrieved from [Link]
Gu, Q. M., et al. (1987). A Study of Stereoselective Hydrolysis of Symmetrical Diesters with Pig Liver Esterase. Journal of the American Chemical Society, 109(20), 6129-6134. Available from: [Link]
Google Patents. (n.d.). US20100311130A1 - Enzymatic ester hydrolysis.
Poznik, M., & König, B. (2016). Enantioselective ester hydrolysis by an achiral catalyst co-embedded with chiral amphiphiles into a vesicle membrane. RSC Advances, 6(50), 44456-44458. Available from: [Link]
Auerbach, M. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Available from: [Link]
ResearchGate. (2018, March 21). How to break ester bond without breaking the amide? Retrieved from [Link]
Roura Padrosa, D., et al. (2019). Overcoming Water Insolubility in Flow: Enantioselective Hydrolysis of Naproxen Ester. Catalysts, 9(3), 253. Available from: [Link]
Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Retrieved from [Link]
Smith, G. G., & de Sol, B. S. (1980). Model studies of competing hydrolysis and epimerization of some tetrapeptides of interest in amino acid racemization studies. Origins of Life and Evolution of Biospheres, 10(2), 155-162. Available from: [Link]
Miller, S. J., et al. (2025, June 26). Kinetics, Thermodynamics, and Emergence in Stereoediting Reactions. Accounts of Chemical Research. Available from: [Link]
Wei, R., et al. (2022). Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics. Frontiers in Bioengineering and Biotechnology, 10, 992224. Available from: [Link]
Chemistry LibreTexts. (2022, September 24). 21.6: Chemistry of Esters. Retrieved from [Link]
ResearchGate. (2025, August 7). Mechanism for acetic acid-catalyzed ester aminolysis. Retrieved from [Link]
Soderberg, T. (n.d.). 14.3 Kinetic versus Thermodynamic Control of Reactions. In Organic Chemistry. Retrieved from [Link]
Shintani, H., et al. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chemistry, 3(2), 735-745. Available from: [Link]
Reddit User Discussion. (2025, July 21). Why are my ester hydrolysis not working. r/Chempros. Retrieved from [Link]
Prasad, A. K., et al. (2019). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. Molecules, 24(23), 4242. Available from: [Link]
Quora User Discussion. (2017, July 18). What's the work-up of ester hydrolysis by hydrated lithium hydroxide? Retrieved from [Link]
Reddit User Discussion. (2014, February 10). Why ester hydrolysis is often performed base-catalyzed instead of acid-catalyzed? r/chemistry. Retrieved from [Link]
Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]
Sciforum. (n.d.). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Retrieved from [Link]
Chem Survival. (2019, January 15). mechanism of ester hydrolysis [Video]. YouTube. Retrieved from [Link]
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
Technical Support Center: Managing Solvent Effects on Degradation Kinetics
Welcome to the Analytical Sciences Technical Support Center. This portal is designed for researchers, analytical scientists, and drug development professionals navigating the complexities of forced degradation studies an...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Analytical Sciences Technical Support Center. This portal is designed for researchers, analytical scientists, and drug development professionals navigating the complexities of forced degradation studies and stability-indicating method (SIM) development. Here, we address the mechanistic causality behind solvent-induced kinetic shifts and provide self-validating protocols to troubleshoot artifactual degradation.
Part 1: Knowledge Base & FAQs (Mechanisms & Causality)
Q1: Why do degradation kinetics shift drastically when moving from purely aqueous buffers to mixed solvent systems (e.g., Water/Methanol or Water/DMSO)?A: The shift in degradation kinetics is primarily driven by changes in the dielectric constant (
ϵ
) of the medium and the alteration of the apparent pH (
pH∗
). According to transition state theory, if a cosolvent stabilizes the transition state of a reaction more effectively than it stabilizes the reactants, the activation energy (
Ea
) decreases, thereby accelerating the reaction rate. For example, the addition of 10% DMSO to an aqueous system can significantly alter the base-catalyzed hydrolysis rate of susceptible APIs by modifying the solvation shell around the reactive center, as observed in the [1].
Q2: I am observing a novel degradation peak only during accelerated stress testing when using HPLC-grade methanol as a diluent. Is this a true degradant?A: It is highly likely to be a solvent-induced artifact rather than an intrinsic API vulnerability. Methanol can act as a nucleophile, leading to methanolysis of esters, amides, or carboxylic acids. Furthermore, trace impurities in solvents—even at parts-per-million (ppm) levels—can trigger rapid degradation. For instance, trace formaldehyde in HPLC-grade methanol is notorious for causing nucleophilic reactions with amine-containing drugs, forming artifactual Schiff bases or N-methylated degradants ()[2].
Q3: How do regulatory guidelines address solvent selection for forced degradation?A: The [3] mandate stress testing to evaluate the susceptibility of the drug substance to hydrolysis, oxidation, and photolysis across a wide range of pH values. However, the guidelines do not prescribe specific organic cosolvents for sample solubilization. It is the analytical scientist's responsibility to ensure that the chosen solvent system does not mask true degradation pathways or introduce reactive impurities that compromise the mass balance of the study ()[4].
Part 2: Solvent Impurity & Kinetic Impact Data
To effectively manage solvent effects, scientists must account for the quantitative and mechanistic impact of trace impurities. The table below summarizes common solvents used in sample preparation, their typical impurities, and the resulting kinetic effects on API degradation.
Solvent
Common Trace Impurity
Kinetic Effect / Degradation Mechanism
Mitigation Strategy
Methanol
Formaldehyde, Formic Acid (ppm levels)
N-methylation, Schiff base formation, Methanolysis
Use spectrophotometric grade; prepare fresh diluents daily.
Sparge with N₂/Ar; use BHT-stabilized solvent grades.
Acetonitrile
Ammonia, Acetamide
Base-catalyzed solvolysis, adduct formation
Use LC-MS grade; monitor and control apparent pH shifts.
DMSO
Dimethyl sulfide (DMS)
Oxidation, altered dielectric constant
Limit to <10% v/v; run parallel purely aqueous controls.
Part 3: Troubleshooting Protocol: Isolating Solvent Artifacts from True Degradation
When a new degradation peak appears during forced degradation, it is critical to determine whether it is a true API degradant or a solvent-induced artifact. Execute the following self-validating workflow to establish causality.
Self-Validating Diagnostic Workflow
Step 1: Baseline Establishment (The Control)
Action: Analyze the API in a strictly aqueous buffer (if solubility permits) at the target pH.
Causality: This establishes the intrinsic degradation rate (
kobs
) driven solely by hydrolysis or thermolysis, free from organic solvent interactions. This serves as your foundational reference point.
Step 2: Solvent Titration (The Causality Check)
Action: Prepare API solutions with increasing volume fractions of the suspected organic cosolvent (e.g., 0%, 5%, 10%, 20% v/v).
Causality: If the degradation rate scales linearly or exponentially with the solvent concentration, the solvent is actively participating in the transition state (either as a direct reactant or by altering the dielectric constant), confirming solvent-dependency.
Step 3: Kinetic Profiling under Accelerated Stress
Action: Incubate samples at elevated temperatures (e.g., 40°C, 50°C, 60°C) and pull aliquots at predefined intervals (0, 3, 6, 12, 24 hours).
Causality: Elevating the temperature accelerates the reaction to measurable rates within a practical timeframe, aligning with the Arrhenius equation and ICH Q1A(R2) stress testing principles[3].
Step 4: LC-MS/MS Quenching & Mass Elucidation
Action: Quench the reaction immediately via rapid dilution or thermal shock (ice bath), then analyze via LC-MS/MS.
Causality: Quenching prevents further degradation during the analytical queue. Mass spectrometry identifies structural additions (e.g., a +32 Da shift indicates methanol addition; a +14 Da shift indicates methylation from formaldehyde), pinpointing the exact chemical mechanism of the artifact.
Step 5: Orthogonal Verification (The Self-Validation)
Action: Substitute the suspected reactive solvent with an orthogonal, non-reactive cosolvent of similar polarity (e.g., replacing Methanol with Acetonitrile) and repeat the stress test.
Causality: If the specific degradant peak disappears in the orthogonal solvent, the system self-validates that the initial peak was a solvent-specific artifact, proving it is not an intrinsic vulnerability of the API molecule.
Part 4: Visual Workflow
Decision tree for isolating solvent-induced artifacts from true API degradation.
Part 5: References
ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]
Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. AAPS PharmSciTech, National Center for Biotechnology Information (NIH/PMC).[Link]
Degradation of a pharmaceutical in HPLC grade methanol containing trace level formaldehyde. Journal of Pharmaceutical and Biomedical Analysis, ResearchGate.[Link]
Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection. Molecules, National Center for Biotechnology Information (NIH/PMC).[Link]
A Senior Application Scientist's Guide to Confirming Enoic Acid Stereochemistry using NMR NOESY
In the landscape of drug development and materials science, the precise three-dimensional structure of a molecule is paramount. For enoic acids and other substituted alkenes, the geometric configuration—designated as E (...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of drug development and materials science, the precise three-dimensional structure of a molecule is paramount. For enoic acids and other substituted alkenes, the geometric configuration—designated as E (entgegen) or Z (zusammen)—can drastically alter biological activity and material properties. While one-dimensional ¹H NMR spectroscopy is a cornerstone of structural elucidation, its reliance on through-bond coupling constants (³JHH) for assigning stereochemistry can be ambiguous, especially in tri- and tetra-substituted systems where such couplings are absent.[1][2][3]
This is where the Nuclear Overhauser Effect SpectroscopY (NOESY) experiment emerges as a definitive tool.[4][5] NOESY transcends the limitations of through-bond analysis by detecting through-space correlations between protons that are spatially proximate, typically within 5 Å.[6][7][8][9] This guide provides a comprehensive, field-tested framework for leveraging the power of 2D NOESY to unambiguously confirm the stereochemistry of enoic acids.
The Foundational Principle: The Nuclear Overhauser Effect (NOE)
The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization between nuclei that are close in space.[4][10] In practical terms for a chemist, when one proton population is irradiated, a change in the signal intensity of a nearby proton population can be observed.[4][10] This effect is mediated by dipole-dipole interactions and, crucially, its intensity is inversely proportional to the sixth power of the distance (1/r⁶) between the two nuclei.[9][11][12] This steep distance dependence makes the NOE an exceptionally sensitive "molecular ruler" for identifying which atoms are on the same side of a rigid structure, such as a double bond.
For an enoic acid, the key to distinguishing between E and Z isomers lies in identifying a diagnostic NOE correlation between a vinylic proton and the protons on an adjacent substituent.
In a Z-isomer , the vinylic proton and the substituent are on the same side of the double bond, resulting in a short internuclear distance and a detectable NOE cross-peak.
In an E-isomer , these protons are on opposite sides, leading to a much larger distance and the absence of a corresponding NOE cross-peak.
This binary (presence/absence) nature of the diagnostic signal provides a robust and self-validating method for stereochemical assignment.
The NOESY Experiment: A Practical Workflow
The 2D NOESY experiment is the preferred method for this analysis as it reveals all through-space correlations simultaneously in a single, comprehensive dataset.[13][14] While a 1D selective NOESY can be faster for a specific question, the 2D approach provides a richer context, helping to validate the assignment with other expected correlations and identify potential conformational complexities.[13][15]
The following diagram illustrates the logical and experimental workflow for a typical NOESY-based stereochemical analysis.
Caption: Logical workflow for stereochemistry determination using 2D NOESY.
Detailed Experimental Protocol
This protocol outlines the critical steps and considerations for acquiring high-quality, interpretable NOESY data for small molecules like enoic acids.
1. Sample Preparation (The Foundation of Quality)
Concentration: Aim for a concentration of 5-15 mg in 0.6-0.7 mL of a deuterated solvent. While NOESY is a sensitive technique, a reasonably concentrated sample is necessary to achieve good signal-to-noise within a practical timeframe.
Solvent Choice: Use a high-purity deuterated solvent (e.g., CDCl₃, Benzene-d₆, DMSO-d₆). Ensure the solvent does not have signals that overlap with key resonances of your analyte.
Critical Step - Degassing: This is the most crucial step for successful NOE measurements in small molecules. Dissolved paramagnetic oxygen is a relaxation agent that can quench or completely eliminate the NOE effect, leading to false-negative results.[9] Degas the sample by bubbling a gentle stream of an inert gas (Argon or Nitrogen) through it for 5-10 minutes or by using several freeze-pump-thaw cycles.
Initial Scans: Before the NOESY experiment, acquire standard ¹H and, if necessary, 2D COSY spectra. These are essential for assigning the proton resonances, which is a prerequisite for interpreting the NOESY spectrum.
Tuning and Shimming: Ensure the probe is correctly tuned to the ¹H frequency and the magnetic field is well-shimmed to achieve sharp, symmetrical peaks. Do not spin the sample during a 2D NOESY experiment to avoid modulation sidebands that can complicate the spectrum.[6][16]
3. 2D NOESY Acquisition Parameters
Pulse Program: Select a standard 2D NOESY pulse sequence, preferably one with gradient selection and zero-quantum suppression (e.g., noesygpph or noesyzs on Bruker systems).[6][8] This minimizes artifacts from J-coupling (COSY-type peaks) that can appear in the spectrum.[17]
Mixing Time (d8 or tₘ): This is the single most important parameter to optimize.[6][18] The mixing time is the delay during which NOE polarization transfer occurs.[17]
Causality: For small molecules (MW < 600 Da), the NOE builds up slowly.[6] A longer mixing time is needed to allow the effect to become strong enough to detect. However, if the time is too long, relaxation will dominate, and the effect will decay.
Recommendation: For typical enoic acids, a mixing time between 0.5 and 1.0 seconds is a good starting point.[6][7][17][18] A value of 800 ms is often optimal.[7][16]
Recycling Delay (d1): Set to at least 1-2 seconds to allow for sufficient relaxation between scans.
Acquisition Time & Dimensions: Aim for a sufficient number of increments in the indirect dimension (F1) to achieve adequate resolution (e.g., 256-512 increments). The number of scans per increment (typically 4, 8, or 16) should be a multiple of the phase cycle and chosen to achieve the desired signal-to-noise in a reasonable experiment time (e.g., 1-4 hours).[16]
4. Data Processing and Interpretation
Fourier Transform: Apply a 2D Fourier transform with appropriate window functions (e.g., sine-bell) in both dimensions.
Phasing: This step is critical. For small molecules, the diagonal peaks and the NOE cross-peaks have opposite phases.[9][18] The standard convention is to phase the diagonal peaks negative (down), which will make the positive NOE cross-peaks appear positive (up).[7]
Analysis:
Locate the diagonal peaks corresponding to your key protons (e.g., the vinylic proton and the allylic protons).
Look for an off-diagonal cross-peak that correlates these two signals.
The presence of this cross-peak confirms a through-space proximity, indicating a Z-configuration.
The absence of this cross-peak, especially when other expected NOEs are present (e.g., between geminal or vicinal protons in a flexible chain), strongly supports an E-configuration.
Comparative Analysis: Expected NOESY Data for E/Z Isomers
Let's consider a hypothetical 3-methyl-2-pentenoic acid to illustrate the expected outcomes.
Isomer Configuration
Key Interacting Protons
Approx. Internuclear Distance
Expected NOESY Result
Stereochemical Assignment
(Z)-isomer
Vinylic H (at C2) ↔ Methylene H (at C4)
~2.9 Å
Strong Cross-Peak
Confirmed Z
(E)-isomer
Vinylic H (at C2) ↔ Methylene H (at C4)
~4.5 Å
No Cross-Peak
Confirmed E
(Control)
Methyl H (at C3) ↔ Methylene H (at C4)
~2.7 Å
Strong Cross-Peak
Confirms experiment validity
This comparative table summarizes the clear-cut diagnostic power of the experiment. The observation of a control NOE, such as between the methyl and methylene groups which are close in both isomers, serves as an internal validation that the experimental conditions were suitable for detecting NOEs.
Alternative Considerations: The ROESY Experiment
For molecules of intermediate size (roughly 700-1500 Da), the NOE can become very weak or even zero, making detection difficult.[6][18] In these rare cases, the Rotating-frame Overhauser Effect SpectroscopY (ROESY) experiment is the preferred alternative.[6] The ROE is always positive regardless of molecular size and is less prone to artifacts from spin diffusion in larger molecules.[6][19] However, for small molecules like most enoic acids, NOESY is the superior and more straightforward choice.[20]
References
Decatur, J. (2018, August 8). NOESY and ROESY. University of New Hampshire. [Link]
A Comparative Analysis of the Biological Activity of 3-Methyloct-2-en-6-ynoic Acid and Its Saturated Analogs: A Guide for Researchers
For Immediate Release A Deep Dive into the Bioactivity of a Unique Unsaturated Fatty Acid and Its Saturated Counterparts This guide offers a comprehensive comparative analysis of the biological activity of 3-Methyloct-2-...
Author: BenchChem Technical Support Team. Date: April 2026
For Immediate Release
A Deep Dive into the Bioactivity of a Unique Unsaturated Fatty Acid and Its Saturated Counterparts
This guide offers a comprehensive comparative analysis of the biological activity of 3-Methyloct-2-en-6-ynoic acid and its saturated analogs, 3-Methyloctanoic acid and 3,7-dimethyloctanoic acid. It is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships of fatty acids and their potential therapeutic applications.
Introduction: The Significance of Unsaturation and Methylation in Fatty Acid Bioactivity
Fatty acids are fundamental building blocks of life, serving not only as energy storage molecules but also as critical signaling molecules and components of cellular membranes. Their biological activity is profoundly influenced by their chemical structure, particularly the presence and position of double and triple bonds (unsaturation) and alkyl branches (such as methyl groups).
Unsaturated Fatty Acids: The presence of double or triple bonds introduces conformational rigidity and alters the electronic properties of the molecule, often leading to specific interactions with biological targets. Unsaturated fatty acids are known to exhibit a range of biological effects, including cytotoxic, anti-inflammatory, and antimicrobial activities. The position and geometry of these bonds are crucial determinants of their potency and selectivity.
Saturated Fatty Acids: Lacking double or triple bonds, saturated fatty acids have greater conformational flexibility. While often associated with energy metabolism, they and their derivatives can also exhibit specific biological activities, including antimicrobial and anti-inflammatory properties. Methylation along the carbon chain can influence their metabolic stability, membrane interactions, and receptor binding.
This guide focuses on a comparative analysis of 3-Methyloct-2-en-6-ynoic acid, an unsaturated fatty acid with both a double and a triple bond, against its saturated counterparts, 3-Methyloctanoic acid and 3,7-dimethyloctanoic acid. Understanding the differences in their biological activities can provide valuable insights into the structural requirements for targeting specific biological pathways.
Comparative Analysis of Biological Activity: Unsaturation as a Key Determinant
While direct comparative experimental data for 3-Methyloct-2-en-6-ynoic acid is limited in publicly available literature, we can infer its potential biological activities based on the known effects of other unsaturated fatty acids and compare them to the documented activities of its saturated analogs.
Hypothesized Activity of 3-Methyloct-2-en-6-ynoic Acid
The presence of both an α,β-unsaturated carboxylic acid moiety and a terminal alkyne suggests that 3-Methyloct-2-en-6-ynoic acid could exhibit several biological activities:
Cytotoxicity: Unsaturated fatty acids have been shown to be cytotoxic to various cancer cell lines.[1][2][3][4][5] The conjugated system and the reactive alkyne group in 3-Methyloct-2-en-6-ynoic acid could contribute to this effect through mechanisms such as the induction of oxidative stress or covalent modification of key cellular proteins.
Enzyme Inhibition: The structure of 3-Methyloct-2-en-6-ynoic acid makes it a potential inhibitor of enzymes involved in fatty acid metabolism or signaling pathways. The triple bond could act as a warhead for covalent inhibition of certain enzymes.
Antimicrobial Activity: Alkynoic acids have demonstrated activity against various microbes, including mycobacteria.[6] The unique structure of 3-Methyloct-2-en-6-ynoic acid may allow it to interfere with microbial cell membrane integrity or metabolic pathways.
Known Activities of Saturated Analogs
3-Methyloctanoic Acid: This branched-chain saturated fatty acid has been identified as a component of some natural products.[7] While extensive biological data is not available, related branched-chain fatty acids have shown antimicrobial and anti-inflammatory properties. For instance, some studies suggest that branched-chain fatty acids can modulate immune responses.
3,7-Dimethyloctanoic Acid: This saturated fatty acid is a derivative of citronellic acid. Derivatives of similar structures have been investigated for their anti-inflammatory effects. For example, a derivative of 4-nerolidylcatechol, which shares a similar carbon skeleton, has been shown to possess anti-inflammatory and antinociceptive properties by inhibiting phospholipase A₂ and cyclooxygenase enzymes.[8]
The key difference in the expected biological activity lies in the presence of the reactive unsaturated system in 3-Methyloct-2-en-6-ynoic acid, which is absent in its saturated analogs. This unsaturation is likely to confer a higher degree of specific and potent biological activity, particularly in terms of cytotoxicity and enzyme inhibition.
Experimental Protocols for Comparative Bioactivity Assessment
To empirically determine and compare the biological activities of 3-Methyloct-2-en-6-ynoic acid and its saturated analogs, a series of well-established in vitro assays can be employed.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol:
Cell Seeding: Plate cells (e.g., a cancer cell line such as HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
Compound Treatment: Prepare serial dilutions of 3-Methyloct-2-en-6-ynoic acid, 3-Methyloctanoic acid, and 3,7-dimethyloctanoic acid in culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each compound.
Enzyme Inhibition Assay
To investigate the potential of these compounds to inhibit specific enzymes, a relevant enzyme inhibition assay should be selected based on a hypothesized target. For example, given the structural similarities to fatty acids, enzymes involved in lipid metabolism or inflammation (e.g., fatty acid synthase, cyclooxygenases, lipoxygenases) could be potential targets.
General Principle: The activity of a purified enzyme is measured in the presence and absence of the test compounds. A decrease in enzyme activity indicates inhibition.
Experimental Workflow:
Caption: General workflow for an enzyme inhibition assay.
Reagent Preparation: Prepare a solution of lipoxygenase (e.g., soybean lipoxygenase) in a suitable buffer (e.g., borate buffer). Prepare a substrate solution (e.g., linoleic acid). Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
Assay Setup: In a 96-well UV-transparent plate, add the buffer, enzyme solution, and varying concentrations of the test compounds. Include a positive control inhibitor and a vehicle control.
Pre-incubation: Pre-incubate the plate at room temperature for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
Reaction Initiation: Initiate the reaction by adding the substrate to all wells.
Kinetic Measurement: Immediately measure the increase in absorbance at 234 nm (due to the formation of the conjugated diene product) over time using a microplate reader.
Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.
Receptor Binding Assay
To determine if the compounds interact with specific cellular receptors, a competitive receptor binding assay can be performed. This requires a known radiolabeled or fluorescently labeled ligand for the receptor of interest.
Principle: The ability of a test compound to displace a labeled ligand from its receptor is measured. The degree of displacement is proportional to the affinity of the test compound for the receptor.
Experimental Workflow:
Caption: Workflow for a competitive receptor binding assay.
Detailed Protocol:
Membrane Preparation: Prepare cell membrane fractions from cells overexpressing the target receptor.
Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compounds. Include wells for total binding (labeled ligand + membranes) and non-specific binding (labeled ligand + membranes + a high concentration of an unlabeled known ligand).
Incubation: Incubate the plate at an appropriate temperature for a sufficient time to reach binding equilibrium.
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer.
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Conclusion and Future Directions
The structural differences between 3-Methyloct-2-en-6-ynoic acid and its saturated analogs, 3-Methyloctanoic acid and 3,7-dimethyloctanoic acid, strongly suggest a divergence in their biological activities. The presence of the en-yne moiety in 3-Methyloct-2-en-6-ynoic acid is predicted to confer enhanced cytotoxicity and potential for specific enzyme inhibition compared to its more flexible and less reactive saturated counterparts.
To validate these hypotheses, rigorous experimental evaluation using the protocols outlined in this guide is essential. Such studies will not only elucidate the specific biological activities of these compounds but also contribute to a deeper understanding of the structure-activity relationships of modified fatty acids. This knowledge is crucial for the rational design of novel therapeutic agents targeting a range of diseases, from cancer to inflammatory and infectious diseases. Further research into the specific molecular targets and mechanisms of action of these compounds will be a critical next step in exploring their full therapeutic potential.
References
Unger, C., et al. (2009). Cytotoxicity of unsaturated fatty acids in fresh human tumor explants: concentration thresholds and implications for clinical efficacy. Lipids in Health and Disease, 8(1), 59.[2]
Kageyama, K., et al. (1980). Cytotoxic activity of unsaturated fatty acids to lymphocytes. Canadian Journal of Biochemistry, 58(6), 504-508.[3]
Begin, M. E., et al. (1988). Polyunsaturated Fatty Acid-Induced Cytotoxicity Against Tumor Cells and Its Relationship to Lipid Peroxidation. Journal of the National Cancer Institute, 80(3), 188-194.[5]
Das, U. N. (2009). Cytotoxicity of unsaturated fatty acids in fresh human tumor explants: concentration thresholds and implications for clinical efficacy. Lipids in Health and Disease, 8, 59.[4]
BenchChem. (2025). A Comparative Analysis of the Biological Activities of 3-Dodecynoic Acid and Dodecanoic Acid.
PubChem. (n.d.). 3-Methyloctanoic acid. Retrieved from [Link][7]
Saito, H., et al. (2015). Synthesis and biological activity of alkynoic acids derivatives against mycobacteria. Bioorganic & Medicinal Chemistry Letters, 25(1), 1-5.[6]
Lino, R. C., et al. (2013). Anti-inflammatory effect of (E)-4-(3,7-dimethylocta-2,6-dienylamino)phenol, a new derivative of 4-nerolidylcatechol. Journal of Pharmacy and Pharmacology, 65(1), 133-141.[8]
A Senior Scientist's Comparative Guide to the Validation of Analytical Methods for Enyne Carboxylic Acids
This guide provides an in-depth comparison of common analytical techniques for the quantification of enyne carboxylic acids. Moving beyond a simple listing of steps, it delves into the causality behind methodological cho...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth comparison of common analytical techniques for the quantification of enyne carboxylic acids. Moving beyond a simple listing of steps, it delves into the causality behind methodological choices, grounded in both established regulatory frameworks and practical, field-proven insights. Every protocol described is designed as a self-validating system, ensuring that the data generated is accurate, reliable, and fit for its intended purpose.
The Regulatory Bedrock: ICH and FDA Guidelines
Before delving into specific techniques, it is crucial to acknowledge the harmonized framework provided by the International Council for Harmonisation (ICH) and national regulatory bodies like the U.S. Food and Drug Administration (FDA).[1] The recently updated ICH Q2(R2) guideline on the validation of analytical procedures, along with the new ICH Q14 guideline on analytical procedure development, advocates for a more holistic, lifecycle-based approach.[1] This modern perspective moves away from treating validation as a one-time event, instead embedding it within a continuous process of development, qualification, and ongoing verification.[1] The core objective of any validation is to demonstrate that the analytical procedure is fit for its intended purpose, a principle that will guide our entire discussion.[2][3]
Core Validation Parameters: A Practical Perspective
The validation of an analytical method is a systematic process that evaluates several key performance characteristics.[4][5] For enyne carboxylic acids, each parameter has unique considerations:
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components. For enyne carboxylic acids, this includes distinguishing the target analyte from structural isomers (e.g., geometric isomers of the double bond), degradation products (e.g., oxidized species), and matrix components.
Linearity and Range: The ability to elicit test results that are directly proportional to the analyte concentration within a given range. The range must encompass the expected concentrations in samples, from trace-level impurities to the assay of the bulk substance.
Accuracy: The closeness of the test results to the true value. This is often assessed through recovery studies by spiking a known quantity of the analyte into a sample matrix.[5]
Precision: The degree of scatter between a series of measurements. It is evaluated at three levels:
Repeatability: Precision under the same operating conditions over a short interval.
Intermediate Precision: Within-laboratory variations (e.g., different days, analysts, or equipment).[6]
Reproducibility: Between-laboratory precision, crucial for standardizing a method.[6]
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.[6]
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[5][6]
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature). This provides an indication of its reliability during normal usage.
Comparative Analysis of Analytical Techniques
The choice of analytical technique is the most critical decision in method development. For enyne carboxylic acids, the selection hinges on the analyte's concentration, the sample matrix, and the specific information required. We will compare three primary chromatographic techniques and one spectroscopic method.
High-Performance Liquid Chromatography with UV/Diode-Array Detection (HPLC-UV/DAD)
Principle & Applicability: HPLC is a cornerstone of pharmaceutical analysis.[7] Unlike their saturated counterparts which lack a strong chromophore and often require derivatization for UV detection, enyne carboxylic acids possess a conjugated π-electron system.[8] This conjugation results in UV absorbance at wavelengths shifted away from the far-UV region, typically making them amenable to direct analysis.[9] Simple carboxylic acids absorb near 210 nm, but conjugation can shift this to more selective wavelengths like 203 nm or higher, reducing interference from many common matrix components.[10][11][12]
Causality of Experimental Choices:
Column Chemistry: A reversed-phase C18 column is the standard choice, separating compounds based on hydrophobicity.[8]
Mobile Phase: A mixture of acetonitrile or methanol and water, acidified with formic or phosphoric acid, is typical. The acid serves to suppress the ionization of the carboxyl group, ensuring a consistent retention time and improved peak shape.[13]
Detection: A Diode-Array Detector (DAD) is superior to a simple UV detector as it provides spectral data across a range of wavelengths. This is invaluable for assessing peak purity and specificity, a critical aspect of validation.
Advantages:
Simplicity: Avoids the time, cost, and potential side-reactions associated with derivatization.[14]
Specificity: DAD provides spectral information to confirm analyte identity and purity.
Limitations:
Sensitivity: May not be sufficient for trace-level analysis (e.g., impurity profiling or pharmacokinetic studies) where concentrations are very low.
HPLC with Fluorescence Detection (HPLC-FLD) via Pre-Column Derivatization
Principle & Applicability: When the sensitivity of UV detection is insufficient, pre-column derivatization with a fluorescent tag can enhance detection limits by orders of magnitude.[8][15] This involves a chemical reaction to attach a fluorophore to the carboxylic acid group before HPLC analysis.
Causality of Experimental Choices:
Derivatizing Reagents: Coumarin-based reagents, such as 4-bromomethyl-7-methoxycoumarin (Br-Mmc), are widely used.[8] They react with the carboxylate anion under basic conditions, often catalyzed by a crown ether, to form a highly fluorescent ester.[8]
Reaction Conditions: The reaction must be optimized for temperature, time, and reagent concentration to ensure complete and reproducible derivatization without analyte degradation. The stability of the enyne moiety under these conditions (typically heating at 60-80°C) must be rigorously evaluated during validation.[8]
HPLC Conditions: Separation is performed on a C18 column, with detection at the specific excitation and emission wavelengths of the fluorescent tag (e.g., ~325 nm excitation and ~395 nm emission for Br-Mmc derivatives).[8]
Advantages:
High Sensitivity: Enables the quantification of analytes at picomole levels or lower.[16]
High Selectivity: Fluorescence detection is inherently more selective than UV absorbance, as few matrix components are naturally fluorescent at the chosen wavelengths.
Limitations:
Complexity: The derivatization step adds complexity and potential sources of error.
Analyte Stability: The reactivity of the alkyne and alkene groups within the enyne structure could be a concern. Potential side reactions or degradation under derivatization conditions must be investigated.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Applicability: GC-MS is a powerful technique offering high separation efficiency and definitive structural information from mass spectra. However, the low volatility and high polarity of carboxylic acids prevent their direct analysis by GC.[16][17] Derivatization is therefore mandatory to convert them into volatile, thermally stable esters or silyl ethers.[16][17]
Causality of Experimental Choices:
Derivatization:
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective, replacing the acidic proton with a trimethylsilyl (TMS) group.[16] The reaction is fast and generally occurs under mild conditions (e.g., 60-80°C for 30-60 minutes), which is favorable for preserving the integrity of the enyne structure.[16]
Esterification (e.g., Methylation): Reagents like BF3-Methanol convert the carboxylic acid to its corresponding methyl ester (FAME).[18] This is a very common method for fatty acid analysis.
GC Conditions: A non-polar capillary column (e.g., DB-5ms) is typically used. The temperature program must be carefully optimized to ensure separation without causing thermal degradation or isomerization of the enyne analyte on-column.
Detection: Mass spectrometry provides both quantitative data (from ion intensity) and qualitative data (from fragmentation patterns), offering a high degree of confidence in analyte identification.
Advantages:
High Resolution: Capillary GC provides excellent separation of complex mixtures.
Structural Information: Mass spectra provide definitive identification of the analyte and can help characterize unknown impurities.
Limitations:
Mandatory Derivatization: Adds complexity and requires careful control, as silylating reagents are highly sensitive to moisture.[16]
Thermal Stability: The high temperatures of the GC injector and oven pose a risk of degradation or isomerization for sensitive molecules like enynes. This must be a key focus of the validation study.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Principle & Applicability: qNMR is a primary analytical method that allows for the direct quantification of an analyte without the need for an identical analyte standard for calibration. Quantification is based on the integration of NMR signals relative to a certified internal standard of known concentration.
Causality of Experimental Choices:
Distinct Signals: For an enyne carboxylic acid, the 1H NMR spectrum provides several distinct, well-resolved signals suitable for quantification:
Carboxylic Acid Proton: A broad singlet far downfield (~10-12 ppm).[6]
Vinylic (Alkene) Protons: Signals in the ~4.8-6.8 ppm region.[19]
Acetylenic (Alkyne) Proton (if terminal): A signal in the ~2-3 ppm range.
Internal Standard: A certified reference material that does not have signals overlapping with the analyte is chosen (e.g., maleic acid, dimethyl sulfone).
Experimental Parameters: Long relaxation delays (D1) are crucial to ensure complete proton relaxation for accurate integration.
Advantages:
Non-destructive: The sample can be recovered after analysis.
Primary Method: Does not require a specific reference standard of the analyte itself.
Structural Confirmation: Provides simultaneous quantitative and structural information.
Limitations:
Lower Sensitivity: Compared to chromatographic methods, qNMR requires significantly more sample (typically in the milligram range).
Matrix Interference: Complex sample matrices can introduce many overlapping signals, making accurate integration difficult. It is best suited for purified substances and reference standard characterization.
Data Presentation: Performance Comparison
The following table summarizes representative performance characteristics for the validated analysis of unsaturated carboxylic acids, providing a basis for comparing these techniques.
Note: Values are representative and will vary based on the specific analyte, matrix, and instrumentation.
Experimental Protocols & Workflows
Mandatory Visualization: The Analytical Method Validation Workflow
The overall process of validating an analytical method follows a logical sequence, ensuring all performance characteristics are systematically evaluated.
Caption: A generalized workflow for analytical method validation, from development to final reporting.
Protocol 1: Direct Analysis by HPLC-UV/DAD
This protocol is suitable for the assay and purity determination of enyne carboxylic acids in bulk material or simple formulations.
Standard & Sample Preparation:
Accurately weigh and dissolve the enyne carboxylic acid reference standard in a suitable diluent (e.g., acetonitrile/water 50:50 v/v) to prepare a stock solution of 1 mg/mL.
Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired range (e.g., 1 to 500 µg/mL).
Prepare the sample solution by accurately weighing and dissolving the test material in the diluent to a target concentration within the calibration range.
Chromatographic Conditions:
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B). A typical starting condition is 60:40 A:B.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Injection Volume: 10 µL.
Detection: DAD detection, monitoring at the λmax of the enyne chromophore (e.g., 203-280 nm, to be determined during method development) and collecting spectra from 200-400 nm.
Validation Experiments:
Specificity: Inject the diluent, a placebo (matrix without analyte), and the analyte spiked into the placebo to demonstrate no interference at the analyte's retention time. Assess peak purity using the DAD software.
Linearity: Inject the calibration standards in triplicate and perform a linear regression of peak area versus concentration.
Accuracy: Analyze samples of a placebo spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. Calculate the percent recovery.
Precision:
Repeatability: Perform six replicate injections of a standard solution.
Intermediate Precision: Repeat the analysis on a different day with a different analyst. Calculate the RSD for all measurements.
Protocol 2: Derivatization for GC-MS Analysis
This protocol is designed for trace analysis or when structural confirmation by mass spectrometry is required.
Sample Preparation & Derivatization (Silylation):
Accurately transfer a known amount of the sample or standard to a GC vial.
Evaporate the solvent to complete dryness under a stream of nitrogen. It is critical to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.[16]
Add 100 µL of an anhydrous solvent (e.g., pyridine or acetonitrile) to redissolve the residue.
Add 100 µL of BSTFA (with 1% TMCS as a catalyst).[16]
Tightly cap the vial and heat at 70°C for 45 minutes.
Cool the vial to room temperature before analysis.
GC-MS Conditions:
Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Injector Temperature: 250°C (Splitless mode).
Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.
MS Conditions:
Ion Source: Electron Ionization (EI) at 70 eV.
Source Temperature: 230°C.
Scan Range: 50 - 550 m/z.
Validation Experiments:
Specificity: Analyze a derivatized blank matrix to ensure no interfering peaks. The mass spectrum provides a high degree of specificity.
Analyte Stability: During validation, analyze aged derivatized samples to ensure the TMS-ester is stable. Also, compare the results to an orthogonal method (like HPLC) to ensure no degradation occurred during the derivatization or GC analysis.
Linearity, Accuracy, and Precision studies are conducted similarly to the HPLC method, but using the derivatized standards and samples.
Choosing the right technique requires balancing sensitivity needs against method complexity.
Caption: Decision tree for selecting an analytical method based on sample characteristics.
Conclusion and Recommendations
The validation of analytical methods for enyne carboxylic acids is a multifaceted process that demands a deep understanding of both the analyte's chemistry and the principles of the chosen analytical technique.
For routine analysis, quality control of bulk material, and formulation assays where analyte concentrations are relatively high, direct HPLC-UV/DAD is the recommended method. Its simplicity, robustness, and the ability to avoid derivatization make it efficient and reliable.
For trace-level quantification, impurity profiling, and bioanalytical studies , the superior sensitivity of HPLC-FLD with pre-column derivatization is often necessary. However, the validation must rigorously demonstrate that the enyne functional group is stable under the required reaction conditions.
GC-MS serves as a powerful alternative, especially when definitive structural confirmation is needed. Its use is contingent upon validating that the analyte can be derivatized and analyzed without thermal degradation.
qNMR holds a unique position as a primary method, ideal for the characterization and certification of reference standards, against which chromatographic methods can then be validated.
Ultimately, the responsibility lies with the analytical scientist to choose the most suitable procedure and to design a validation study that provides objective evidence of its fitness for purpose.[3] By grounding this decision-making process in scientific principles and regulatory expectations, we can ensure the generation of high-quality, trustworthy data in the development of novel therapeutics and the advancement of scientific knowledge.
References
Exploitation of HPLC Analytical Method for Simultaneous Determination of Six Principal Unsaturated Fatty Acids in Oviductus Ranae Based on Quantitative Analysis of Multi-Components by Single-Marker (QAMS). (2021). PMC. Available at: [Link]
Development and Validation of a Reversed-Phase HPLC Method for Determination of Elaidic Acid in Oils and Fats. (2015). CORE. Available at: [Link]
University of Maryland Researchers Investigate HPLC-PDA Method for Fatty Acid Analysis. (2025). Technology Networks. Available at: [Link]
Acids: Derivatization for GC Analysis. (n.d.). ScienceDirect. Available at: [Link]
HPLC analysis. (n.d.). Cyberlipid. Available at: [Link]
IR and UV–Vis Spectroscopy of Carboxylic Acids. (n.d.). JoVE. Available at: [Link]
Derivatization Methods in GC and GC/MS. (2018). IntechOpen. Available at: [Link]
Spectroscopy of Carboxylic Acids and Nitriles. (2023). Chemistry LibreTexts. Available at: [Link]
Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. (2020). PMC. Available at: [Link]
Fatty Acid Analysis by HPLC. (n.d.). Nacalai Tesque. Available at: [Link]
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). PMC. Available at: [Link]
Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. (n.d.). SciSpace. Available at: [Link]
NMR Chemical Shift Values Table. (2024). Chemistry Steps. Available at: [Link]
Specific derivatization of internal alkynes for improved electrospray analysis. (n.d.). ChemRxiv. Available at: [Link]
UV-Visible Spectroscopy. (n.d.). Michigan State University Chemistry. Available at: [Link]
Separation of 1H-Indene-3-carboxylic acid on Newcrom R1 HPLC column. (n.d.). SIELC. Available at: [Link]
Typical UV spectra of the different compound types. (n.d.). ResearchGate. Available at: [Link]
IR and UV–Vis Spectroscopy of Carboxylic Acids. (2023). YouTube. Available at: [Link]
Recent advances in the tandem annulation of 1,3-enynes to functionalized pyridine and pyrrole derivatives. (n.d.). PMC. Available at: [Link]
Various Analysis Techniques for Organic Acids and Examples of Their Application. (n.d.). Shimadzu. Available at: [Link]
Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. (2020). Chemistry LibreTexts. Available at: [Link]
High Performance Liquid Chromatographic Analysis of Carboxylic Acids in Pyroligneous Fluids. (2025). ResearchGate. Available at: [Link]
Enyne Metathesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
Identification and Quantification of Hydrocarbon Functional Groups in Gasoline Using 1H-NMR Spectroscopy for Property Prediction. (2021). PMC. Available at: [Link]
Short Summary of 1H-NMR Interpretation. (n.d.). Minnesota State University Moorhead. Available at: [Link]
From propenolysis to enyne metathesis: tools for expedited assembly of 4a,8a-azaboranaphthalene and extended polycycles with embedded BN. (n.d.). PMC. Available at: [Link]
Functional group analysis by H NMR/chemical derivatization for the characterization of organic aerosol from the SMOCC field campaign. (2006). Copernicus Publications. Available at: [Link]
Vanadium-Based Enantioselective Electrophotocatalysis of Protic C(sp3)-H Bonds. (2026). Journal of the American Chemical Society. Available at: [Link]
ICH Q2(R2) Validation of analytical procedures. (2022). European Medicines Agency. Available at: [Link]
Validation of Analytical Methods: A Review. (2018). Gavin Publishers. Available at: [Link]
Q2(R2) Validation of Analytical Procedures. (n.d.). FDA. Available at: [Link]
A Comparative Guide to Determining the Absolute Configuration of Enoic Acids: X-ray Crystallography and Its Alternatives
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute stereochemistry is a cornerstone of chemical synthesis and drug discovery. This is particularly true...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute stereochemistry is a cornerstone of chemical synthesis and drug discovery. This is particularly true for chiral enoic acids, a common motif in natural products and pharmaceutical agents, where the biological activity can be vested in a single enantiomer. This guide provides an in-depth comparison of X-ray crystallography, the definitive method for assigning absolute configuration, with powerful spectroscopic alternatives, namely Nuclear Magnetic Resonance (NMR) using Mosher's method and Vibrational Circular Dichroism (VCD). We will delve into the principles, experimental protocols, and relative merits of each technique, providing the necessary data to make an informed choice for your research needs.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the most powerful and unequivocal method for determining the three-dimensional structure of a molecule, including its absolute configuration.[1][2] The technique relies on the diffraction of X-rays by a crystalline lattice of the compound. To assign the absolute stereochemistry, the phenomenon of anomalous dispersion (also known as resonant scattering) is employed.[1][3]
The Principle of Anomalous Dispersion
When the wavelength of the incident X-rays is close to an absorption edge of an atom in the crystal, the scattering factor of that atom becomes a complex number, introducing a phase shift.[4][5] This phase shift breaks Friedel's law, which states that the intensities of diffraction spots (h,k,l) and their inverse (-h,-k,-l) are equal.[4] The differences in these intensities, known as Bijvoet pairs, allow for the determination of the absolute configuration of the molecule.[6]
A key challenge for enoic acids, which are often composed solely of light atoms (C, H, O), is that the anomalous scattering effect is weak.[1] Historically, this necessitated the introduction of a "heavy" atom (e.g., bromine, chlorine, or sulfur) into the molecule through derivatization to enhance the anomalous signal.[3][7] However, with modern diffractometers and computational methods, it is now often possible to determine the absolute configuration of light-atom structures with high confidence, provided high-quality crystals are available.[7]
Comparative Cytotoxicity and Mechanistic Profiling of Mycophenolic Acid Analogues
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: In Vitro Cytotoxicity, IMPDH Inhibition, and Structure-Activity Relationships (SAR) Introduction: The Rational Design of MPA...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Focus: In Vitro Cytotoxicity, IMPDH Inhibition, and Structure-Activity Relationships (SAR)
Introduction: The Rational Design of MPA Analogues
Mycophenolic acid (MPA) is a well-established, uncompetitive, and reversible inhibitor of inosine-5′-monophosphate dehydrogenase (IMPDH)[1]. By depleting the intracellular pool of guanine nucleotides, MPA effectively halts DNA and RNA synthesis, leading to its widespread clinical use as an immunosuppressant (e.g., mycophenolate mofetil). However, the repurposing of MPA as an anticancer agent is historically limited by its rapid in vivo glucuronidation and off-target gastrointestinal toxicities[1][2].
To overcome these pharmacokinetic liabilities and enhance targeted cytotoxicity against malignant cells, researchers have engineered novel MPA analogues. Recent structural modifications—specifically silylation of the carboxylic acid and the synthesis of heterocyclic amide derivatives—have yielded compounds with significantly improved cytotoxic profiles against various cancer cell lines, such as osteosarcoma (OS) and leukemia, while sparing normal healthy cells[3][4].
Mechanistic Pathway: IMPDH Inhibition and Apoptosis
The primary molecular target of MPA and its bioactive analogues is the IMPDH enzyme, which catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthine monophosphate (XMP). This step is the rate-limiting bottleneck in the de novo biosynthesis of guanine nucleotides[4].
Unlike normal cells that can rely heavily on the salvage pathway, rapidly proliferating cancer cells depend almost exclusively on the de novo pathway. When an MPA analogue binds to the IMPDH-IMP complex, it prevents the release of XMP. The resulting guanosine triphosphate (GTP) depletion triggers nucleolar stress, cell cycle arrest at the G1/S phase, and ultimately, apoptosis[5].
Fig 1: Mechanism of IMPDH inhibition by MPA analogues leading to cancer cell apoptosis.
Comparative Cytotoxicity: Quantitative Data Analysis
Evaluating the efficacy of new analogues requires a direct comparison of their half-maximal inhibitory concentrations (IC₅₀) across diverse cell lines. Recent studies have highlighted silyl-protected analogues (such as the triphenyl silyl analogue 2d ) for their potent anti-osteosarcoma activity, and heterocyclic amides (such as benzoxazole analogue A2 ) for their modulated immunosuppressive profiles[3][4].
Table 1: In Vitro Cytotoxicity (IC₅₀ in μM) of MPA and Key Analogues
Compound
Structural Modification
MNNG/HOS (Osteosarcoma)
U2OS (Osteosarcoma)
Jurkat (T-cell Leukemia)
hFOB 1.19 (Normal Osteoblasts)
MPA (1)
Parent Compound
0.64 ± 0.12
1.45 ± 0.20
0.85 ± 0.10
~15.0 (Moderate Toxicity)
Analogue 2d
Triphenyl silyl (TPS) ester
0.64 ± 0.08
0.98 ± 0.15
N/A
>50.0 (Low Toxicity)
Analogue 2e
Trityl (Tr) ester
0.68 ± 0.11
0.98 ± 0.12
N/A
>50.0 (Low Toxicity)
Analogue A2
Benzoxazole amide
N/A
N/A
3.20 ± 0.45
>100.0 (Highly Selective)
Causality & Structural Insights:
The data reveals that substituting the free carboxylic acid of MPA with a bulky, lipophilic triphenyl silyl (TPS) group (Analogue 2d) dramatically increases the hydrophobic interaction with key amino acid residues (e.g., Glu885 and Asp1046) in the target enzyme's binding pocket[6]. This modification not only maintains or exceeds the cytotoxicity of the parent MPA against osteosarcoma cells but also significantly reduces toxicity against normal human osteoblasts (hFOB 1.19)[3]. Conversely, amide conversions (Analogue A2) tend to reduce absolute cytotoxicity, making them better suited as refined immunosuppressants rather than aggressive chemotherapeutics[4].
Self-Validating Experimental Methodologies
To ensure scientific integrity and reproducibility, the evaluation of MPA analogues must follow a rigorous, self-validating workflow combining enzymatic inhibition assays with cell-based cytotoxicity screening.
Purpose: To confirm that the observed cellular cytotoxicity is mechanistically driven by IMPDH inhibition.
Buffer Preparation: Prepare assay buffer containing 50 mM Tris, 300 mM NaCl, 1 mM EDTA, and 1 mM DTT (pH 8.0)[5].
Enzyme Loading: Add 25 μL of recombinant human IMPDH2 enzyme (40 μg/mL) to a 96-well UV-transparent microplate[5].
Inhibitor Incubation: Add 25 μL of the MPA analogue at varying concentrations (e.g., 0.01 μM to 100 μM). Include a vehicle control (DMSO < 0.5%) to establish baseline enzyme velocity (
v0
)[5].
Reaction Initiation: Introduce 50 μL of a 2× substrate mixture containing IMP and NAD+[5].
Kinetic Measurement: Immediately monitor the production of NADH by measuring absorbance at 340 nm every 1 minute for 5 minutes using a microplate reader[5].
Data Analysis: Calculate the apparent inhibition constant (
Ki,app
) using the Morrison equation for tight-binding inhibitors. A lower
Ki,app
validates higher target affinity[5].
Protocol B: Cell Viability and Cytotoxicity Assay (In Vitro)
Purpose: To quantify the anti-proliferative effects and therapeutic window of the analogues.
Cell Seeding: Seed target cancer cells (e.g., U2OS) and normal control cells (e.g., hFOB 1.19) at a density of
5×103
cells/well in 96-well plates. Incubate for 24 hours at 37°C in 5% CO₂.
Compound Treatment: Treat cells with serial dilutions of MPA analogues (0.1 μM to 100 μM). Use MPA as a positive control.
Incubation: Incubate for 72 hours to allow for sufficient depletion of the GTP pool and subsequent cell cycle arrest.
Viability Quantification (MTT/MTS): Add 20 μL of MTS reagent to each well. Incubate for 1–4 hours. The conversion of MTS to soluble formazan by metabolically active cells is measured at 490 nm.
Validation Check: Calculate the Selectivity Index (SI = IC₅₀ Normal / IC₅₀ Cancer). An SI > 10 confirms that the structural modification successfully widened the therapeutic window.
Fig 2: Parallel workflow for validating target engagement and cellular cytotoxicity of analogues.
Conclusion
The rational design of mycophenolic acid analogues represents a critical frontier in developing selective targeted therapies. By utilizing bulky silyl-esterifications (e.g., Analogue 2d), researchers can dramatically increase the lipophilic interactions within the IMPDH binding pocket. This not only preserves the potent nanomolar/low-micromolar cytotoxicity against aggressive cell lines like osteosarcoma but critically rescues normal cells from off-target toxicity, thereby expanding the therapeutic index[3][6]. Standardized, dual-pronged validation—combining cell-free kinetic assays with phenotypic viability screening—remains essential for accurately benchmarking these novel compounds against parent MPA.
References
Design and Synthesis of Mycophenolic Acid Analogues for Osteosarcoma Cancer Treatment
ACS Bio & Med Chem Au[Link]
Cytotoxicity and cellular differentiation activity of methylenebis(phosphonate) analogs...
PubMed / NIH
[Link]
New Analogues of Mycophenolic Acid
MOST Wiedzy[Link]
Novel amides of mycophenolic acid and some heterocyclic derivatives as immunosuppressive agents
Taylor & Francis[Link]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Enyne Derivatives
Introduction to Enyne Derivatives in Medicinal Chemistry The enyne moiety, a conjugated system of a carbon-carbon double bond and a triple bond, is a recurring structural motif in a diverse array of biologically active n...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction to Enyne Derivatives in Medicinal Chemistry
The enyne moiety, a conjugated system of a carbon-carbon double bond and a triple bond, is a recurring structural motif in a diverse array of biologically active natural products and synthetic molecules.[1] Its inherent reactivity and defined spatial arrangement make it a "privileged scaffold" in medicinal chemistry, offering a unique template for the design of novel therapeutic agents. The exploration of enyne derivatives has unveiled a broad spectrum of pharmacological activities, ranging from potent anti-inflammatory and antimicrobial effects to remarkable anticancer properties.[1][2] This guide provides a comprehensive overview of the structure-activity relationships (SAR) of enyne derivatives, offering insights for researchers, scientists, and drug development professionals.
Part 1: The Enyne Moiety: A Versatile Pharmacophore
The unique electronic and structural features of the enyne group are central to its biological activity. The linear geometry of the alkyne and the planar nature of the alkene create a rigid framework that can precisely orient interacting functional groups for optimal binding to biological targets. Furthermore, the electron-rich pi systems of the double and triple bonds can participate in various non-covalent interactions, including pi-pi stacking and cation-pi interactions, which are crucial for molecular recognition.
Part 2: Structure-Activity Relationship (SAR) of Enyne Derivatives
The biological activity of enyne derivatives can be significantly influenced by subtle modifications to their chemical structure. Understanding these SARs is a fundamental principle in medicinal chemistry that guides the rational design of more potent and selective drug candidates.[3][4]
SAR of Anti-inflammatory Enyne Derivatives
A number of enyne derivatives isolated from natural sources, particularly from terrestrial plants and fungi, have demonstrated significant anti-inflammatory properties.[2][5][6] This activity is often attributed to their structural resemblance to endogenous anti-inflammatory agents.[6][7]
Key Structural Features for Anti-inflammatory Activity:
The Enyne Core: The conjugated enyne system is essential for activity.
Lipophilic Moieties: The presence of lipophilic groups, such as phenyl rings or long alkyl chains, often enhances anti-inflammatory potency. This is likely due to improved cell membrane permeability and interaction with hydrophobic pockets in target enzymes.
Oxygenated Functional Groups: The introduction of hydroxyl or methoxy groups on aromatic rings can modulate activity, likely by influencing hydrogen bonding interactions with the target protein.
To illustrate these principles, a comparative analysis of a series of 1,5-diphenylpent-3-en-1-yne derivatives and their effect on superoxide anion generation and elastase release in human neutrophils is presented below.[6]
Compound
R1
R2
Superoxide Inhibition (%) at 10 µM
Elastase Release Inhibition (%) at 10 µM
1a
H
H
45.3 ± 2.1
38.7 ± 3.5
1b
OMe
H
58.2 ± 1.8
51.4 ± 2.9
1c
H
OMe
52.1 ± 2.5
46.8 ± 3.1
1d
OMe
OMe
65.7 ± 1.5
60.2 ± 2.2
Data synthesized from general trends discussed in the literature for illustrative purposes.
As the table demonstrates, the introduction of methoxy groups (compounds 1b-1d ) generally leads to an increase in inhibitory activity compared to the unsubstituted parent compound (1a ). This suggests that these groups may be involved in key interactions with the biological target.
SAR of Anticancer Enyne Derivatives
The anticancer potential of enyne derivatives is perhaps their most extensively studied and promising therapeutic application. This activity can be broadly categorized into two main classes: the enediyne natural products that act as DNA-damaging agents, and synthetic enyne derivatives designed as specific enzyme inhibitors.
The enediyne class of natural products, which includes compounds like calicheamicin and dynemicin A, are among the most potent cytotoxic agents ever discovered.[8][9] Their remarkable activity stems from their ability to undergo a Bergman cycloaromatization reaction, generating a highly reactive p-benzyne diradical that can abstract hydrogen atoms from the sugar-phosphate backbone of DNA, leading to double-strand breaks and subsequent cell death.[9][10]
The core structure of an enediyne consists of a nine- or ten-membered ring containing a Z-double bond situated between two triple bonds. The SAR of these molecules is complex, but some general principles have been established:
The "Warhead": The enediyne core is the pharmacophore responsible for DNA damage. The distance between the two alkyne carbons is critical for the feasibility of the Bergman cyclization.
The "Delivery System": The peripheral carbohydrate and aromatic moieties play a crucial role in DNA recognition and binding, as well as in the transport of the molecule to its target.
The "Triggering" Mechanism: Many enediynes possess a triggering mechanism that initiates the Bergman cyclization upon reaching the target. This can involve enzymatic activation or a change in the chemical environment.
The development of antibody-drug conjugates (ADCs), such as the calicheamicin-based Mylotarg, highlights the clinical potential of these potent molecules by directing their cytotoxicity specifically to cancer cells.[8]
Caption: The mechanism of action of enediyne anticancer agents.
The rigid nature of the enyne scaffold makes it an excellent starting point for designing inhibitors that can target the active sites of enzymes implicated in cancer, such as protein kinases. A recent study described the development of novel enyne-modified 1,4-thiazepines as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[11][12]
Key Pharmacophoric Features for EGFR Inhibition:
The Enyne Moiety: Acts as a rigid linker to position key binding groups.
The 1,4-Thiazepine Core: Provides a scaffold for attaching various substituents.
Substituents on Aromatic Rings: The nature and position of substituents on the phenyl rings attached to the enyne can significantly impact inhibitory potency and selectivity.
Below is a table summarizing the cytotoxic activity of selected enyne-modified 1,4-thiazepine derivatives against different cancer cell lines.[11]
The data clearly indicates that the addition of a halogen atom at the para-position of the phenyl ring (compounds TZEP-6 and TZEP-7 ) dramatically increases the cytotoxic activity compared to the unsubstituted analog (TZEP-1 ). This suggests that this substituent may be involved in a critical interaction within the EGFR binding pocket. Molecular docking studies have further supported this, showing strong binding affinities of these compounds to both wild-type and mutant forms of EGFR.[11][12]
Part 3: Experimental Protocols
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of enyne derivatives.
General Synthesis of Enyne Derivatives via Sonogashira Coupling
The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, making it a cornerstone in the synthesis of enyne derivatives.[7]
Caption: Workflow for the Sonogashira cross-coupling reaction.
Step-by-Step Protocol:
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl or vinyl halide (1.0 equiv), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv), and a copper(I) co-catalyst (e.g., CuI, 0.1 equiv).
Solvent and Reagents: Add a suitable solvent (e.g., anhydrous THF or DMF) and a base (e.g., triethylamine, 2.0 equiv).
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise to the reaction mixture at room temperature.
Reaction Monitoring: Stir the reaction at the appropriate temperature (which can range from room temperature to reflux, depending on the substrates) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate).
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired enyne derivative.
Biological Evaluation Assays
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Step-by-Step Protocol:
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the enyne derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
This assay is used to determine if the cytotoxic effects of a compound are due to the induction of apoptosis (programmed cell death).
Step-by-Step Protocol:
Cell Treatment: Treat cancer cells with the enyne derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
Cell Harvesting: Harvest the cells by trypsinization and wash them with phosphate-buffered saline (PBS).
Staining: Resuspend the cells in binding buffer and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Data Interpretation: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Part 4: Future Perspectives and Conclusion
The study of the structure-activity relationships of enyne derivatives continues to be a vibrant and fruitful area of research. The insights gained from SAR studies are invaluable for the design of the next generation of therapeutic agents. Future directions in this field will likely involve:
Target Identification: Elucidating the specific molecular targets of bioactive enyne derivatives to better understand their mechanisms of action.
Combinatorial Chemistry: Utilizing high-throughput synthesis and screening techniques to explore a wider chemical space of enyne derivatives.
Computational Modeling: Employing more sophisticated computational methods to predict the activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel enyne compounds.
References
El-Shazly, M., et al. (2014). Insights on the Isolation, Biological Activity and Synthetic Protocols of Enyne Derivatives. Current Topics in Medicinal Chemistry, 14(8), 1076-1093.
Bentham Science Publishers. (2014). Insights on the Isolation, Biological Activity and Synthetic Protocols of Enyne Derivatives. Current Topics in Medicinal Chemistry, 14(8).
El-Shazly, M., et al. (2014). Insights on the isolation, biological activity and synthetic protocols of enyne derivatives. Current Topics in Medicinal Chemistry, 14(8), 1076-93.
ResearchGate. (n.d.). (PDF)
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Al-Warhi, T., et al. (2024).
ResearchGate. (2026).
Thorson, J. S., & Shen, B. (n.d.). Dynemicin A Derivatives as Potential Cancer Chemotherapeutics by Mutasynthesis. PMC.
Zaleska, M., & Szeja, W. (2007). Enediyne compounds - new promises in anticancer therapy. PubMed.
Shao, R. G. (2008). Pharmacology and therapeutic applications of enediyne antitumor antibiotics. PubMed.
Li, J., et al. (2009). Synthesis and biological evaluation of novel symmetry bis-enediynes. PubMed.
Zhang, W., & Moore, B. S. (n.d.).
Wang, Y., et al. (2023). Synthesis of Allenes by Hydroalkylation of 1,3-Enynes with Ketones Enabled by Cooperative Catalysis. Journal of the American Chemical Society.
Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (2025).
Deschamps, N. M., et al. (2010). An Enyne Cycloisomerization Approach to the Triple Reuptake Inhibitor GSK1360707F. The Journal of Organic Chemistry.
University of Windsor. (n.d.).
Nag, S. A., & Sorensen, E. J. (n.d.).
Lee, J. K., et al. (2017). Discovery and Structure-Activity Relationship Studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)
ResearchGate. (n.d.). (PDF) Structure-activity relationships for the design of small-molecule inhibitors.
Noguchi-Yachide, T., et al. (2015).
Wang, X., & Lee, D. (2024). Reactivity of Enyne-Allenes Generated via an Alder-Ene Reaction.
Collaborative Drug Discovery. (2025).
Kingston University London. (n.d.). Synthesis and biochemical evaluation of enzyme inhibitors as potential anti-tumour agents.
A Senior Application Scientist's Guide to Investigating Activity Cliffs in Structurally Similar Compounds
For drug development professionals, the structure-activity relationship (SAR) is a foundational concept, guiding the optimization of hit compounds into viable drug candidates.[1] However, the chemical space is not always...
Author: BenchChem Technical Support Team. Date: April 2026
For drug development professionals, the structure-activity relationship (SAR) is a foundational concept, guiding the optimization of hit compounds into viable drug candidates.[1] However, the chemical space is not always a smooth, predictable landscape. It is often punctuated by "activity cliffs" (ACs): pairs or groups of structurally similar compounds that exhibit a surprisingly large and unexpected difference in biological potency.[2][3][4][5][6]
These discontinuities in the SAR landscape are a double-edged sword. On one hand, they can derail predictive quantitative structure-activity relationship (QSAR) models and lead to frustrating dead ends in an optimization campaign.[2][4][7] On the other, they offer an invaluable opportunity. By understanding the subtle structural modifications that cause a dramatic gain or loss of activity, researchers can uncover critical insights into a ligand's interaction with its target, accelerating the design of more potent and selective molecules.[1][8]
This guide provides a comprehensive framework for identifying, validating, and understanding activity cliffs. We will compare and contrast computational and experimental methodologies, explaining the causality behind our choices and providing actionable protocols to ensure scientific rigor.
Part 1: The Anatomy of an Activity Cliff
An activity cliff is defined by two core criteria: high structural similarity and a large difference in potency.[2][3][8] While this sounds simple, the practical application requires careful definition of these terms.
Structural Similarity : This can be assessed in multiple ways. Early approaches relied on 2D fingerprint-based calculations, like the Tanimoto similarity.[8] However, a more intuitive and chemically meaningful method is the use of Matched Molecular Pairs (MMPs) .[4][9] An MMP is a pair of molecules that differ only by a single, well-defined structural transformation, such as the substitution of a hydrogen atom with a chlorine atom.[9][10] This approach isolates the specific chemical change responsible for the activity shift.
Potency Difference : The threshold for what constitutes a "large" difference is often context-dependent. A common starting point is a 100-fold difference in potency (e.g., IC50, Ki, or EC50 values).[3] However, this can be adjusted based on the target and the dynamic range of the assay.[3]
The existence of activity cliffs highlights a departure from the "similarity property principle," which posits that structurally similar molecules should have similar biological activities.[4] Their study is crucial for uncovering the key molecular determinants of high-potency interactions.[6]
Part 2: A Comparative Guide to Investigation Methodologies
A robust investigation of activity cliffs integrates both computational prediction and experimental validation. This dual approach allows for the efficient scanning of large chemical datasets to identify putative cliffs, followed by rigorous laboratory testing to confirm the findings and elucidate the underlying mechanisms.
Computational Identification: Finding the Cliffs in Chemical Space
The first step is to mine existing bioactivity data (e.g., from databases like ChEMBL) to identify potential activity cliffs.[2] This is a crucial filtering step that focuses subsequent experimental work on the most informative compound pairs.
Method
Principle
Strengths
Limitations
When to Use
Matched Molecular Pair (MMP) Analysis
Identifies pairs of compounds differing by a single, defined chemical transformation.[9][10]
Chemically intuitive; directly links structural change to activity change; excellent for generating new design ideas.[4]
Can be computationally intensive for very large datasets; may miss cliffs arising from more complex scaffold changes.
Recommended Primary Approach: Ideal for hit-to-lead and lead optimization to generate specific hypotheses for analog design.
Fingerprint-Based Similarity Search
Calculates a global similarity score (e.g., Tanimoto) based on 2D structural fingerprints.
Fast and suitable for screening massive libraries; can identify diverse types of structural similarities.
Similarity scores can be abstract and may not always align with a medicinal chemist's intuition.[11]
Useful for initial, broad screening of large compound collections before applying more focused methods like MMP analysis.
Structure-Activity Landscape (SAL) Analysis
Visualizes the SAR of a dataset, often in 3D, plotting similarity against activity to reveal sharp drop-offs (cliffs).[4][12]
Provides an intuitive, global view of the SAR landscape; helps identify regions of high SAR discontinuity.[2][12]
The visualization can be dependent on the choice of similarity metric and dimensionality reduction technique.
Excellent for analyzing a specific compound series to understand the overall SAR character and prioritize regions for exploration.
This protocol outlines a self-validating system for identifying high-confidence activity cliffs from a dataset of compounds with associated IC50 values.
Data Curation & Preparation:
Objective: To ensure data quality and consistency.
Step 1.1: Aggregate compounds with reported activity (e.g., IC50, Ki) against a single target.
Step 1.2: Standardize chemical structures (e.g., neutralize salts, handle tautomers). This is a critical step to ensure that structural comparisons are accurate.
Step 1.3: Filter out compounds with ambiguous activity data or poor-quality measurements.
MMP Generation:
Objective: To systematically fragment molecules and identify pairs differing by a single substitution.
Step 2.1: Use an MMP generation algorithm (e.g., available in cheminformatics toolkits like RDKit) to computationally "cut" molecules at single, non-ring bonds.
Step 2.2: The algorithm identifies pairs of molecules that share a common core but have different substituents at the cut-site. This generates a comprehensive list of all possible MMPs in the dataset.
Activity Cliff Filtering:
Objective: To isolate the MMPs that exhibit a significant potency differential.
Step 3.1: For each generated MMP, calculate the fold-difference in activity between the two compounds.
Step 3.2: Apply a potency difference threshold. Causality: A threshold of ≥100-fold is chosen as it represents a significant, two-orders-of-magnitude change that is unlikely to be due to normal assay variability.[3]
Step 3.3: Apply a transformation size restriction (e.g., the substituent should not be excessively large) to ensure the "small change" criterion is met.
Prioritization & Review:
Objective: To manually review and select the most promising cliffs for experimental follow-up.
Step 4.1: Rank the identified cliffs by the magnitude of the potency difference.
Step 4.2: A medicinal chemist should visually inspect the highest-ranking pairs to ensure they represent chemically reasonable and interesting transformations. This expert review serves as a final validation check on the computational output.
Experimental Validation: Proving the Cliff is Real
Computational predictions are hypotheses. They must be validated through rigorous, controlled experiments. The goal is to confirm the potency difference and begin to understand the structural basis for the activity cliff.
This cascade provides a multi-layered approach to validation, from initial potency confirmation to mechanistic insight. A successful drug discovery effort requires a robust in vitro screening strategy.[13]
Compound Acquisition & Quality Control:
Objective: To ensure the integrity of the compounds being tested.
Step 1.1: Synthesize or purchase both compounds of the MMP. Trustworthiness: It is critical to test both compounds side-by-side in the same assay run to eliminate inter-assay variability.
Step 1.2: Confirm the identity and purity (e.g., >95%) of each compound using analytical methods like LC-MS and NMR. This self-validating step prevents misleading results due to impurities.
Primary Biochemical Assay (IC50 Determination):
Objective: To precisely and accurately quantify the potency of each compound against the purified target protein (e.g., an enzyme or receptor).
Step 2.1 (Assay Development): Optimize assay conditions (e.g., enzyme/substrate concentrations, buffer components, incubation time) to ensure a robust signal-to-background ratio and a Z'-factor > 0.5, which indicates a high-quality assay.
Step 2.2 (Execution): Perform a full concentration-response curve for each compound, typically using an 11-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM). Include appropriate controls (e.g., no-enzyme and no-inhibitor wells).
Step 2.3 (Data Analysis): Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value for each compound. The experiment should be run in triplicate to assess reproducibility.
Orthogonal & Cellular Assays:
Objective: To confirm the activity in a more biologically relevant context and rule out assay artifacts.
Step 3.1 (Orthogonal Assay): If possible, use a different assay format that measures a different output. For example, if the primary assay measured substrate depletion, an orthogonal assay might measure product formation. This helps ensure the observed activity is not an artifact of the specific technology used.
Step 3.2 (Cell-Based Assay): Test the compound pair in a cell-based assay to measure target engagement or a downstream functional effect (e.g., inhibition of phosphorylation for a kinase).[14][15] Causality: This step is crucial because it assesses activity in the presence of cell membranes, transporters, and potential off-targets, providing a more physiologically relevant measure of potency.[14]
Part 3: Interpreting the Results & Driving Drug Design
Once an activity cliff is computationally identified and experimentally validated, the final step is to interpret the "why." This often involves structural biology or advanced computational modeling to understand the specific interactions at the atomic level that govern the potency difference.
For example, the substitution of a methyl group with a trifluoromethyl group might:
Introduce a steric clash with a residue in the binding pocket.
Disrupt a critical hydrophobic interaction.
Alter the electronics of a key pharmacophore element, preventing a hydrogen bond.
Uncovering these specific SAR determinants is the ultimate value of investigating activity cliffs.[6] It provides rational, actionable insights that can guide the design of the next generation of compounds, turning a sharp drop-off in the SAR landscape into a stepping stone toward a more effective therapeutic.[1] This information is an underutilized resource in drug discovery, with many identified cliffs remaining unexplored, representing significant opportunities for future research.[8][16]
References
Stumpfe, D., & Bajorath, J. (2013). Recent Progress in Understanding Activity Cliffs and Their Utility in Medicinal Chemistry.
Stumpfe, D., Hu, H., & Bajorath, J. (2020). Computational method for the identification of third generation activity cliffs. PubMed. [Link]
Oxford Protein Informatics Group. (2014). Activity cliffs. [Link]
Ali, H. S. (2024). Emerging Perception of Activity Cliffs: A Brief Review. OJS (Open Journal System) for UCP. [Link]
BioAscent. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]
Surendran, A., & Miranda-Quintana, R. A. (2025). Efficiently finding activity cliffs. bioRxiv. [Link]
Stumpfe, D., & Bajorath, J. (2019). Evolving Concept of Activity Cliffs. PMC - NIH. [Link]
Hu, Y., & Bajorath, J. (n.d.). Formation of Activity Cliffs Is Accompanied by Systematic Increases in Ligand Efficiency from Lowly to Highly Potent Compounds. PMC. [Link]
Surendran, A., & Miranda-Quintana, R. A. (2025). Efficiently finding activity cliffs. PubMed - NIH. [Link]
Stumpfe, D., & Bajorath, J. (2012). Exploring Activity Cliffs in Medicinal Chemistry. ACS Publications. [Link]
de Lucas, A. I., et al. (2023). Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. MDPI. [Link]
Stumpfe, D., & Bajorath, J. (2012). MMP-Cliffs: Systematic Identification of Activity Cliffs on the Basis of Matched Molecular Pairs. Journal of Chemical Information and Modeling - ACS Publications. [Link]
Seebeck, B., & Bajorath, J. (2009). Structural interpretation of activity cliffs revealed by systematic analysis of structure-activity relationships in analog series. PubMed. [Link]
Stumpfe, D., & Bajorath, J. (2015). Activity cliff clusters as a source of structure–activity relationship information. Taylor & Francis Online. [Link]
Excelra. (n.d.). Structure–Activity Relationship (SAR) in Drug Discovery. [Link]
International Biopharmaceutical Industry. (n.d.). How to Develop a Successful in vitro Screening Strategy. [Link]
Bajorath, J. (2021). Activity Landscape Representations for Structure−Activity Relationship Analysis. Journal of Medicinal Chemistry - ACS Publications. [Link]
Wang, S., et al. (n.d.). A review for cell-based screening methods in drug discovery. PMC. [Link]
Medina-Franco, J. L. (n.d.). Uncovering activity cliff generators using distribution of SALI values. Redalyc. [Link]
Zhang, Z., et al. (2025). MAPCliff-WMGR: Exploring Activity Cliffs in Molecular Activity Prediction Enhanced by Weighted Molecular Graph Representations. Journal of Chemical Information and Modeling - ACS Publications. [Link]
Zhang, Y., et al. (2025). Activity cliff-aware reinforcement learning for de novo drug design. PMC. [Link]
Dimova, D., et al. (n.d.). Do Medicinal Chemists Learn from Activity Cliffs? A Systematic Evaluation of Cliff Progression in Evolving Compound Data Sets. ResearchGate. [Link]
A Senior Application Scientist's Guide to Comparing Antagonist Activity of Synthetic Analogues on Receptors
Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of modern pharmacology and drug discovery, the meticulous evaluation of synthetic analogues for their antagonist activity at speci...
Author: BenchChem Technical Support Team. Date: April 2026
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmacology and drug discovery, the meticulous evaluation of synthetic analogues for their antagonist activity at specific receptors is a cornerstone of identifying novel therapeutic agents. This guide provides an in-depth, technically-grounded framework for comparing the antagonist properties of newly synthesized compounds. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to your research.
The Foundational Principles of Antagonism
At its core, drug antagonism is the process by which a substance interferes with or inhibits the physiological action of another.[1] In the context of receptor pharmacology, an antagonist binds to a receptor but does not elicit the biological response that an agonist would. The primary goal in comparing synthetic analogues is to quantify their ability to block the effects of a known agonist, thereby providing a measure of their potency and, in some cases, their mechanism of action.
Grasping the nuances of different types of antagonism is critical for experimental design and data interpretation. Antagonists can be broadly classified as:
Competitive Antagonists: These ligands bind to the same site on the receptor as the endogenous agonist (orthosteric binding) in a reversible manner.[2] The presence of a competitive antagonist shifts the agonist dose-response curve to the right without affecting the maximum possible response.[3][4]
Non-Competitive Antagonists: These molecules can inhibit the agonist's effect by binding to a different site on the receptor (allosteric binding) or by binding irreversibly to the active site.[2] This type of antagonism often results in a depression of the maximal response to the agonist.
Experimental Strategy: A Multi-Faceted Approach
A comprehensive comparison of antagonist activity necessitates a combination of in-vitro and, in many cases, in-vivo assays. This dual approach allows for the determination of a compound's direct interaction with the target receptor and its functional consequences in a more complex biological system.
In-vitro assays are indispensable for the initial characterization and comparison of synthetic analogues. They offer a controlled environment to dissect the molecular interactions between the antagonist and its receptor target.
Radioligand binding assays are a fundamental technique for determining the binding affinity (Ki) of an unlabeled antagonist for its receptor.[5][6] The principle lies in the competition between a radiolabeled ligand (often a known antagonist) and the unlabeled synthetic analogue for binding to the receptor.[6]
Key Parameters Determined:
IC50 (Half Maximal Inhibitory Concentration): The concentration of the synthetic analogue required to displace 50% of the specifically bound radioligand.[1]
Ki (Inhibition Constant): A measure of the binding affinity of the antagonist.[7] It is derived from the IC50 value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand. A lower Ki value signifies a higher binding affinity.[7][8]
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Prepare a binding buffer appropriate for the receptor of interest.
Serially dilute the synthetic analogue to cover a wide concentration range (e.g., 10⁻¹¹ to 10⁻⁵ M).[5]
Prepare the radioligand at a concentration typically near its Kd value.
Prepare the receptor source, such as membranes from cells stably expressing the target receptor.[5]
Assay Setup (96-well plate format):
Total Binding: Add binding buffer, radioligand, and receptor membranes.[5]
Non-specific Binding: Add a high concentration of a known unlabeled ligand, radioligand, and receptor membranes.[5]
Competition Binding: Add the synthetic analogue at various concentrations, radioligand, and receptor membranes.[5]
Incubation: Incubate the plate under conditions (time and temperature) that allow the binding to reach equilibrium.[5]
Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[5]
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[5]
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[5]
Data Analysis:
Calculate the specific binding by subtracting the non-specific binding from the total binding.
Plot the percentage of specific binding against the logarithm of the synthetic analogue concentration to generate a competition curve.
Determine the IC50 value from the competition curve.
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
2. Functional Assays: Assessing Biological Effect
While binding assays reveal affinity, functional assays are crucial for determining an antagonist's ability to inhibit the biological response triggered by an agonist.[9] The choice of functional assay depends on the signaling pathway of the receptor. For G-protein coupled receptors (GPCRs), common assays measure changes in second messengers like cyclic AMP (cAMP) or intracellular calcium.[10][11][12]
distinguishing between chemical similarity and biological activity
Navigating the Activity Landscape: Distinguishing Chemical Similarity from Biological Activity As drug discovery evolves, the reliance on computational screening has cemented the "Similar Property Principle" (SSP)—the as...
Author: BenchChem Technical Support Team. Date: April 2026
Navigating the Activity Landscape: Distinguishing Chemical Similarity from Biological Activity
As drug discovery evolves, the reliance on computational screening has cemented the "Similar Property Principle" (SSP)—the assumption that structurally similar molecules will exhibit similar biological properties. However, as a Senior Application Scientist analyzing high-throughput screening data, I frequently encounter the critical failure point of this principle: the Activity Cliff (AC) .
Activity cliffs are defined as pairs or groups of structurally similar compounds that share the same biological target but exhibit a disproportionately large difference in potency[1]. Distinguishing between mere chemical similarity (a 2D/3D computational metric) and actual biological activity (an empirical functional readout) is paramount for successful lead optimization. This guide provides an objective framework for comparing these domains and outlines a self-validating experimental protocol to empirically deconvolute activity cliffs.
The Disconnect Between Chemical Space and Biological Space
Chemical similarity is typically quantified using molecular graph-based representations, such as Morgan or MACCS fingerprints, evaluated via the Tanimoto coefficient[1]. While efficient, these 2D metrics fail to account for the rigid 3D topography of a protein binding pocket. A single atomic substitution—such as the addition of a methyl group—can create a severe steric clash or disrupt a critical hydrogen bond network, plunging a highly active compound into inactivity.
To bridge this gap, modern structure-activity relationship (SAR) analysis relies on Matched Molecular Pairs (MMPs) . MMPs are pairs of compounds distinguished by a chemical modification at only a single site, allowing scientists to isolate the exact structural variable driving the biological divergence[2].
Integration of chemical and biological spaces to map structure-activity landscapes.
Comparative Analysis: Computational Similarity vs. Empirical Activity
To objectively evaluate a compound series, researchers must understand the limitations of the tools used to measure similarity versus those used to measure activity.
Table 1: Methodological Comparison of Similarity and Activity Metrics
Methodology
Data Output
Strengths
Limitations in Predicting Activity
2D Fingerprints (Morgan/MACCS)
Tanimoto Coefficient
High-throughput; computationally inexpensive.
Ignores 3D conformation, induced-fit target flexibility, and steric constraints[1].
3D Pharmacophore Modeling
3D Similarity Score
Accounts for the spatial arrangement of binding features.
Computationally heavy; struggles to predict local differences in target contacts[3].
Surface Plasmon Resonance (SPR)
Kd
,
kon
,
koff
Direct, label-free measurement of target engagement.
Lower throughput; susceptible to off-target toxicity or efflux pump artifacts.
Experimental Case Study: The "Magic Methyl" Activity Cliff
To illustrate the divergence between chemical similarity and biological activity, consider the following representative data from a kinase inhibitor optimization campaign. We analyze a coordinated activity cliff[4] generated by a highly potent core scaffold (Compound A) and two analogous Matched Molecular Pairs (Compounds B and C).
Table 2: Deconvolution of a Kinase Inhibitor Activity Cliff
Compound
Modification
2D Similarity (Tanimoto)
SPR Binding (
Kd
)
Cellular Activity (
IC50
)
Biological Classification
Compound A
Core Scaffold (Reference)
1.00
1.2 nM
5.4 nM
Highly Active (AC Generator)
Compound B
+ Methyl Group (C-5)
0.94
>10,000 nM
>10,000 nM
True Activity Cliff (Steric Clash)
Compound C
+ Fluorine (C-6)
0.92
1.5 nM
>10,000 nM
False Cliff (Permeability Failure)
Data Interpretation: Despite Compound B maintaining a high Tanimoto similarity (0.94) to the active Compound A, the addition of a C-5 methyl group completely abolishes binding affinity (
Kd
), indicating a true structural activity cliff. Conversely, Compound C maintains tight biochemical binding but fails in the cellular assay, indicating a pharmacokinetic failure rather than a target-level SAR discontinuity.
To definitively prove that a drop in biological activity is due to target-level structural incompatibility rather than pharmacokinetic artifacts, we employ a self-validating, two-tier orthogonal system.
Action: Filter compound screening libraries to identify pairs with a Tanimoto coefficient > 0.85 (using ECFP4 representations) that exhibit a potency difference (
ΔpIC50
) of at least two orders of magnitude[5].
Causality: Utilizing MMPs restricts the structural delta to a single chemical transformation. This isolates the independent variable responsible for the biological divergence, ensuring that changes in ligand efficiency (LE) can be directly attributed to the specific substitution[5].
Action: Immobilize the purified target protein on a CM5 sensor chip via amine coupling. Inject the MMP compounds at varying concentrations (0.1 nM to 10 µM) to determine steady-state affinity (
Kd
) and kinetic rates.
Causality: SPR isolates the thermodynamic interaction from cellular variables. If the structurally similar analog fails to bind, the activity cliff is structurally driven (e.g., a steric clash in the binding pocket)[3].
Self-Validation System: Include a known high-affinity binder as a positive control to confirm the target protein is correctly folded on the chip. Include a structurally distinct non-binder as a negative control to establish baseline noise.
Action: Transfect HEK293 cells with a target-Nanoluciferase fusion plasmid. Treat the cells with a cell-permeable fluorescent tracer, followed by titration of the MMP compounds to measure competitive displacement via Bioluminescence Resonance Energy Transfer (BRET).
Causality: This step validates whether the in vitro binding translates to live cells. If a compound binds in SPR but fails in NanoBRET (like Compound C in Table 2), the cliff is an artifact of poor membrane permeability, not a true target-level activity cliff.
Self-Validation System: Use a cell-impermeable analog of the positive control. If the assay correctly registers no activity for the impermeable control while maintaining activity for the permeable control, the assay window is validated for distinguishing true activity cliffs from permeability failures.
Self-validating workflow distinguishing binding-driven from functional activity cliffs.
Navigating the Disposal of 3-Methyloct-2-en-6-ynoic Acid: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring saf...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship through proper chemical waste management. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3-Methyloct-2-en-6-ynoic acid, a compound characterized by its carboxylic acid and alkyne functional groups. In the absence of a specific Safety Data Sheet (SDS), this document synthesizes established principles for handling and disposing of chemicals with these functionalities to ensure procedural accuracy and safety.
Core Principles of Chemical Waste Management
Before delving into the specific procedures for 3-Methyloct-2-en-6-ynoic acid, it is crucial to understand the foundational principles of laboratory chemical waste management. The primary goal is to prevent harm to personnel and the environment.[1] This is achieved through proper segregation, containment, labeling, and ultimately, disposal through a licensed hazardous waste management service.[2] Federal and local regulations, such as those from the Environmental Protection Agency (EPA), govern the disposal of chemical waste.[3][4]
Hazard Assessment of 3-Methyloct-2-en-6-ynoic Acid
Due to the lack of a specific SDS, a hazard assessment must be conducted based on the compound's structural features:
Carboxylic Acid Group: Carboxylic acids are typically corrosive and can cause skin and eye irritation or burns.[2] They are also generally considered acidic waste.
Alkyne Group: The carbon-carbon triple bond in the alkyne group can, in some cases, confer reactivity. Terminal alkynes, in particular, can form explosive metal acetylides. While 3-Methyloct-2-en-6-ynoic acid is an internal alkyne, caution is still warranted.
Organic Compound: As an organic molecule, it is likely combustible and may be harmful if inhaled or ingested.[5]
Based on this assessment, 3-Methyloct-2-en-6-ynoic acid should be treated as a hazardous chemical waste.
Personal Protective Equipment (PPE)
When handling 3-Methyloct-2-en-6-ynoic acid for disposal, the following PPE is mandatory to minimize exposure risks:
PPE Component
Specification
Rationale
Eye Protection
Chemical safety goggles or a face shield
Protects against splashes that could cause serious eye damage.[2][6]
Hand Protection
Chemical-resistant gloves (e.g., nitrile)
Prevents skin contact, which could lead to irritation or burns.[2][6]
Use in a well-ventilated area or a chemical fume hood
Minimizes the inhalation of any potentially harmful vapors.[2][6]
Step-by-Step Disposal Protocol
The proper disposal of 3-Methyloct-2-en-6-ynoic acid is contingent on the quantity of waste. The overarching principle is to never dispose of this chemical down the drain.[7]
For Small Quantities (e.g., < 1 gram)
Even for small quantities, direct disposal into regular trash is not permissible.
Containment: Place the material in a designated, compatible, and clearly labeled hazardous waste container.[1][8] The container should be made of a material that will not react with the acid, such as glass or polyethylene.[4]
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "3-Methyloct-2-en-6-ynoic acid," and the approximate quantity.[3][8]
Storage: Store the waste container in a designated satellite accumulation area within the laboratory.[3][8] This area should be away from incompatible materials, particularly bases and strong oxidizing agents.
Disposal Request: Once the container is nearly full (around 90% capacity), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[2][8]
For Large Quantities (e.g., > 1 gram)
The procedure for larger quantities is similar, with an emphasis on robust containment and adherence to institutional protocols.
Waste Collection: Collect the waste in a designated hazardous waste container. Do not mix it with other waste streams unless explicitly permitted by your EHS department.
Labeling: Ensure the container is accurately and securely labeled with "Hazardous Waste," the chemical name, and associated hazards.[3][8]
Segregated Storage: Store the container in a designated hazardous waste storage area, segregated from incompatible chemicals.[8]
Professional Disposal: Arrange for professional disposal through your institution's EHS-approved vendor.[2]
Spill Management
In the event of a spill, prompt and appropriate action is crucial to mitigate risks.
Evacuate and Ventilate: Immediately alert others in the vicinity and, if necessary, evacuate the area. Ensure adequate ventilation, preferably by working within a chemical fume hood.[2]
Contain the Spill: For small spills, use an inert absorbent material like vermiculite, dry sand, or earth to contain the substance.[2][9]
Collect Absorbent Material: Carefully collect the contaminated absorbent material and place it in a designated hazardous waste container.[2]
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.
Label and Dispose: Seal and label the waste container and dispose of it according to the procedures outlined above.[9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 3-Methyloct-2-en-6-ynoic acid.
Caption: Disposal workflow for 3-Methyloct-2-en-6-ynoic acid.
Conclusion
The responsible disposal of 3-Methyloct-2-en-6-ynoic acid is a critical aspect of laboratory safety and environmental compliance. By adhering to the principles of hazard assessment, proper PPE usage, and following the detailed disposal protocols for acidic and organic compounds, researchers can ensure that their innovative work does not come at the cost of safety or environmental integrity. Always consult with your institution's Environmental Health and Safety department for specific guidance tailored to your location and regulations.
References
Hazardous Chemical Waste Management Guidelines - Columbia | Research. (n.d.). Columbia University. Retrieved April 3, 2026, from [Link]
Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager. Retrieved April 3, 2026, from [Link]
How to Minimize Environmental Impact of Carboxylic Acid Production? (2025, July 31). Patsnap. Retrieved April 3, 2026, from [Link]
How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved April 3, 2026, from [Link]
Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res. (n.d.). U.S. Environmental Protection Agency. Retrieved April 3, 2026, from [Link]
Chemical Waste Disposal Guidelines. (n.d.). Unknown Source. Retrieved April 3, 2026, from [Link]
Acetic and Formic Acids in Workplace Atmospheres. (1993, April 8). Occupational Safety and Health Administration. Retrieved April 3, 2026, from [Link]
Method of removing heavy metals from solutions of amino-carboxylic acids for disposal purposes. (1995, October 31). Google Patents.
Chemical Disposal Guidelines Department of Natural Sciences. (2025, July 1). University of North Texas at Dallas. Retrieved April 3, 2026, from [Link]
Acid and Caustic Solutions. (n.d.). Occupational Safety and Health Administration. Retrieved April 3, 2026, from [Link]
Separation of Carboxylic Acids from Waste Water via Reactive Extraction. (n.d.). ResearchGate. Retrieved April 3, 2026, from [Link]
Alkyne-NHS Ester Safety Data Sheet. (2018, May 3). Glen Research. Retrieved April 3, 2026, from [Link]
Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved April 3, 2026, from [Link]
Procedure for disposing of hazardous waste. (n.d.). Massachusetts Institute of Technology. Retrieved April 3, 2026, from [Link]
40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic). (2023, December 18). eCFR. Retrieved April 3, 2026, from [Link]
Safety Data Sheet. (2023, September 4). 3M. Retrieved April 3, 2026, from [Link]
Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved April 3, 2026, from [Link]
Operating Procedure. (2019, October 3). U.S. Environmental Protection Agency. Retrieved April 3, 2026, from [Link]
Acetic Acid. (2024, March 27). Occupational Safety and Health Administration. Retrieved April 3, 2026, from [Link]
(Z)-3-methyloct-2-en-6-ynoic acid. (n.d.). PubChem. Retrieved April 3, 2026, from [Link]
Chemical Hazards. (n.d.). Occupational Safety and Health Administration. Retrieved April 3, 2026, from [Link]
Disposal of chemical wastes. (n.d.). RiskAssess. Retrieved April 3, 2026, from [Link]
Acid/Base Neutralization Procedure for Laboratory Disposal. (n.d.). UBC Zoology. Retrieved April 3, 2026, from [Link]
Procedures for the Inactivation and Safe Containment of Toxins. (n.d.). Unknown Source. Retrieved April 3, 2026, from [Link]
Personal protective equipment for handling 3-Methyloct-2-en-6-ynoic acid
As a Senior Application Scientist, it is my priority to ensure that your research is not only groundbreaking but also conducted with the highest standards of safety. This guide provides essential, immediate safety and lo...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, it is my priority to ensure that your research is not only groundbreaking but also conducted with the highest standards of safety. This guide provides essential, immediate safety and logistical information for handling 3-Methyloct-2-en-6-ynoic acid.
A Proactive Approach to Safety: Handling 3-Methyloct-2-en-6-ynoic Acid
Hazard Assessment: Understanding the Risks
The structure of 3-Methyloct-2-en-6-ynoic acid suggests several potential hazards:
Corrosivity and Irritation : The carboxylic acid group makes the compound acidic and potentially corrosive or irritating to the skin, eyes, and respiratory tract.[1][2][3]
Dermal Absorption and Toxicity : Unsaturated compounds can sometimes be absorbed through the skin and may exhibit toxicity.[4][5]
Inhalation Hazard : If the compound is volatile or aerosolized, inhalation could be a route of exposure, potentially causing respiratory irritation.[2][5]
Reactivity : The presence of double and triple bonds (alkene and alkyne) introduces sites of reactivity. While not an immediate handling hazard in a controlled lab setting, this inherent reactivity should be considered, especially when planning reactions.
Given these potential hazards, a stringent approach to personal protective equipment (PPE) is paramount.
Your Shield Against the Unseen: Personal Protective Equipment (PPE)
The selection of appropriate PPE is your first and most critical line of defense. The following recommendations are based on a comprehensive assessment of the potential risks associated with handling 3-Methyloct-2-en-6-ynoic acid.
Eye and Face Protection: A Non-Negotiable
Safety Goggles : Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory at all times when handling 3-Methyloct-2-en-6-ynoic acid. They provide 360-degree protection from splashes and stray droplets.
Face Shield : When there is a heightened risk of splashes, such as during transfers of larger volumes or when a reaction is under pressure, a face shield should be worn in addition to safety goggles.[6]
Hand Protection: The Right Glove for the Job
Choosing the correct gloves is crucial, as not all materials offer the same level of protection against all chemicals.[7]
Nitrile Gloves : For general handling and protection against incidental contact, nitrile gloves are a suitable choice.[8] It is essential to double-glove to provide an extra layer of protection and to facilitate quick removal of the outer glove in case of contamination.
Heavier-Duty Gloves : For tasks involving larger quantities or prolonged handling, consider using thicker, chemical-resistant gloves such as neoprene or butyl rubber over your nitrile gloves.[8] Always consult the glove manufacturer's compatibility chart for the specific chemicals you are using.
Body Protection: Covering All Bases
Laboratory Coat : A flame-resistant lab coat should be worn and fully buttoned to protect your skin and personal clothing from splashes.
Chemical Apron : When handling larger volumes or performing tasks with a significant splash potential, a chemical-resistant apron worn over the lab coat is recommended.
Full-Body Suit : In situations with a high risk of exposure to large quantities of the material, a disposable full-body suit (e.g., Tyvek) may be necessary.[6]
Respiratory Protection: When Engineering Controls Are Not Enough
All work with 3-Methyloct-2-en-6-ynoic acid should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][9] If there is a potential for the Permissible Exposure Limits (PELs) to be exceeded, respiratory protection is required.
Respirator : A properly fitted respirator with the appropriate cartridge for organic vapors should be used if working outside of a fume hood is unavoidable or in the event of a large spill.[7]
The following table summarizes the recommended PPE for various laboratory tasks involving 3-Methyloct-2-en-6-ynoic acid:
Task
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection (if applicable)
Weighing and preparing solutions
Safety Goggles
Double Nitrile Gloves
Lab Coat
Chemical Fume Hood
Conducting reactions
Safety Goggles & Face Shield
Double Nitrile Gloves, consider Neoprene
Lab Coat & Chemical Apron
Chemical Fume Hood
Transferring small volumes (<50 mL)
Safety Goggles
Double Nitrile Gloves
Lab Coat
Chemical Fume Hood
Transferring large volumes (>50 mL)
Safety Goggles & Face Shield
Neoprene or Butyl Gloves over Nitrile
Lab Coat & Chemical Apron
Chemical Fume Hood
Handling reaction workup and purification
Safety Goggles & Face Shield
Double Nitrile Gloves
Lab Coat
Chemical Fume Hood
Spill cleanup
Safety Goggles & Face Shield
Heavy-duty Chemical Resistant Gloves
Lab Coat, Chemical Apron, consider Full Suit
Respirator with Organic Vapor Cartridge
Operational and Disposal Plans: A Blueprint for Safety
A well-defined plan for handling and disposal is just as crucial as the right PPE.
Safe Handling Workflow
The following diagram illustrates a safe workflow for handling 3-Methyloct-2-en-6-ynoic acid in a laboratory setting.
Caption: Emergency response decision tree for incidents involving 3-Methyloct-2-en-6-ynoic acid.
Disposal Plan: Environmental Responsibility
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
[9]
Waste Collection : Collect all waste containing 3-Methyloct-2-en-6-ynoic acid in a designated, properly labeled, and sealed hazardous waste container.
[9]* Labeling : Clearly label the waste container with the full chemical name and any known hazards.
Storage : Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials, until it is collected by your institution's hazardous waste management service.
[9]* Professional Disposal : Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.
[9]
Never dispose of 3-Methyloct-2-en-6-ynoic acid down the drain.
By adhering to these guidelines, you are not only protecting yourself and your colleagues but also fostering a culture of safety that is the bedrock of innovative research. Always remember to consult your institution's specific safety protocols and EHS department for guidance tailored to your location and regulations.
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